1,3-Diacetoxybenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4885. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3-acetyloxyphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-7(11)13-9-4-3-5-10(6-9)14-8(2)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOUHHBZBQBYHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883303 | |
| Record name | 1,3-Benzenediol, 1,3-diacetate | |
| Source | EPA DSSTox | |
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Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108-58-7 | |
| Record name | 1,3-Benzenediol, 1,3-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,3-Diacetoxybenzene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Diacetoxybenzene | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4885 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzenediol, 1,3-diacetate | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzenediol, 1,3-diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-phenylene di(acetate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.270 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIACETOXYBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/597VWV715K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1,3-Diacetoxybenzene synthesis from resorcinol and acetic anhydride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis of 1,3-diacetoxybenzene from resorcinol and acetic anhydride. The document outlines the reaction mechanism, various experimental protocols with comparative data, and detailed characterization of the final product, tailored for professionals in the fields of chemical research and pharmaceutical development.
Introduction
This compound, also known as resorcinol diacetate, is a valuable intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and other specialized chemicals.[1] Its preparation via the acetylation of resorcinol is a fundamental and well-established esterification reaction. This process involves the reaction of the hydroxyl groups of resorcinol with acetic anhydride, typically in the presence of a catalyst, to yield the corresponding diacetate ester.[1] The strategic protection of the hydroxyl groups as acetates is crucial in multi-step syntheses to control reactivity and prevent unwanted side reactions, such as oxidation.
Reaction Mechanism
The synthesis of this compound from resorcinol and acetic anhydride proceeds through a nucleophilic acyl substitution mechanism. The reaction is typically catalyzed by a base or an acid.
In the presence of a basic catalyst (e.g., sodium acetate), the catalyst deprotonates the hydroxyl group of resorcinol, increasing its nucleophilicity. The resulting phenoxide ion then attacks one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group, forming the monoacetate intermediate. The process is then repeated for the second hydroxyl group to yield the final product, this compound.
Acid catalysts, on the other hand, activate the acetic anhydride by protonating one of its carbonyl oxygens, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of resorcinol.
Comparative Data of Synthetic Protocols
Several methods for the synthesis of this compound have been reported, with variations in catalysts, solvents, and reaction conditions leading to different yields and purities. The following table summarizes key quantitative data from prominent experimental protocols.
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Acetate | Acetic Anhydride | Acetic Anhydride | 110 | 2 | 96 | [1] |
| Silica-supported Zinc Chloride | Acetic Anhydride | Acetonitrile | 80 | 6.5 | 70 | [1] |
| Magnesium Powder | Acetic Anhydride | Solvent-free | Not specified | Not specified | up to 98 | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound.
Protocol 1: High-Yield Synthesis using Sodium Acetate Catalyst
This protocol is adapted from a documented industrial procedure and is known for its high yield.[1]
Materials:
-
Resorcinol (0.27 mol)
-
Sodium Acetate (0.45 mol)
-
Acetic Anhydride (180 ml)
-
Dichloromethane
-
Ice-water
Procedure:
-
A slurry of resorcinol and sodium acetate in acetic anhydride is prepared in a suitable reaction vessel.
-
The mixture is heated to 110°C with stirring for 2 hours.
-
After the reaction is complete, the mixture is cooled to room temperature and then poured into ice-water.
-
The aqueous mixture is extracted with dichloromethane.
-
The organic layers are combined, washed with water, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield pure this compound.
Protocol 2: Synthesis using Silica-Supported Zinc Chloride Catalyst
This method utilizes a solid acid catalyst, which can simplify product purification.[1]
Materials:
-
Resorcinol
-
Acetic Anhydride (2.2 millimoles)
-
Silica-supported Zinc Chloride catalyst
-
Acetonitrile
-
Standard workup reagents
Procedure:
-
Resorcinol and silica-supported zinc chloride are suspended in acetonitrile in a reaction flask.
-
Acetic anhydride is added to the mixture.
-
The reaction mixture is heated to 80°C and stirred for 6.5 hours.
-
Upon completion, the solid catalyst is filtered off.
-
The filtrate is subjected to a standard aqueous workup.
-
The product is isolated and purified, yielding this compound as the major product. A minor amount of the monoacetylated product, 1-acetoxy-3-hydroxybenzene, may also be formed.
Product Characterization
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
1H NMR (Proton Nuclear Magnetic Resonance):
-
The 1H NMR spectrum of this compound is expected to show a singlet for the methyl protons of the two acetate groups and multiplets for the aromatic protons.
13C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The 13C NMR spectrum will show characteristic peaks for the carbonyl carbons of the acetate groups, the methyl carbons, and the aromatic carbons.
IR (Infrared) Spectroscopy:
-
The IR spectrum of this compound will exhibit strong absorption bands corresponding to the C=O stretching of the ester functional groups, typically in the range of 1750-1735 cm-1. The C-O stretching of the ester will also be visible.
Conclusion
The synthesis of this compound from resorcinol and acetic anhydride is a versatile and efficient reaction. The choice of catalyst and reaction conditions can be tailored to achieve high yields and purity. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical industries, facilitating the synthesis and application of this important chemical intermediate.
References
Physicochemical properties of 1,3-diacetoxybenzene
An In-depth Technical Guide on the Physicochemical Properties of 1,3-Diacetoxybenzene
Introduction
This compound, also known as resorcinol diacetate or m-phenylene diacetate, is an aromatic ester with the chemical formula C₁₀H₁₀O₄.[1][2] It is a derivative of resorcinol (1,3-dihydroxybenzene) where both hydroxyl groups have been acetylated. This compound serves as a valuable intermediate in organic synthesis and is utilized in the development of various pharmaceuticals and specialty chemicals.[3] Its physicochemical properties are crucial for its handling, application, and the design of synthetic routes. This guide provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and logical workflows relevant to its characterization and chemical relationships.
Physicochemical Data
The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| IUPAC Name | (3-acetyloxyphenyl) acetate | [2][4] |
| Synonyms | Resorcinol diacetate, m-Phenylene diacetate | [2][5][6][7] |
| CAS Number | 108-58-7 | [1][4][5][6] |
| Molecular Formula | C₁₀H₁₀O₄ | [1][2][4][6] |
| Molecular Weight | 194.18 g/mol | [1][2] |
| Appearance | Colorless to light yellow, clear liquid | [5][6][8] |
| Melting Point | 142 - 146 °C | [1][9] |
| Boiling Point | 278 °C at 760 mmHg146 °C at 12 mmHg | [1][5][6][8] |
| Density | 1.178 - 1.179 g/mL at 25 °C | [4][9][10] |
| Refractive Index (n 20/D) | 1.503 | [6][8][9][10] |
| Water Solubility | Undergoes hydrolysis | [1][6][8][9] |
| Flash Point | >110 °C (>230 °F) | [4][6][9] |
| Vapor Pressure | 1.83 Pa at 25 °C | [6][8] |
| LogP | 0.89 - 1.87 | [1][6][9] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are standard procedures for the characterization of organic compounds.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.[11] For a pure crystalline solid, melting occurs over a narrow range of 0.5-1.0°C.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, mortar and pestle.[11][12]
-
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, crush a small amount in a mortar and pestle.[12]
-
Seal one end of a capillary tube by heating it briefly in a flame.[13][14]
-
Pack the powdered sample into the open end of the capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[12][15]
-
Place the capillary tube into the heating block of the melting point apparatus, adjacent to the thermometer bulb.
-
Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[15]
-
Record the temperature (T1) at which the first drop of liquid appears.[12]
-
Record the temperature (T2) at which the entire solid mass turns into a clear liquid.[12]
-
The melting point is reported as the range T1-T2.[12]
-
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[16]
-
Apparatus: Thiele tube or aluminum block, small test tube (fusion tube), capillary tube (sealed at one end), thermometer, heating source (e.g., hot plate or Bunsen burner).[14][16][17]
-
Procedure:
-
Add a few milliliters of this compound to a small test tube.
-
Place a capillary tube, with its sealed end facing upwards, into the test tube containing the liquid.[14][16]
-
Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the bottom of the test tube.
-
Immerse the assembly in a Thiele tube filled with heating oil or place it in an aluminum heating block.[16]
-
Heat the apparatus slowly and uniformly.[16]
-
As the temperature rises, air trapped in the capillary tube will escape as a slow stream of bubbles.
-
When the temperature reaches the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[16]
-
Note this temperature, stop heating, and allow the apparatus to cool.
-
The temperature at which the liquid begins to enter the capillary tube is the boiling point of the liquid.[18]
-
Density Determination
Density is the mass of a substance per unit volume and is typically measured in g/mL for liquids.[19][20]
-
Apparatus: Pycnometer or a volumetric flask (e.g., 10 mL), analytical balance.
-
Procedure:
-
Carefully clean and dry a pycnometer or small volumetric flask and weigh it accurately on an analytical balance (m1).[19]
-
Fill the pycnometer with distilled water to the calibration mark, ensuring there are no air bubbles. Weigh it again (m2).
-
Empty and thoroughly dry the pycnometer.
-
Fill the dry pycnometer with this compound to the calibration mark and weigh it (m3).[19]
-
Measure the temperature of the laboratory.
-
Calculate the density using the following formula: Density = [(m3 - m1) / (m2 - m1)] * Density of water at the measured temperature.
-
Solubility Determination (Qualitative)
This protocol determines the solubility of a substance in various solvents, which provides insights into its polarity and functional groups.[21][22] Since this compound hydrolyzes in water, tests should be conducted in organic solvents.
-
Apparatus: Small test tubes, spatula, vortex mixer (optional).
-
Procedure:
-
Place approximately 10-20 mg of the solid or 2-3 drops of the liquid sample into a small test tube.[23]
-
Add approximately 1 mL of the chosen solvent (e.g., hexane, diethyl ether, ethanol) in small portions.[24]
-
Vigorously shake or stir the mixture for 60 seconds.[21]
-
Observe the mixture. If the substance completely disappears, it is classified as "soluble." If it remains as a separate phase or undissolved solid, it is "insoluble." If some but not all dissolves, it is "partially soluble."[21]
-
Repeat the procedure with a range of solvents from nonpolar to polar to establish a solubility profile.
-
Visualizations
The following diagrams illustrate key logical and experimental workflows related to this compound.
Caption: Chemical relationship between resorcinol and this compound.
References
- 1. This compound | CAS#:108-58-7 | Chemsrc [chemsrc.com]
- 2. This compound | C10H10O4 | CID 7942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 108-58-7 | Benchchem [benchchem.com]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. This compound | 108-58-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound | 108-58-7 [chemicalbook.com]
- 7. parchem.com [parchem.com]
- 8. This compound CAS#: 108-58-7 [m.chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. chembk.com [chembk.com]
- 11. pennwest.edu [pennwest.edu]
- 12. byjus.com [byjus.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. byjus.com [byjus.com]
- 15. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 16. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 17. cdn.juniata.edu [cdn.juniata.edu]
- 18. Video: Boiling Points - Concept [jove.com]
- 19. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 20. chm.uri.edu [chm.uri.edu]
- 21. chem.ws [chem.ws]
- 22. scribd.com [scribd.com]
- 23. m.youtube.com [m.youtube.com]
- 24. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
1,3-Diacetoxybenzene CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diacetoxybenzene, also known as resorcinol diacetate, is an aromatic compound with the chemical formula C10H10O4. Its CAS number is 108-58-7.[1][2][3][4][5] This guide provides an in-depth overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and its molecular structure. The information is presented to support its application in research and development.
Molecular Structure and Identification
This compound is the diacetate ester of resorcinol (1,3-dihydroxybenzene). The molecule consists of a benzene ring substituted at positions 1 and 3 with acetoxy groups.
IUPAC Name: (3-acetoxyphenyl) acetate[1][2]
Synonyms: Resorcinol diacetate, m-Phenylenediacetate, 1,3-Benzenediol diacetate[2]
Molecular Formula: C10H10O4[1][5]
SMILES: CC(=O)OC1=CC(=CC=C1)OC(=O)C[2]
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 108-58-7 | [1][2][3][4][5] |
| Molecular Weight | 194.18 g/mol | [2] |
| Density | 1.178 g/mL at 25 °C | [6][7] |
| Boiling Point | 278 °C | [8] |
| Melting Point | Not available (liquid at room temperature) | [8] |
| Flash Point | >110 °C | [4] |
| Refractive Index | 1.503 (n20/D) | [7][8] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the esterification of resorcinol with acetic anhydride.[7]
Reaction:
Resorcinol + Acetic Anhydride → this compound + Acetic Acid
Materials:
-
Resorcinol
-
Acetic anhydride
-
Pyridine (as catalyst, optional)
-
Distilled water
-
Diethyl ether or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve resorcinol in a slight excess of acetic anhydride.
-
Optionally, add a catalytic amount of pyridine to the mixture.
-
Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add distilled water to the reaction mixture to quench the excess acetic anhydride.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether.
-
Wash the organic layer sequentially with distilled water, saturated sodium bicarbonate solution (to neutralize any remaining acetic acid), and again with distilled water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield crude this compound.
-
The product can be further purified by vacuum distillation.
Mandatory Visualizations
Synthesis of this compound
The following diagram illustrates the synthetic pathway for this compound from resorcinol and acetic anhydride.
Caption: Synthesis pathway of this compound.
References
- 1. This compound | C10H10O4 | CID 7942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters | European Journal of Chemistry [eurjchem.com]
- 3. This compound | CAS#:108-58-7 | Chemsrc [chemsrc.com]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 108-58-7 [chemicalbook.com]
- 8. CN102643181A - Synthesis method of 1,3-diacetyl benzene - Google Patents [patents.google.com]
Spectroscopic Profile of 1,3-Diacetoxybenzene: A Technical Guide
An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-diacetoxybenzene, a key chemical intermediate. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the compound, presenting the data in a structured format for easy reference and comparison. Detailed experimental protocols for acquiring these spectra are also provided to ensure reproducibility and accuracy in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.37 | t | 1H | 8.2 | H-5 |
| 7.00 | dd | 2H | 8.2, 2.2 | H-4, H-6 |
| 6.84 | t | 1H | 2.2 | H-2 |
| 2.29 | s | 6H | - | 2 x -OCOCH₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃) [1]
| Chemical Shift (δ) ppm | Assignment |
| 169.1 | C=O |
| 151.2 | C-1, C-3 |
| 129.8 | C-5 |
| 119.5 | C-4, C-6 |
| 117.2 | C-2 |
| 21.1 | -CH₃ |
Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data for this compound (Neat Liquid)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3070 | Weak | Aromatic C-H Stretch |
| 1770 | Strong | C=O Stretch (Ester) |
| 1600, 1480 | Medium | Aromatic C=C Stretch |
| 1370 | Medium | -CH₃ Bend |
| 1200 | Strong | C-O Stretch (Ester) |
| 1120 | Strong | C-O Stretch (Ester) |
| 900 | Strong | Aromatic C-H Bend (out-of-plane) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound (Electron Ionization) [2]
| m/z | Relative Intensity | Assignment |
| 194 | Moderate | [M]⁺ (Molecular Ion) |
| 152 | High | [M - CH₂CO]⁺ |
| 110 | Very High (Base Peak) | [M - 2(CH₂CO)]⁺ |
| 43 | High | [CH₃CO]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy
A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
¹H NMR: The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR: The spectrum is acquired on the same spectrometer, operating at a corresponding frequency for ¹³C (e.g., 100 MHz for a 400 MHz ¹H instrument). A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A 45° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds are employed. Several thousand scans are typically required to obtain a spectrum with an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A neat liquid sample of this compound is analyzed by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.[3][4][5][6] The spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹) by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded prior to the sample analysis and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.[7]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS)
The mass spectrum is obtained using a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument, typically via a gas chromatograph (GC) or a direct insertion probe. The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).[8][9] This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated and separated by the mass analyzer according to their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.
Visualization of Spectroscopic Data Relationship
The following diagram illustrates the correlation between the chemical structure of this compound and its key spectroscopic signatures.
Figure 1. Correlation of this compound's structure with its key NMR, IR, and MS data.
References
- 1. This compound(108-58-7) 13C NMR spectrum [chemicalbook.com]
- 2. This compound | C10H10O4 | CID 7942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. eng.uc.edu [eng.uc.edu]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 1,3-Diacetoxybenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Diacetoxybenzene, also known as resorcinol diacetate, is a key chemical intermediate in the synthesis of various pharmaceutical and specialty chemical products. A thorough understanding of its solubility in common organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies, and developing robust formulations. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, offering a predictive framework based on solvent polarity and chemical structure. In the absence of extensive publicly available quantitative data, this document details standardized experimental protocols for accurately determining its solubility. Furthermore, visual workflows are presented to aid in solvent selection and experimental design.
Predicted Solubility of this compound
Based on the chemical structure of this compound, which features a moderately polar aromatic ring and two ester functional groups, its solubility can be predicted qualitatively across a range of common organic solvents. The principle of "like dissolves like" is the primary determinant of its solubility profile.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The ester groups of this compound can engage in dipole-dipole interactions with these solvents. |
| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents have appropriate polarity to effectively solvate the solute molecule. |
| Aromatic | Toluene, Benzene | Moderate to High | The aromatic ring of this compound allows for favorable π-π stacking interactions with aromatic solvents. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | The polarity of alcohols allows for some interaction, but the potential for hydrogen bonding with the solvent may be less favorable compared to polar aprotic solvents. |
| Ethers | Diethyl Ether | Moderate | Lower polarity compared to THF may result in slightly reduced solubility. |
| Nonpolar | Hexane, Cyclohexane | Low | The significant difference in polarity between the solute and these nonpolar solvents limits solubility. |
| Aqueous | Water | Low to Insoluble | This compound is known to undergo hydrolysis in water.[1] Its nonpolar aromatic ring and the lack of strong hydrogen bonding donors contribute to low aqueous solubility. |
Experimental Protocols for Solubility Determination
Accurate quantitative determination of solubility is crucial for process development and formulation. The following are detailed methodologies for key experimental techniques.
Equilibrium Solubility Determination via Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[2][3][4]
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of excess solid is critical to ensure the solution reaches saturation.
-
Seal the vials securely to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.[3]
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any undissolved microparticles.
-
-
Quantification:
-
The concentration of this compound in the filtered solution can be determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.
-
Alternatively, a gravimetric method can be employed: a known volume of the filtered solution is transferred to a pre-weighed vial, the solvent is evaporated, and the mass of the remaining solid is determined.
-
-
Data Analysis:
-
Calculate the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L).
-
Perform all measurements in triplicate to ensure accuracy and report the results as the mean ± standard deviation.
-
Rapid Solubility Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a faster alternative to the shake-flask method for determining solubility, with the advantage of not requiring the separation of the saturated solution from the excess solid.[5][6][7]
Methodology:
-
Sample Preparation:
-
Prepare a saturated solution of this compound in the deuterated solvent of interest directly in an NMR tube by adding an excess of the solid.
-
Include a known concentration of an internal standard that is soluble in the solvent and has a resonance peak that does not overlap with the analyte peaks.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum of the sample. Ensure that the relaxation delay is sufficient for full relaxation of all relevant protons.
-
-
Data Analysis:
-
Integrate the area of a well-resolved peak corresponding to this compound and a peak from the internal standard.
-
The concentration of this compound can be calculated using the following equation:
Concentration of Analyte = (Integral of Analyte / Number of Protons of Analyte) * (Number of Protons of Standard / Integral of Standard) * Concentration of Standard
-
Visualizing Experimental and Logical Workflows
The following diagrams, generated using Graphviz, illustrate key decision-making and experimental processes related to the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Caption: Logical pathway for solvent selection based on solubility needs.
References
- 1. This compound CAS#: 108-58-7 [m.chemicalbook.com]
- 2. enamine.net [enamine.net]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Use of (1)H NMR to facilitate solubility measurement for drug discovery compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
1,3-Diacetoxybenzene as a Protecting Group for Phenols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the judicious use of protecting groups is paramount. Phenolic hydroxyl groups, due to their acidic nature and nucleophilicity, often require temporary protection to prevent unwanted side reactions during transformations elsewhere in the molecule. The acetyl group, introduced via reagents like acetic anhydride or acetyl chloride, is a simple and effective choice for this purpose. This technical guide provides an in-depth exploration of 1,3-diacetoxybenzene, the di-acetylated form of resorcinol, as a case study and starting point for the broader application of acetate protecting groups for phenols.
This document outlines the mechanisms of protection and deprotection, provides detailed experimental protocols, and presents quantitative data for these transformations. Furthermore, it offers a comparative perspective on the advantages and disadvantages of employing the acetyl group in synthetic strategies.
Mechanism of Phenol Protection and Deprotection
The protection of a phenol as an acetate ester is a nucleophilic acyl substitution reaction. In the case of resorcinol, both hydroxyl groups are acetylated to form this compound. The reaction is typically catalyzed by either a base or an acid.
Base-Catalyzed Acetylation: A base, such as pyridine or a milder base like sodium bicarbonate, deprotonates the phenol to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbonyl carbon of the acylating agent, such as acetic anhydride.
Acid-Catalyzed Acetylation: An acid catalyst protonates the carbonyl oxygen of the acylating agent, increasing its electrophilicity and making it more susceptible to attack by the weakly nucleophilic phenol.
Deprotection, the hydrolysis of the phenyl acetate, is the reverse of the esterification reaction and is also typically catalyzed by acid or base.
Base-Catalyzed Hydrolysis (Saponification): A hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate which then collapses to regenerate the phenoxide and a carboxylic acid. Subsequent acidification protonates the phenoxide to yield the phenol.
Acid-Catalyzed Hydrolysis: The ester carbonyl is protonated by an acid, making it more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following proton transfer and elimination of an acetic acid molecule, the phenol is regenerated.
Experimental Protocols
Protection of Resorcinol to form this compound
A common and high-yielding method for the synthesis of this compound involves the use of acetic anhydride with a mild base catalyst.
Materials:
-
Resorcinol
-
Acetic Anhydride
-
Sodium Acetate (anhydrous)
-
Dichloromethane (DCM)
-
Ice-water
-
Round-bottom flask
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, prepare a slurry of resorcinol (0.27 mol) and anhydrous sodium acetate (0.45 mol) in acetic anhydride (180 ml).[1]
-
Heat the mixture to 110°C with stirring for 2 hours.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water with stirring.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any remaining acetic acid.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer using a rotary evaporator to obtain pure this compound. A yield of 96% can be expected with this procedure.[1]
Deprotection of this compound to Resorcinol (General Procedure)
The hydrolysis of this compound can be achieved under either acidic or basic conditions.
Base-Catalyzed Deprotection (Saponification):
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or Methanol
-
Water
-
Hydrochloric Acid (HCl) for neutralization
-
Round-bottom flask
-
Reflux condenser
-
Stirrer
Procedure:
-
Dissolve this compound in a mixture of ethanol (or methanol) and water in a round-bottom flask.
-
Add a stoichiometric excess of sodium hydroxide (e.g., 2.2 equivalents).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with hydrochloric acid until it is acidic.
-
Extract the product (resorcinol) with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield resorcinol.
Acid-Catalyzed Deprotection:
Materials:
-
This compound
-
Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Methanol or Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Stirrer
Procedure:
-
Dissolve this compound in a mixture of methanol (or ethanol) and water in a round-bottom flask.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and neutralize it with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain resorcinol.
Quantitative Data
The efficiency of the acetylation of phenols can vary depending on the substrate, catalyst, and reaction conditions. The following tables summarize quantitative data for the protection of various phenols.
Table 1: Acetylation of Various Phenols with Acetic Anhydride
| Phenol Substrate | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Phenol | None, 60°C | 12 h | >99 | [2][3] |
| 4-Methylphenol | None, 60°C | 20 h | >99 | [2][3] |
| 3-Bromophenol | None, 60°C | 20 h | >99 | [2][3] |
| 4-Nitrophenol | None, 60°C | 20 h | >99 | [2][3] |
| α-Naphthol | None, 60°C | 20 h | >98 | [2] |
| β-Naphthol | None, 60°C | 20 h | >99 | [2] |
| 4-Nitrobenzyl alcohol | NaHCO₃, Room Temp | 24 h | 93 (in Ethyl Acetate) | [4] |
| 4-Nitrobenzyl alcohol | NaHCO₃, Room Temp | 24 h | >99 (in Toluene) | [4] |
| Phenol | Expansive graphite, rt | 1 h | 95 | [5] |
| 4-Methylphenol | Expansive graphite, rt | 72 h | 92 | [5] |
| 2-Nitrophenol | Expansive graphite, 40°C | 6 h | 94 | [5] |
Table 2: Deprotection of Aryl Esters
| Aryl Ester Substrate | Deprotection Conditions | Reaction Time | Yield (%) | Reference |
| 2-Naphthyl benzoate | PhSH, K₂CO₃, NMP, reflux | 30 min | 100 (of 2-naphthol) | [2] |
| Methyl 4-acetoxybenzoate | PhSH, K₂CO₃, NMP, reflux | 15 min | 93 (of methyl 4-hydroxybenzoate) | [2] |
| Phenyl acetate | Base-catalyzed hydrolysis | Varies with pH and temp | - | [4] |
| Various Phenyl Acetates | Ammonium Acetate, aq. MeOH, rt | Varies | Excellent | [6] |
Mandatory Visualizations
Reaction Mechanisms and Workflows
Caption: Base-catalyzed acetylation of a phenol.
Caption: Base-catalyzed deprotection (hydrolysis) of a phenyl acetate.
Caption: General experimental workflow for the protection of phenols.
Advantages and Disadvantages of the Acetyl Protecting Group
The selection of a protecting group is a critical decision in synthesis design. The acetyl group offers several advantages but also has limitations that must be considered.
Advantages:
-
Ease of Introduction and Removal: Acetyl groups can be readily introduced using common and inexpensive reagents like acetic anhydride or acetyl chloride. Their removal via hydrolysis is also straightforward.
-
Stability: Acetyl groups are stable to a wide range of reaction conditions, including many oxidative and reductive transformations, as well as organometallic reactions.
-
Increased Volatility: The conversion of a polar hydroxyl group to a less polar acetate ester can increase the volatility of the compound, which can be advantageous for purification by distillation or for analysis by gas chromatography.[7]
-
Crystallinity: The introduction of an acetyl group can sometimes improve the crystallinity of a compound, facilitating purification by recrystallization.[7]
Disadvantages:
-
Lability to Acidic and Basic Conditions: The primary drawback of the acetyl group is its instability towards both acidic and basic conditions, which limits its use in synthetic routes that employ such reagents.
-
Harsh Deprotection Conditions: While straightforward, the conditions for hydrolysis (e.g., strong acid or base, and heat) can be harsh and may not be compatible with other sensitive functional groups in the molecule.[8]
-
Potential for Side Reactions: Under certain conditions, such as the Fries rearrangement (acid-catalyzed rearrangement of a phenyl ester to a hydroxy aryl ketone), the acetyl group can participate in unintended reactions.
Conclusion
The use of this compound as a protecting group for the two hydroxyl functions of resorcinol exemplifies the utility of the acetyl group in organic synthesis. It is a reliable and cost-effective protecting group that is simple to introduce and remove. However, researchers and drug development professionals must carefully consider the stability of the acetyl group in the context of their planned synthetic route. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for making informed decisions about the application of this fundamental protecting group strategy. The accompanying diagrams offer a clear visual representation of the underlying chemical transformations and workflows, further aiding in the planning and execution of complex organic syntheses.
References
- 1. web.viu.ca [web.viu.ca]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. Sciencemadness Discussion Board - Ester hydrolysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. pangea.stanford.edu [pangea.stanford.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. labinsights.nl [labinsights.nl]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Hydrolysis of 1,3-Diacetoxybenzene to Resorcinol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical hydrolysis of 1,3-diacetoxybenzene to resorcinol, a critical process in various synthetic pathways within the pharmaceutical and chemical industries. This document outlines the fundamental principles, detailed experimental protocols for both acid and base-catalyzed hydrolysis, and expected outcomes, presented in a clear and structured format to facilitate laboratory application.
Introduction
The hydrolysis of this compound, also known as resorcinol diacetate, is a straightforward and efficient method for the deprotection of the hydroxyl groups to yield resorcinol (benzene-1,3-diol). This reaction involves the cleavage of the ester linkages in this compound, typically in the presence of an acid or base catalyst. The choice of catalyst and reaction conditions can be tailored to the specific requirements of a synthetic route, considering factors such as substrate compatibility and desired yield.
Table 1: Physical and Chemical Properties of Key Compounds
| Property | This compound | Resorcinol |
| IUPAC Name | (3-acetyloxyphenyl) acetate | Benzene-1,3-diol |
| CAS Number | 108-58-7 | 108-46-3 |
| Molecular Formula | C₁₀H₁₀O₄ | C₆H₆O₂ |
| Molar Mass | 194.18 g/mol | 110.11 g/mol |
| Appearance | Colorless liquid or white solid | White crystalline solid |
| Melting Point | 24-27 °C (for solid) | 110-113 °C |
| Boiling Point | 278 °C | 277 °C |
| Solubility | Soluble in organic solvents | Soluble in water, ethanol, ether |
Reaction Mechanism and Signaling Pathway
The hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism. In base-catalyzed hydrolysis (saponification), a hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acetate group. In acid-catalyzed hydrolysis, the carbonyl oxygen is first protonated, increasing the electrophilicity of the carbonyl carbon for attack by a water molecule.
Caption: Reaction pathway for the hydrolysis of this compound to resorcinol.
Experimental Protocols
The following sections provide detailed methodologies for the acid- and base-catalyzed hydrolysis of this compound.
Base-Catalyzed Hydrolysis (Saponification)
This protocol is adapted from general saponification procedures and is expected to provide a high yield of resorcinol.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound (e.g., 10 g, 51.5 mmol) in methanol (100 mL).
-
Addition of Base: Prepare a solution of sodium hydroxide (e.g., 4.5 g, 112.5 mmol, 2.2 equivalents) in deionized water (20 mL) and add it to the methanolic solution of this compound.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous solution, add deionized water (50 mL) and extract with ethyl acetate (2 x 50 mL) to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 1-2. A white precipitate of resorcinol should form.
-
Product Isolation: Extract the acidified aqueous layer with ethyl acetate (3 x 75 mL).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude resorcinol.
-
Purification: The crude resorcinol can be purified by recrystallization from a suitable solvent such as toluene or benzene to yield a white crystalline solid.
Acid-Catalyzed Hydrolysis
This protocol is based on general procedures for acid-catalyzed ester hydrolysis.
Materials:
-
This compound
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and magnetic stir bar, add this compound (e.g., 10 g, 51.5 mmol) and a mixture of deionized water (50 mL) and concentrated hydrochloric acid (10 mL).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Drying and Evaporation: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from toluene or benzene.
Quantitative Data
Table 2: Expected Reaction Parameters and Yields
| Parameter | Base-Catalyzed Hydrolysis | Acid-Catalyzed Hydrolysis |
| Catalyst | Sodium Hydroxide | Hydrochloric Acid or Sulfuric Acid |
| Solvent | Methanol/Water | Water |
| Temperature | Reflux (approx. 65-70 °C) | Reflux (approx. 100 °C) |
| Reaction Time | 2 - 4 hours | 4 - 6 hours |
| Expected Yield | > 90% | > 85% |
Experimental Workflow
The general workflow for the hydrolysis of this compound is depicted below.
Caption: General experimental workflow for resorcinol synthesis.
Safety Considerations
-
This compound: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Resorcinol: Harmful if swallowed and causes skin and eye irritation. Use in a well-ventilated area and wear appropriate PPE.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care, wearing gloves, eye protection, and a lab coat.
-
Concentrated Acids (HCl, H₂SO₄): Corrosive and cause severe burns. Always add acid to water, never the other way around. Handle in a fume hood with appropriate PPE.
-
Organic Solvents (Methanol, Ethyl Acetate, Toluene, Benzene): Flammable and may have associated health risks. Use in a well-ventilated area or fume hood, away from ignition sources.
This guide is intended for use by qualified professionals. Always consult the relevant Safety Data Sheets (SDS) before handling any chemicals and perform a thorough risk assessment before commencing any experimental work.
Electrophilic Aromatic Substitution on 1,3-Diacetoxybenzene: A Technical Guide
Executive Summary
1,3-Diacetoxybenzene, also known as resorcinol diacetate, is a key intermediate in the synthesis of a variety of functional materials and pharmaceutical compounds. The manipulation of its aromatic core through electrophilic aromatic substitution (EAS) is a fundamental strategy for the introduction of diverse functional groups. This technical guide provides an in-depth analysis of the regiochemical outcomes and synthetic protocols associated with the electrophilic aromatic substitution of this compound. The directing effects of the two acetoxy groups, key reaction classes including nitration, halogenation, and Friedel-Crafts reactions, and detailed experimental methodologies are discussed. This document is intended for researchers, chemists, and professionals in the fields of organic synthesis and drug development.
The Directing Influence of Acetoxy Groups
The outcome of electrophilic aromatic substitution on a substituted benzene ring is primarily governed by the electronic properties of the existing substituents. The acetoxy group (–OAc) is a moderately deactivating, yet ortho, para-directing group.
An acetoxy group reduces the rate of electrophilic substitution compared to unsubstituted benzene. This deactivating effect stems from the electron-withdrawing nature of the acetyl group's carbonyl moiety. The lone pair of electrons on the oxygen atom adjacent to the aromatic ring is delocalized into this carbonyl group through resonance, making it less available for donation to the π-system of the benzene ring.
Despite this deactivation, the acetoxy group directs incoming electrophiles to the ortho and para positions. This is because the oxygen atom can donate its lone pair of electrons to the aromatic ring, which stabilizes the cationic intermediate (the sigma complex or arenium ion) formed during the substitution at these positions. In the case of this compound, the directing effects of the two meta-positioned acetoxy groups are cooperative, strongly directing incoming electrophiles to the positions that are ortho or para to them. The positions C4 and C6 are ortho to one acetoxy group and para to the other, making them the most electronically enriched and sterically accessible sites for substitution. The C2 position is ortho to both acetoxy groups, and while electronically activated, it is more sterically hindered. Substitution at the C5 position is disfavored as it is meta to both groups.
Figure 1: Positional reactivity of this compound in electrophilic aromatic substitution.
Key Electrophilic Aromatic Substitution Reactions
Nitration
The nitration of this compound is a well-documented reaction, often employed as a step in the synthesis of specialty polymers and energetic materials. The reaction typically involves a nitrating agent such as nitric acid in the presence of a strong acid catalyst like sulfuric acid.
The primary products of dinitration are the 4,6-dinitro derivatives, formed by substitution at the most activated positions. However, the reaction conditions can influence the formation of byproducts. Traditional methods using white nitric acid can lead to the formation of undesirable 2,4,6-trinitro-1,3-benzenediol and 2,4-dinitro-1,3-benzenediol, necessitating extensive purification.
| Substrate | Nitrating Agent | Conditions | Major Product | Yield | Reference |
| Resorcinol Diacetate | 90 wt.% white fuming nitric acid, 80 wt.% H₂SO₄, Urea | 0°C, 3 hours | 4,6-Dinitroresorcinol (after hydrolysis) | ~75% | |
| 1,3-Bis(methylcarbonato)benzene | Conc. HNO₃, Conc. H₂SO₄ | 10°C to 20°C, then 40°C for 6h | 1,3-Bis(methylcarbonato)-4,6-dinitrobenzene | >95% |
Table 1: Quantitative data on the nitration of this compound and related compounds.
Caption: Reaction pathway for the dinitration of this compound.
Halogenation
Information regarding the direct halogenation of this compound is limited in readily available literature. However, considering the directing effects of the acetoxy groups, halogenation with reagents such as Br₂ in the presence of a Lewis acid catalyst would be expected to yield primarily the 4,6-dihalo-1,3-diacetoxybenzene. The reactivity of the ring, being deactivated by the acetoxy groups, would likely require forcing conditions or a potent halogenating agent.
Sulfonation
The sulfonation of this compound, typically carried out with fuming sulfuric acid, is expected to proceed at the activated 4- and 6-positions. The resulting sulfonic acid derivatives are valuable as intermediates in the synthesis of dyes and surfactants. Detailed experimental data on the direct sulfonation of this compound is not extensively reported, though sulfonation of the parent compound, resorcinol, is well-established.
Friedel-Crafts Reactions
Friedel-Crafts reactions, both alkylation and acylation, are generally not effective on strongly deactivated aromatic rings. The two acetoxy groups on this compound deactivate the ring to an extent that it is unlikely to undergo Friedel-Crafts reactions under standard conditions (e.g., alkyl/acyl halide and a Lewis acid catalyst like AlCl₃). The Lewis acid catalyst can also complex with the carbonyl oxygens of the acetoxy groups, further deactivating the ring. To achieve acylation, it is more common to perform the reaction on the more reactive resorcinol and then acetylate the hydroxyl groups. For instance, the acylation of resorcinol with acetic acid in the presence of zinc chloride yields 2,4-dihydroxyacetophenone, which can then be di-acetylated.
| Substrate | Acylating Agent / Catalyst | Conditions | Product | Yield | Reference |
| Resorcinol | Acetic Acid / ZnCl₂ | 150°C, 3 hours | 2,4-Dihydroxyacetophenone | 80% |
Table 2: Friedel-Crafts acylation of resorcinol as a precursor to substituted this compound derivatives.
Experimental Protocols
Protocol for the Dinitration of Resorcinol Diacetate
This protocol is adapted from the procedure described for the synthesis of 4,6-dinitroresorcinol.
Materials:
-
Resorcinol diacetate (this compound)
-
90 wt.% white fuming nitric acid
-
80 wt.% sulfuric acid
-
Urea
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 60 mL of 80 wt.% sulfuric acid to approximately 0°C in an ice bath.
-
Slowly add 2.2 equivalents of 90 wt.% white fuming nitric acid to the cooled sulfuric acid while maintaining the temperature at or below 0°C.
-
Add 0.1 g of urea to the acid mixture to act as a nitrosonium ion scavenger.
-
Slowly add 5 g of resorcinol diacetate to the reaction mixture with vigorous stirring, ensuring the temperature remains around 0°C.
-
Continue stirring the reaction mixture for an additional 3 hours at 0°C.
-
The product, 4,6-dinitroresorcinol, will precipitate out of the solution upon hydrolysis during workup. Isolate the precipitate by filtration, wash with cold water, and purify by recrystallization.
Caption: A generalized workflow for the nitration of this compound.
Conclusion
The electrophilic aromatic substitution of this compound is a regiochemically well-defined process, governed by the cooperative ortho, para-directing influence of the two acetoxy groups. This leads to preferential substitution at the C4 and C6 positions. While the acetoxy groups deactivate the ring, reactions such as nitration can proceed with high yield under controlled conditions. Other electrophilic substitutions like halogenation and sulfonation are expected to follow a similar regiochemical pattern, although the deactivated nature of the substrate may necessitate more stringent reaction conditions. Friedel-Crafts reactions are generally not feasible on this substrate due to its low reactivity. The information and protocols provided in this guide serve as a valuable resource for the synthetic chemist aiming to functionalize the this compound core for applications in materials science and medicinal chemistry.
An In-depth Technical Guide to the Ortho, Para Directing Effect of the Acetoxy Group in 1,3-Diacetoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ortho, para directing effect of the acetoxy group in electrophilic aromatic substitution (EAS) reactions, with a specific focus on 1,3-diacetoxybenzene (resorcinol diacetate). The electronic properties of the acetoxy substituent, which dictate its directing influence, are elucidated through resonance theory. This document collates available quantitative data on isomer distribution in key EAS reactions and presents detailed experimental protocols. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the underlying chemical principles and practical applications.
Introduction
The regioselectivity of electrophilic aromatic substitution is a cornerstone of synthetic organic chemistry, particularly in the functionalization of aromatic rings for applications in pharmaceuticals, materials science, and agrochemicals. The substituent(s) already present on the benzene ring profoundly influence the position of incoming electrophiles. The acetoxy group (-OAc), while being a deactivating group due to the electron-withdrawing nature of the carbonyl, is an ortho, para director. This guide delves into the mechanistic basis of this directing effect and its implications for the substitution patterns of this compound.
The Ortho, Para Directing Effect of the Acetoxy Group
The directing effect of the acetoxy group is a result of the interplay between its inductive and resonance effects.
-
Inductive Effect: The electronegative oxygen atoms in the acetoxy group exert an electron-withdrawing inductive effect (-I), which deactivates the benzene ring towards electrophilic attack compared to unsubstituted benzene.
-
Resonance Effect: The lone pair of electrons on the oxygen atom directly attached to the benzene ring can be delocalized into the aromatic system through resonance (+R effect). This delocalization increases the electron density at the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by an electrophile.
The resonance structures of acetoxybenzene illustrate the increased electron density at the ortho and para positions:
Caption: Resonance delocalization in acetoxybenzene.
Although the carbonyl group within the acetoxy moiety also delocalizes the oxygen lone pair, reducing its availability for the benzene ring, the resonance effect that directs to the ortho and para positions is still significant.[1][2] This makes the acetoxy group a deactivating but ortho, para-directing substituent.
In the case of This compound , both acetoxy groups work in concert to direct incoming electrophiles. The positions ortho and para to each acetoxy group are C2, C4, C5, and C6. The C4 and C6 positions are para to one acetoxy group and ortho to the other, making them highly activated and the primary sites for electrophilic attack. The C2 position is ortho to both acetoxy groups, and the C5 position is meta to both. The strong activation of the C4 and C6 positions leads to a high degree of regioselectivity in electrophilic aromatic substitution reactions.
Quantitative Data on Isomer Distribution
Precise quantitative data for the isomer distribution in electrophilic aromatic substitution of this compound is not extensively reported in readily available literature. However, data from closely related compounds and specific reactions provide valuable insights.
| Reaction | Substrate | Electrophile/Reagents | Isomer Distribution (%) | Reference(s) |
| Mononitration | 1,3-Bis(methylcarbonato)benzene | Conc. HNO₃ / Conc. H₂SO₄ | 4-nitro: 95, 2-nitro: 5 | [3] |
| Dinitration | This compound | White Fuming HNO₃, Urea | Highly selective for 4,6-dinitro product (>80% yield) |
Note: The data for mononitration is for a structurally similar compound and is expected to be a good indicator for the regioselectivity of this compound.
Experimental Protocols
Dinitration of this compound to Yield 4,6-Dinitro-1,3-diacetoxybenzene
This protocol is adapted from a patented procedure for the selective synthesis of 4,6-dinitroresorcinol, where this compound is the starting material.
Materials:
-
This compound (Resorcinol diacetate)
-
White fuming nitric acid (WFNA)
-
Urea
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, place the desired amount of white fuming nitric acid.
-
Add a small amount of urea to the nitric acid to act as a nitrosonium ion scavenger.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add this compound to the cooled nitric acid solution with vigorous stirring over a period of approximately 30 minutes.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for at least one hour.
-
The reaction is then quenched by pouring the mixture over crushed ice.
-
The precipitated product, 4,6-dinitro-1,3-diacetoxybenzene, is collected by filtration, washed with cold water, and dried.
Expected Yield: Approximately 80% of the 4,6-dinitro isomer.
References
Synonyms for 1,3-diacetoxybenzene (e.g., resorcinol diacetate, m-phenylene diacetate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1,3-diacetoxybenzene, also known by its common synonyms resorcinol diacetate and m-phenylene diacetate. This document furnishes detailed information on its chemical identity, physical properties, synthesis protocols, and significant applications, particularly its role as a key intermediate in the synthesis of advanced materials.
Chemical Identity and Synonyms
This compound is an aromatic organic compound. Its systematic IUPAC name is (3-acetyloxyphenyl) acetate. It is commonly referred to in scientific literature and chemical catalogs by a variety of synonyms.[1][2][3][4] The primary synonyms and identifiers are crucial for accurate database searches and material procurement.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Value |
| IUPAC Name | (3-acetyloxyphenyl) acetate[1][2] |
| Common Names | Resorcinol diacetate[2] |
| m-Phenylene diacetate[2] | |
| CAS Number | 108-58-7[1][2] |
| Molecular Formula | C₁₀H₁₀O₄[1] |
| InChI Key | STOUHHBZBQBYHH-UHFFFAOYSA-N[2] |
| SMILES | CC(=O)OC1=CC(=CC=C1)OC(=O)C[2] |
Physicochemical Properties
This compound is a clear, colorless liquid under standard conditions.[4] Its key physical and chemical properties are summarized in the table below, providing essential data for experimental design and safety considerations.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 194.18 g/mol [3] |
| Melting Point | -9 °C[4] |
| Boiling Point | 278 °C[4] |
| Density | 1.17 g/cm³[4] |
| Refractive Index | 1.504[4] |
| Solubility | Soluble in alcohol, ether, and acetone. Insoluble in water. |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the acetylation of resorcinol with acetic anhydride.[4] Various catalysts can be employed to facilitate this reaction. Below are detailed experimental protocols.
Experimental Protocol: Synthesis via Acetic Anhydride with Sodium Acetate Catalyst
This protocol describes a high-yield synthesis of this compound using sodium acetate as a catalyst.
Materials:
-
Resorcinol
-
Acetic anhydride
-
Sodium acetate
-
Dichloromethane
-
Ice-water mixture
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine resorcinol (0.27 mol), sodium acetate (0.45 mol), and acetic anhydride (180 ml).
-
Heat the mixture to 110°C and maintain this temperature for 2 hours with continuous stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into an ice-water bath to precipitate the product.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield pure this compound. A typical yield for this procedure is approximately 96%.
Experimental Protocol: Synthesis using Acetyl Chloride
An alternative method involves the use of acetyl chloride.
Materials:
-
Resorcinol
-
Pyridine
-
Acetyl chloride
-
Dichloromethane
-
2% Sodium bicarbonate solution
-
Water
Procedure:
-
Dissolve resorcinol in pyridine in a flask cooled in an ice bath (0–5 °C).
-
Slowly add acetyl chloride (2.4 equivalents) dropwise to the solution while maintaining the temperature between 0–5 °C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with acetic acid (1.0 equivalent) at the same temperature.
-
Separate the organic layer and wash it sequentially with a 2% sodium bicarbonate solution and then with water.
-
Dry the dichloromethane layer and concentrate it under vacuum to obtain the product.
Role in Multi-Step Synthesis: A Workflow for Advanced Materials
A significant application of this compound is its use as a protecting group and intermediate in the synthesis of high-performance polymers, such as polybenzoxazoles.[2] The acetyl groups protect the hydroxyl functionalities of resorcinol during electrophilic aromatic substitution reactions like nitration. This allows for precise control over the regioselectivity of the reaction.
The following diagram illustrates the experimental workflow for the synthesis of 4,6-diamino-1,3-benzenediol, a key monomer for polybenzoxazoles, starting from this compound.[2]
Caption: Experimental workflow for the synthesis of 4,6-diamino-1,3-benzenediol.
Detailed Experimental Protocol for the Synthesis of 4,6-Diamino-1,3-benzenediol
This multi-step synthesis highlights the utility of this compound as a protected form of resorcinol.
Step 1: Nitration of this compound The traditional method involves treating this compound with a nitrating agent, such as white nitric acid.[2] This step introduces nitro groups onto the aromatic ring. The acetoxy groups direct the nitration to the 4 and 6 positions.
Step 2: Hydrolysis The resulting 4,6-dinitro-1,3-diacetoxybenzene is then hydrolyzed. This deprotection step removes the acetyl groups to yield 4,6-dinitro-1,3-benzenediol.[2] The hydrolysis can be catalyzed by either an acid or a base.
Step 3: Reduction The final step is the reduction of the nitro groups to amino groups. This is typically achieved through catalytic hydrogenation of 4,6-dinitro-1,3-benzenediol in the presence of a catalyst (e.g., palladium on carbon) and a hydrogen source, often in dilute hydrochloric acid, to produce 4,6-diamino-1,3-benzenediol.[2]
Logical Relationship Diagram: The Role of this compound as a Protecting Group
The function of this compound as a protecting group is a key concept in its application in organic synthesis. The following diagram illustrates this logical relationship.
Caption: Logical flow of using this compound as a protecting group.
This strategy is fundamental in multi-step syntheses where the highly reactive hydroxyl groups of resorcinol would otherwise lead to undesired side reactions or decomposition under the conditions required for subsequent transformations. By converting them to less reactive acetate esters, the desired reactions can be carried out on the aromatic ring with high selectivity and yield.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 4,6-diamino-1,3-benzenediol from 1,3-diacetoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the synthesis of 4,6-diamino-1,3-benzenediol, a crucial monomer in the production of high-performance polymers such as polybenzoxazoles. The synthesis commences with the selective dinitration of commercially available 1,3-diacetoxybenzene to yield 1,3-diacetoxy-4,6-dinitrobenzene. This intermediate undergoes subsequent hydrolysis and catalytic hydrogenation to produce the final product, which is isolated as its more stable dihydrochloride salt. This protocol emphasizes controlled reaction conditions to ensure high yield and purity while minimizing the formation of undesirable isomers and potentially explosive by-products.
Introduction
4,6-diamino-1,3-benzenediol is a key building block in the synthesis of advanced materials, particularly polybenzoxazoles, which are known for their exceptional thermal stability and mechanical strength. The purity of this monomer is paramount to achieving high molecular weight polymers. The traditional synthesis route involves the nitration of a resorcinol derivative followed by reduction. However, the nitration step can be challenging, often leading to a mixture of isomers, including the highly explosive 2,4,6-trinitro-1,3-benzenediol (styphnic acid)[1][2]. This protocol outlines a refined, two-step process starting from this compound, focusing on selective nitration at the 4- and 6-positions, followed by a robust reduction procedure.
Overall Synthesis Workflow
Caption: Synthetic pathway from this compound to 4,6-diamino-1,3-benzenediol.
Experimental Protocols
Part 1: Synthesis of 4,6-Dinitro-1,3-benzenediol from this compound
This procedure involves the selective nitration of this compound followed by in-situ or subsequent hydrolysis to 4,6-dinitro-1,3-benzenediol. Controlling the temperature and using a nitrosonium ion scavenger are critical to prevent the formation of undesired by-products[2][3].
Materials:
-
This compound
-
White Fuming Nitric Acid (90%, treated to remove N₂O₄)
-
Sulfuric Acid (98%)
-
Urea
-
Ice
-
Distilled Water
-
Ethyl Acetate (for recrystallization)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Büchner funnel and flask
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a nitrating mixture by adding 60 mL of 80% sulfuric acid[2].
-
Cool the acid mixture to approximately 0°C using an ice-salt bath[2][3].
-
Add 0.1 g of urea to the cooled acid to act as a nitrosonium ion control agent[2][3].
-
Slowly add 2.2 equivalents of 90% white fuming nitric acid to the sulfuric acid, ensuring the temperature remains at or below 0°C[2].
-
In a separate beaker, dissolve 5 g of this compound in a minimal amount of the acid mixture or add it slowly as a solid to the reaction mixture over a period of 30 minutes, maintaining vigorous stirring and a temperature of 0°C[2].
-
After the addition is complete, continue to stir the reaction mixture at 0°C for an additional 3 hours[2].
-
Carefully pour the reaction mixture into a beaker containing 500 g of crushed ice with stirring. This will precipitate the crude product and hydrolyze the acetate groups.
-
Isolate the solid precipitate by vacuum filtration using a Büchner funnel and wash thoroughly with cold distilled water until the washings are neutral.
-
The crude 4,6-dinitro-1,3-benzenediol can be purified by recrystallization from ethyl acetate to yield a yellow crystalline solid[2].
| Parameter | Value | Reference |
| Starting Material | This compound | [2] |
| Nitrating Agent | 90% White Fuming HNO₃ / H₂SO₄ | [2] |
| Molar Ratio (HNO₃:Substrate) | ~2.2:1 | [2] |
| Temperature | 0°C | [2][3] |
| Reaction Time | 3 hours | [2] |
| Approximate Yield | 75% | [2] |
Table 1: Reaction conditions for the synthesis of 4,6-dinitro-1,3-benzenediol.
Part 2: Synthesis of 4,6-Diamino-1,3-benzenediol Dihydrochloride from 4,6-Dinitro-1,3-benzenediol
This step involves the catalytic hydrogenation of the dinitro intermediate to the corresponding diamine, which is then isolated as its more stable dihydrochloride salt.
Materials:
-
4,6-Dinitro-1,3-benzenediol
-
n-Propanol
-
10% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O) (optional, as a stabilizer)
-
Distilled Water
Equipment:
-
Autoclave (e.g., Hastelloy C) or a suitable hydrogenation apparatus
-
Gas dispersion stirrer
-
Heating and cooling system
-
Filtration setup
Procedure:
-
Charge a one-liter autoclave with 100.0 g (0.5 mole) of 4,6-dinitro-1,3-benzenediol, 500 mL of n-propanol, approximately 7.0 g of 10% Pd/C catalyst, and 10.0 mL of distilled water.
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to 50 psi and heat the mixture to 40°C.
-
Maintain the temperature between 40-50°C. A rapid uptake of hydrogen should be observed after a brief induction period. Maintain the hydrogen pressure at or near atmospheric pressure during the reaction.
-
The reaction is complete when hydrogen uptake ceases.
-
Cool the reactor to room temperature and safely vent the excess hydrogen.
-
To the reaction mixture, add 300 mL of concentrated hydrochloric acid. A small amount of SnCl₂·2H₂O (~10 g) can be added to prevent oxidation.
-
Filter the crude product along with the catalyst.
-
Dissolve the filtered material in 200 g of distilled water at 85°C and filter hot to remove the catalyst.
-
To the hot filtrate, add an additional 100-300 mL of water followed by 500 mL of concentrated HCl to precipitate the product.
-
Cool the mixture to induce crystallization.
-
Isolate the white to off-white crystals of 4,6-diamino-1,3-benzenediol dihydrochloride by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
| Parameter | Value | Reference |
| Starting Material | 4,6-Dinitro-1,3-benzenediol | |
| Reducing Agent | H₂ gas | |
| Catalyst | 10% Pd/C | |
| Solvent | n-Propanol | |
| Temperature | 40-50°C | |
| Pressure | Atmospheric to 50 psi | |
| Approximate Yield | 95% | |
| Final Product Purity | >99% |
Table 2: Reaction conditions for the synthesis of 4,6-diamino-1,3-benzenediol dihydrochloride.
Safety Precautions
-
The nitration of phenolic compounds is highly exothermic and can lead to runaway reactions. Strict temperature control is essential.
-
The formation of 2,4,6-trinitroresorcinol (styphnic acid), a shock-sensitive explosive, is a known risk. The use of a nitrosonium scavenger like urea and controlled conditions helps to minimize this risk[2].
-
Handle concentrated acids (nitric and sulfuric) with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
-
Catalytic hydrogenation with hydrogen gas should be performed in a properly rated pressure vessel and in an area equipped for handling flammable gases. The palladium on carbon catalyst can be pyrophoric when dry and exposed to air; handle it as a wet paste.
-
All reactions should be carried out by trained personnel in a controlled laboratory environment.
References
Application Notes and Protocols: 1,3-Diacetoxybenzene as a Monomer Precursor for Polybenzoxazole (PBO) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polybenzoxazoles (PBOs) are a class of high-performance rigid-rod polymers renowned for their exceptional thermal stability, high tensile strength, and remarkable chemical resistance. These properties make them ideal for applications in aerospace, military, and electronics, where materials are subjected to extreme conditions. This document provides a detailed overview and experimental protocols for the synthesis of a polybenzoxazole using 1,3-diacetoxybenzene as a readily available starting material. The synthesis involves a multi-step process to first produce the key monomer, 4,6-diamino-1,3-benzenediol, which is then polymerized to yield the final PBO polymer.
Synthesis Pathway Overview
The overall synthetic route from this compound to polybenzoxazole is a three-step process to obtain the monomer, followed by a final polymerization step. The acetoxy groups of this compound serve as protecting groups for the hydroxyl functionalities and direct the nitration to the desired 4- and 6-positions.
Experimental Protocols
Step 1: Nitration of this compound
This step involves the nitration of this compound to yield 4,6-dinitroresorcinol diacetate. The use of resorcinol diacetate protects the hydroxyl groups and directs the nitration to the 4 and 6 positions.[1]
Materials:
-
This compound (Resorcinol diacetate)
-
White fuming nitric acid (90%)
-
Sulfuric acid (concentrated)
-
Urea (as a nitrosonium ion control agent)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a mixture of 60 mL of concentrated sulfuric acid and 2.2 equivalents of 90% white fuming nitric acid is prepared.
-
The acid mixture is cooled to approximately 0°C using an ice bath.
-
A small amount of urea (0.1 g) is added to the cooled acid mixture to control nitrosonium ions.
-
5 grams of this compound is slowly added to the stirring acid mixture, maintaining the temperature at around 0°C.
-
The reaction is stirred for an additional 3 hours at this temperature.
-
The resulting precipitate of 4,6-dinitroresorcinol is isolated by filtration, purified, and characterized. An approximate yield of 75% can be expected after purification.[1]
Step 2: Hydrolysis of 4,6-Dinitro-1,3-diacetoxybenzene
The dinitro-diacetate intermediate is hydrolyzed to remove the acetyl protecting groups, yielding 4,6-dinitro-1,3-benzenediol.
Materials:
-
4,6-Dinitro-1,3-diacetoxybenzene
-
Sodium hydroxide (NaOH) solution (50%)
-
Hydrochloric acid (HCl, concentrated)
-
Deionized water
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beaker or flask
Procedure:
-
The crude 4,6-dinitro-1,3-diacetoxybenzene is suspended in water.
-
A 50% sodium hydroxide solution is added to the mixture.
-
The mixture is heated and stirred. The temperature is raised to 44°C, and then to 56°C for 3 hours.
-
After cooling to 0°C, concentrated hydrochloric acid is added dropwise to precipitate the product.
-
The resulting yellow precipitate of 4,6-dinitro-1,3-benzenediol is collected by filtration and washed with deionized water. A yield of 98% with a purity of 98.7% has been reported for a similar hydrolysis process.[2]
Step 3: Reduction of 4,6-Dinitro-1,3-benzenediol
The dinitro compound is reduced to the corresponding diamine, 4,6-diamino-1,3-benzenediol, which is the key monomer for the polymerization. Catalytic hydrogenation is a common method for this transformation.
Materials:
-
4,6-Dinitro-1,3-benzenediol
-
n-Propanol
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Autoclave reactor
-
Filtration apparatus
Procedure:
-
A one-liter autoclave is charged with 100.0 g (0.5 mole) of 4,6-dinitro-1,3-benzenediol, 500 ml of n-propanol, and approximately 7.0 g of 10% Pd/C catalyst.
-
The reactor is sealed and charged with hydrogen gas to a pressure of 50 psi (345 kPa).
-
The temperature is raised to and maintained between 40°C and 50°C.
-
Hydrogen uptake is monitored, and the pressure is maintained at approximately atmospheric pressure during the reaction.
-
Upon completion of the reaction (cessation of hydrogen uptake), the crude product with the catalyst is isolated by filtration.
-
The product is then dissolved in hot water (85°C), and the catalyst is removed by filtration.
-
Hydrochloric acid is added to the filtrate to precipitate the 4,6-diamino-1,3-benzenediol dihydrochloride. A yield of 95.0 mole percent has been reported for this step.[3]
Step 4: Polycondensation to Polybenzoxazole
The 4,6-diamino-1,3-benzenediol dihydrochloride monomer is polymerized with an aromatic diacid chloride, such as terephthaloyl chloride, in polyphosphoric acid (PPA) to form the PBO polymer.
Materials:
-
4,6-Diamino-1,3-benzenediol dihydrochloride
-
Terephthaloyl chloride
-
Polyphosphoric acid (PPA)
-
Phosphorus pentoxide (P₂O₅)
-
Resin kettle with mechanical stirrer and nitrogen inlet/outlet
Procedure:
-
In a resin kettle under a nitrogen atmosphere, 4,6-diamino-1,3-benzenediol dihydrochloride and an equimolar amount of terephthaloyl chloride are added to polyphosphoric acid.
-
The mixture is mechanically stirred and heated according to a specific temperature profile. A typical profile involves staged heating, for example: 40°C for several hours, followed by gradual increases to 50°C, 95°C (with the addition of P₂O₅ to increase the PPA concentration), 135°C, and finally 190°C, with each stage lasting for 24 hours.
-
The resulting polymer solution will become highly viscous and may exhibit stir-opalescence, which is characteristic of liquid crystalline polymer solutions.
-
The polymer can then be precipitated, washed, and dried.
Experimental Workflow Diagram
Data Presentation
Table 1: Synthesis and Characterization of Intermediates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) | Spectroscopic Data (Expected) |
| This compound | C₁₀H₁₀O₄ | 194.18 | - | - | - |
| 4,6-Dinitro-1,3-diacetoxybenzene | C₁₀H₈N₂O₈ | 284.18 | ~75[1] | - | ¹H NMR: Signals for aromatic protons and acetyl methyl protons. IR: Strong peaks for NO₂ stretch, C=O stretch. |
| 4,6-Dinitro-1,3-benzenediol | C₆H₄N₂O₆ | 200.11 | ~98[2] | - | ¹H NMR: Signals for aromatic protons and hydroxyl protons. IR: Strong peaks for NO₂ stretch, broad O-H stretch. |
| 4,6-Diamino-1,3-benzenediol | C₆H₈N₂O₂ | 140.14 | ~95[3] | - | ¹H NMR: Signals for aromatic protons, amino protons, and hydroxyl protons. IR: Peaks for N-H stretch, broad O-H stretch. |
Table 2: Properties of Poly(p-phenylenebenzobisoxazole) (PBO)
| Property | Value | Method/Conditions |
| Thermal Properties | ||
| Decomposition Temperature (in Air) | ~650 °C[4] | TGA |
| Decomposition Temperature (in N₂) | >907 K (~634 °C)[3] | TGA |
| Glass Transition Temperature (Tg) | Not applicable (decomposes before melting) | DSC |
| Mechanical Properties (Fiber) | ||
| Tensile Strength | 3.1 - 5.8 GPa[4][5] | Tensile Testing |
| Tensile Modulus | 180 - 270 GPa[4] | Tensile Testing |
| Elongation at Break | 2.5 - 3.5 %[4] | Tensile Testing |
| Physical Properties | ||
| Density | 1.54 - 1.56 g/cm³[4] | - |
| Inherent Viscosity | >25.4 dL/g[3] | Measured in methanesulfonic acid |
Note: The properties of the final PBO can vary depending on the molecular weight, processing conditions, and whether it is in the form of a film or fiber.
Conclusion
The synthesis of high-performance polybenzoxazoles from this compound is a viable and well-documented process. This route offers a practical approach for researchers to produce PBOs for further investigation and application development. The provided protocols and data serve as a comprehensive guide for the synthesis and characterization of this remarkable class of polymers. Careful control of reaction conditions at each step is crucial for obtaining a high-purity monomer, which is essential for achieving a high molecular weight polymer with optimal properties.
References
Application Notes and Protocols: Nitration of 1,3-Diacetoxybenzene for the Synthesis of Nitroaromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the nitration of 1,3-diacetoxybenzene (also known as resorcinol diacetate). This process is a key step in the synthesis of various nitroaromatic compounds, which serve as valuable intermediates in the development of pharmaceuticals and high-performance materials.
Introduction
The nitration of this compound is a crucial electrophilic aromatic substitution reaction that introduces one or more nitro groups onto the benzene ring. The acetyl protecting groups on the hydroxyl moieties of resorcinol modulate the reactivity of the aromatic ring and direct the regioselectivity of the nitration. Careful control of reaction conditions is essential to achieve desired products, such as 4,6-dinitro-1,3-diacetoxybenzene, while minimizing the formation of undesirable isomers and over-nitrated byproducts like 2,4,6-trinitro derivatives.[1][2] The resulting nitroaromatic compounds are versatile precursors for a range of functionalized molecules, including amino-1,3-benzenediols, which are monomers for polybenzoxazoles, and other compounds with potential applications in drug discovery.[3][4][5][6][7]
Data Presentation: Comparative Nitration Protocols
The following tables summarize quantitative data from various published protocols for the nitration of this compound and its derivatives. These tables allow for easy comparison of reaction conditions and outcomes.
Table 1: Dinitration of this compound to 4,6-Dinitroresorcinol
| Parameter | Protocol 1[2][8] | Protocol 2[2][8] |
| Starting Material | This compound | This compound |
| Nitrating Agent | 70% Nitric Acid (purified) | 90% White Fuming Nitric Acid (purified) |
| Co-reagent/Catalyst | Urea | 80% Sulfuric Acid, Urea |
| Temperature (°C) | 0 | 0 |
| Reaction Time | 1 hour | 3 hours |
| Key Observation | Addition of 90 wt.% nitric acid after 1 hr | Formation of a precipitate |
| Approximate Yield | ~80% (of 4,6-dinitroresorcinol) | ~75% |
| Notes | Minimizes nitrosonium-catalyzed side reactions. | Considered safer and more economical. |
Table 2: Nitration of a this compound Analogue (1,3-bis(methylcarbonato)benzene)
| Parameter | Mononitration Protocol | Dinitration Protocol[9] |
| Starting Material | 1,3-bis(methylcarbonato)benzene | 1,3-bis(methylcarbonato)benzene |
| Nitrating Agent | Concentrated Nitric Acid | Concentrated Nitric Acid |
| Co-reagent/Catalyst | Concentrated Sulfuric Acid | Concentrated Sulfuric Acid |
| Molar Ratio (HNO₃:Substrate) | - | 2:1 to 3.3:1 |
| Molar Ratio (H₂SO₄:Substrate) | - | 9.5:1 to 20:1 |
| Temperature (°C) | ≤ 5, then warmed to 25 | -5 to 40 |
| Reaction Time | Stirred overnight | - |
| Product | 4-nitro-1,3-bis(methylcarbonato)benzene | 1,3-bis(alkylcarbonato)-4,6-dinitrobenzene |
| Purity/Yield | 95% 4-nitro isomer | >95% yield |
Experimental Protocols
The following are detailed methodologies for key experiments in the nitration of this compound.
Protocol 1: Dinitration of this compound with Nitric Acid
This protocol is adapted from a procedure for the synthesis of 4,6-dinitroresorcinol.[1][2]
Materials:
-
This compound (194 g)
-
70% Nitric Acid (1000 mL), purified by bubbling oxygen to remove nitrogen dioxide
-
Urea (80 g)
-
90 wt.% Nitric Acid
-
Ice bath
-
Stirring apparatus
Procedure:
-
In a suitable reaction vessel, cool 1000 mL of purified 70% nitric acid to 0°C using an ice bath.
-
Add 80 g of urea to the cooled nitric acid with stirring.
-
Slowly add 194 g of this compound to the mixture over a period of approximately 30 minutes, maintaining vigorous stirring and a temperature of 0°C.
-
Continue stirring the reaction mixture for one hour at 0°C.
-
After one hour, add 90 wt.% nitric acid to the reaction mixture to achieve an overall nitric acid concentration of about 80 wt.%.
-
The 4,6-dinitroresorcinol product will precipitate out of the solution.
-
Isolate the precipitate by filtration and purify by recrystallization from a suitable solvent such as ethyl acetate.
Protocol 2: Dinitration of this compound with a Mixed Acid System
This protocol utilizes a mixture of nitric and sulfuric acids and is noted for its safety and economic advantages.[2][8]
Materials:
-
This compound (5 g)
-
90 wt.% White Fuming Nitric Acid (2.2 equivalents), purified
-
80 wt.% Sulfuric Acid (60 mL)
-
Urea (0.1 g)
-
Ice bath
-
Stirring apparatus
Procedure:
-
In a reaction flask, cool 60 mL of 80 wt.% sulfuric acid to approximately 0°C in an ice bath.
-
Carefully add 2.2 equivalents of 90 wt.% white fuming nitric acid to the cooled sulfuric acid.
-
Add 0.1 g of urea to the acid mixture to act as a nitrosonium ion control agent.
-
Slowly add 5 g of this compound to the reaction mixture with rapid stirring, ensuring the temperature remains at or near 0°C.
-
Stir the reaction for an additional 3 hours at 0°C.
-
The 4,6-dinitroresorcinol product will precipitate.
-
Isolate the solid product by filtration, wash with cold water, and purify by recrystallization.
Visualizations
Reaction Pathway for the Dinitration of this compound
Caption: Dinitration of this compound.
Experimental Workflow for Nitration and Product Isolation
Caption: General workflow for nitration.
Applications in Drug Development and Materials Science
Nitroaromatic compounds derived from this compound are important intermediates in several fields.
-
High-Performance Polymers: The primary application of 4,6-dinitroresorcinol is as a monomer precursor for the synthesis of 4,6-diaminoresorcinol. This diamine is then used to produce polybenzoxazole (PBO) polymers, which are known for their exceptional thermal stability and high strength, finding use in aerospace and military applications.[10]
-
Pharmaceutical Synthesis: Nitroaromatic compounds are fundamental building blocks in medicinal chemistry. The nitro group is a strong electron-withdrawing group that can be readily reduced to an amino group, which is a key functional group in many pharmaceuticals. Substituted nitrobenzenes are used to create a diverse collection of bioactive indoles and derivatives of phenothiazines, which have antipsychotic properties.[4] While direct applications of dinitrated resorcinol diacetate in marketed drugs are not widely documented, its derivatives represent a scaffold with potential for further chemical exploration. The presence of multiple functional groups allows for diverse synthetic modifications to generate libraries of compounds for screening against various biological targets. For instance, some nitrated compounds have been investigated for their anticancer properties.[3] Resorcinol derivatives, in general, are used in various pharmaceutical applications, including as antiseptic agents and in treatments for skin conditions.[6][7] The introduction of nitro groups can significantly alter the biological activity of the parent resorcinol structure, opening avenues for the development of new therapeutic agents.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. EP0296221B1 - Process for preparing 4,6-dinitroresorcinol - Google Patents [patents.google.com]
- 3. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]
- 6. jmchemsci.com [jmchemsci.com]
- 7. nbinno.com [nbinno.com]
- 8. WO1988005038A1 - Process for preparing 4,6-dinitroresorcinol - Google Patents [patents.google.com]
- 9. EP0312931B1 - Process for the preparation of amino-1,3 benzenediol - Google Patents [patents.google.com]
- 10. US5371303A - One-step preparation of 4,6-dinitroresorcinol from resorcinol - Google Patents [patents.google.com]
Application Notes and Protocols: Regioselectivity in the Nitration of 1,3-Diacetoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the regioselectivity observed in the mono-nitration of 1,3-diacetoxybenzene (resorcinol diacetate). The acetoxy substituents, being ortho, para-directing groups, collaboratively influence the position of electrophilic substitution on the benzene ring. These application notes summarize the expected product distribution based on available data for structurally similar compounds and provide a comprehensive experimental protocol for the controlled mono-nitration of this compound.
Introduction
The nitration of substituted benzene derivatives is a fundamental reaction in organic synthesis, crucial for the introduction of a nitro group that can be further transformed into other functional groups, such as amines. In the case of this compound, the two meta-positioned acetoxy groups are ortho, para-directing.[1][2] This leads to the activation of the positions ortho and para to each group. Consequently, the 2-, 4-, and 6-positions are activated. Due to steric hindrance between the two acetoxy groups, substitution at the 2-position is sterically disfavored. The 4- and 6-positions are electronically equivalent and are the preferred sites for electrophilic attack. This high regioselectivity makes the mono-nitration of this compound a valuable transformation for the synthesis of specific isomers. However, controlling the reaction to prevent di- and tri-nitration is a critical challenge.[3]
Regioselectivity and Product Distribution
The two acetoxy groups in this compound direct incoming electrophiles to the positions ortho and para to themselves. This results in the activation of the 2, 4, and 6 positions.
-
Position 2: This position is ortho to both acetoxy groups. While electronically activated, it is sterically hindered by the proximity of the two substituents.
-
Positions 4 and 6: These positions are para to one acetoxy group and ortho to the other. They are electronically activated and less sterically hindered than the 2-position.
Therefore, electrophilic substitution, such as nitration, is expected to occur predominantly at the 4- and 6-positions. Due to the symmetry of the molecule, these two positions are equivalent.
Data Presentation
Table 1: Expected Isomer Distribution in the Mono-nitration of this compound Analogue
| Isomer | Position of Nitration | Expected Relative Yield (%) |
| 4-Nitro-1,3-diacetoxybenzene | 4 | ~95 |
| 2-Nitro-1,3-diacetoxybenzene | 2 | ~5 |
| 6-Nitro-1,3-diacetoxybenzene | 6 | (equivalent to 4-position) |
Data is based on the mono-nitration of 1,3-bis(methylcarbonato)benzene as reported in patent EP0312931B1.[3]
Mandatory Visualization
Caption: Logical workflow of directing effects in the nitration of this compound.
Experimental Protocols
Protocol: Controlled Mono-nitration of this compound
This protocol is adapted from a procedure for the mono-nitration of a structurally similar compound, 1,3-bis(methylcarbonato)benzene, and is designed to favor the formation of the mono-nitro product.[3]
Materials:
-
This compound
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Methylene Chloride (DCM)
-
Deionized Water
-
Sodium Bicarbonate (saturated solution)
-
Magnesium Sulfate (anhydrous)
-
5-liter, 4-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer
-
Ice-water bath
Procedure:
-
Reaction Setup: In a 5-liter, 4-necked flask, charge 275 g of this compound and 1.5 liters of methylene chloride. Begin stirring the mixture.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding 136 ml of concentrated sulfuric acid to 136 ml of concentrated nitric acid. Cool this mixture in an ice-water bath.
-
Nitration Reaction: Cool the flask containing the this compound solution to 0-5 °C using an ice-water bath.
-
Slowly add the cold nitrating mixture dropwise to the stirred solution of this compound over a period of at least one hour, ensuring the reaction temperature is maintained at or below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 5 °C. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the formation of the mono-nitro product and minimize dinitration.
-
Work-up: Once the reaction has reached the desired level of conversion to the mono-nitro product, carefully quench the reaction by pouring the mixture into a beaker containing 2 liters of ice-water with vigorous stirring.
-
Separate the organic layer. Wash the organic layer sequentially with deionized water, a saturated solution of sodium bicarbonate, and finally with deionized water until the washings are neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product mixture of mono-nitro isomers.
-
Purification: The individual isomers can be separated by column chromatography on silica gel.
Safety Precautions:
-
The reaction is highly exothermic and requires careful temperature control.
-
Concentrated nitric and sulfuric acids are extremely corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The nitration reaction can produce toxic nitrogen oxide gases. Perform the reaction in a well-ventilated fume hood.
References
- 1. Sciencemadness Discussion Board - Mono-nitration of resorcinol - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. EP0296221B1 - Process for preparing 4,6-dinitroresorcinol - Google Patents [patents.google.com]
- 3. EP0312931B1 - Process for the preparation of amino-1,3 benzenediol - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of 1,3-Diacetoxybenzene in the Synthesis of High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1,3-diacetoxybenzene (also known as resorcinol diacetate) in the synthesis of high-performance polymers, including aromatic polyesters and potentially as a component in liquid crystalline polymers.
Introduction
This compound is a versatile monomer derived from resorcinol. Its diacetate functional groups make it a suitable building block for polycondensation reactions, particularly in the synthesis of polyesters. The rigid aromatic core of this compound contributes to the high thermal stability and mechanical strength of the resulting polymers. This monomer is particularly valuable in the production of melt-processable aromatic polyesters with excellent physical properties.
Applications in High-Performance Polymers
The primary application of this compound in polymer synthesis is as a diol surrogate in the formation of aromatic polyesters through melt polycondensation with dicarboxylic acids. This method allows for the creation of polymers with a high glass transition temperature (Tg), good thermal stability, and robust mechanical properties.
One of the key advantages of using this compound is in the synthesis of copolyesters, such as those with isophthalic and terephthalic acids. The incorporation of the bent resorcinol moiety disrupts chain regularity just enough to lower the melting point and improve melt processability, while maintaining high thermal and mechanical performance.[1] These characteristics make such polymers suitable for applications requiring high performance in demanding environments.
Furthermore, the structural characteristics of this compound make it a candidate for inclusion in thermotropic liquid crystalline polyesters, where the rigid mesogenic units in the polymer backbone lead to self-organization in the melt phase.
Experimental Protocols
Protocol 1: Synthesis of Poly(resorcinol terephthalate-co-isophthalate) via Melt Polycondensation
This protocol describes the synthesis of a melt-processable aromatic copolyester from this compound, isophthalic acid, and terephthalic acid.[1]
Materials:
-
This compound (Resorcinol diacetate), high purity (≥99.5%)
-
Isophthalic acid
-
Terephthalic acid
-
Alkali or alkaline earth metal acetate catalyst (e.g., sodium acetate, potassium acetate)
-
Inert gas (e.g., Nitrogen or Argon)
Equipment:
-
Glass reaction vessel equipped with a mechanical stirrer, inert gas inlet, distillation head, condenser, and receiving flask.
-
Heating mantle with temperature controller.
-
Vacuum pump.
Procedure:
Stage 1: Pre-polymer Formation
-
Charge the reaction vessel with this compound, isophthalic acid, and terephthalic acid in the desired molar ratio. A typical molar ratio is approximately 1:0.9:0.1 to 1:0.8:0.2 of this compound to isophthalic acid to terephthalic acid.
-
Add the alkali or alkaline earth metal acetate catalyst.
-
Heat the reaction mixture under a slow stream of inert gas to a temperature of 180°C to 240°C.
-
Maintain this temperature and continue stirring to allow for the formation of a non-volatile pre-polymer. Acetic acid will be evolved as a byproduct and should be collected in the receiving flask.
-
The reaction is continued until the evolution of acetic acid subsides.
Stage 2: Melt Polymerization
-
Increase the temperature of the reaction mixture to 240°C to 280°C.
-
Gradually apply a vacuum to the system to facilitate the removal of any remaining acetic acid and other volatile byproducts.
-
Continue the polymerization under vacuum and high temperature until the desired polymer viscosity is achieved. The progress of the polymerization can be monitored by the increase in the viscosity of the melt.
-
Once the desired viscosity is reached, cool the reactor and extrude the polymer.
Diagram of the Synthesis Workflow:
Caption: Workflow for the two-stage melt polycondensation of poly(resorcinol terephthalate-co-isophthalate).
Data Presentation
The following tables summarize the typical properties of high-performance polyesters synthesized using this compound.
Table 1: Monomer Ratios and Resulting Polymer Properties
| This compound (mol%) | Isophthalic Acid (mol%) | Terephthalic Acid (mol%) | Inherent Viscosity (dL/g) | Glass Transition Temperature (Tg) (°C) |
| 50 | 45 | 5 | 0.5 - 1.0 | Varies with composition |
| 50 | 40 | 10 | 0.5 - 1.0 | Varies with composition |
| 50 | 35 | 15 | 0.5 - 1.0 | Varies with composition |
Note: Inherent viscosity is related to the polymer's molecular weight and is a key indicator of the extent of polymerization.[1]
Table 2: Mechanical Properties of a Representative Poly(resorcinol terephthalate-co-isophthalate)
| Property | Value |
| Tensile Strength | Varies with composition |
| Flexural Strength | Varies with composition |
| Modulus | Varies with composition |
| Heat Distortion Temperature | Varies with composition |
Note: The specific values of these properties are dependent on the precise isomer ratio of isophthalic to terephthalic acid.[1] The presence of the terephthalate moiety generally increases strength and use temperature.[1]
Signaling Pathways and Logical Relationships
The synthesis of aromatic polyesters from this compound follows a step-growth polycondensation mechanism. The key logical relationship is the reaction between the diacetate groups of this compound and the carboxylic acid groups of the dicarboxylic acid monomers.
Diagram of the Polycondensation Reaction:
Caption: Logical relationship in the synthesis of aromatic polyesters from this compound.
Conclusion
This compound is a valuable monomer for the synthesis of high-performance aromatic polyesters. The melt polycondensation route provides a direct method to produce polymers with high thermal stability and good mechanical properties. The ability to form copolyesters with controlled compositions allows for the tuning of properties such as melt processability and thermomechanical performance, making these materials suitable for a range of demanding applications. Further research into its incorporation into other polymer architectures, such as liquid crystalline polymers, could expand its utility in the field of advanced materials.
References
Application Notes and Protocols: 1,3-Diacetoxybenzene as a Versatile Building Block for Medicinal Chemistry Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diacetoxybenzene, also known as resorcinol diacetate, is a valuable and versatile building block in medicinal chemistry. As a derivative of resorcinol, it serves as a stable precursor for the synthesis of a variety of bioactive scaffolds. The diacetoxy groups can act as protecting groups for the hydroxyl moieties of resorcinol, allowing for selective reactions at other positions on the aromatic ring. These acetate groups can be readily removed under hydrolytic conditions to regenerate the resorcinol structure, which is recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds. This document provides detailed application notes and protocols for the use of this compound and its parent compound, resorcinol, in the synthesis of enzyme inhibitors, with a focus on aldose reductase inhibitors.
Application: Synthesis of Alkylresorcinol-Based Aldose Reductase Inhibitors
Alkylresorcinols, which can be synthesized from resorcinol (the de-acetylated form of this compound), have demonstrated significant inhibitory activity against aldose reductase. This enzyme is a key player in the polyol pathway, which becomes pathogenic in hyperglycemic conditions, contributing to diabetic complications. The inhibition of aldose reductase is a validated therapeutic strategy for the management of these complications.
Quantitative Data: In Vitro Inhibition of Aldose Reductase by Resorcinol Derivatives
The following table summarizes the in vitro inhibitory activity of various resorcinol derivatives against aldose reductase. The data highlights the structure-activity relationship (SAR), indicating that the length of the alkyl chain at the 4- or 5-position of the resorcinol ring influences the inhibitory potency.
| Compound | Target Enzyme | IC50 (µM) |
| Resorcinol | Aldose Reductase | 49.50[1][2] |
| 5-Methylresorcinol | Aldose Reductase | 43.31[1][2] |
| 2-Methylresorcinol | Aldose Reductase | 28.87[1][2] |
| 4-Ethylresorcinol | Aldose Reductase | 19.25[1][2] |
| 4-Hexylresorcinol | Aldose Reductase | 17.32[1][2] |
| 5-Pentylresorcinol | Aldose Reductase | 9.90[1][2] |
| 2,5-Dimethylresorcinol | Aldose Reductase | 57.75[1][2] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Resorcinol
This protocol describes the acetylation of resorcinol to yield this compound. The diacetate can be used in subsequent reactions where protection of the hydroxyl groups is required, or it can be deprotected back to resorcinol.
Materials:
-
Resorcinol
-
Acetic anhydride
-
Sodium acetate (catalyst)
-
Dichloromethane
-
Ice-water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, prepare a slurry of resorcinol (0.27 mol) and sodium acetate (0.45 mol) in acetic anhydride (180 ml).
-
Heat the mixture at 110°C for 2 hours with stirring.
-
After cooling, pour the reaction mixture into ice-water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain this compound. A typical yield for this reaction is approximately 96%.
Protocol 2: Synthesis of 4-Hexylresorcinol from Resorcinol
This two-step protocol details the synthesis of the bioactive aldose reductase inhibitor, 4-hexylresorcinol, starting from resorcinol.
Step 1: Friedel-Crafts Acylation - Synthesis of 4-Hexanoylresorcinol
Materials:
-
Resorcinol
-
Hexanoic acid
-
Zinc chloride (catalyst)
-
Hydrochloric acid (dilute)
-
Heating mantle
-
Round-bottom flask
Procedure:
-
Mix resorcinol with hexanoic acid in a round-bottom flask.
-
Add anhydrous zinc chloride as a catalyst.
-
Heat the mixture at a temperature ranging from 70°C to 130°C to yield 4-hexanoylresorcinol.
-
After the reaction is complete, cool the mixture and treat with dilute hydrochloric acid to break up the complex and precipitate the product.
-
Filter and wash the crude 4-hexanoylresorcinol.
Step 2: Clemmensen Reduction - Synthesis of 4-Hexylresorcinol
Materials:
-
4-Hexanoylresorcinol (from Step 1)
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
Place the crude 4-hexanoylresorcinol in a round-bottom flask.
-
Add zinc amalgam and concentrated hydrochloric acid.
-
Heat the mixture under reflux. The reaction involves the reduction of the ketone to an alkane.
-
After the reaction is complete, cool the mixture and extract the 4-hexylresorcinol with a suitable organic solvent (e.g., ether or ethyl acetate).
-
Wash the organic extract, dry it over an anhydrous salt, and evaporate the solvent to obtain 4-hexylresorcinol. Further purification can be achieved by recrystallization or chromatography.
Protocol 3: In Vitro Aldose Reductase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of synthesized compounds against aldose reductase.
Materials:
-
Recombinant human aldose reductase
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 0.067 M, pH 6.2)
-
Test compounds (e.g., 4-hexylresorcinol) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing phosphate buffer, NADPH, and the enzyme solution.
-
Add the test compound at various concentrations to the wells. Include a control group with DMSO but no inhibitor.
-
Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.
-
Immediately monitor the decrease in absorbance at 340 nm for a set period (e.g., 3-5 minutes) at regular intervals. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: The Polyol Pathway and the site of inhibition by alkylresorcinols.
Caption: Synthetic workflow for 4-Hexylresorcinol from Resorcinol.
Caption: Structure-Activity Relationship (SAR) for Resorcinol-based inhibitors.
References
Application Notes and Protocols for the Enzymatic Hydrolysis of 1,3-Diacetoxybenzene Using Lipase
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the regioselective enzymatic hydrolysis of 1,3-diacetoxybenzene to produce 3-acetoxyphenol, a valuable intermediate in pharmaceutical and chemical synthesis. Lipases, with their characteristic chemo- and regioselectivity, offer a green and efficient alternative to traditional chemical hydrolysis methods. This protocol focuses on the use of commercially available lipases and outlines the reaction conditions, purification, and analysis of the products. While direct quantitative data for this specific reaction is not extensively published, the provided data is extrapolated from analogous reactions on similar aromatic diacetates and represents expected outcomes.
Introduction
The selective hydrolysis of one acetyl group from this compound (also known as resorcinol diacetate) yields 3-acetoxyphenol, a key building block in the synthesis of various pharmaceutical compounds and other fine chemicals.[1] Traditional chemical methods for this conversion often lack selectivity, leading to a mixture of the desired monoacetate, the fully hydrolyzed product (resorcinol), and unreacted starting material, necessitating complex purification steps.
Enzymatic catalysis, particularly with lipases (EC 3.1.1.3), presents a highly selective and environmentally benign approach.[2] Lipases are known to catalyze the hydrolysis of ester bonds and, in organic media, can perform esterification and transesterification reactions.[2] Their ability to act on specific ester groups in a molecule (regioselectivity) makes them ideal for the partial hydrolysis of di- and poly-esterified compounds.[3][4] This application note details a general protocol for the lipase-catalyzed hydrolysis of this compound, drawing upon established methodologies for similar aromatic diacetate compounds.
Reaction Principle
The enzymatic hydrolysis of this compound involves the lipase selectively cleaving one of the two ester bonds, yielding 3-acetoxyphenol and acetic acid. Further hydrolysis to resorcinol can occur but is generally slower, allowing for the isolation of the monoacetate product. The reaction is typically carried out in a buffered aqueous solution or a biphasic system to facilitate both enzyme activity and substrate solubility.
Data Presentation
The following tables summarize expected quantitative data based on analogous lipase-catalyzed hydrolysis of aromatic diacetates. These values should be considered as a starting point for optimization.
Table 1: Influence of Lipase Source on Product Distribution
| Lipase Source | Conversion of this compound (%) | Yield of 3-Acetoxyphenol (%) | Yield of Resorcinol (%) |
| Candida antarctica Lipase B (CAL-B) | >95 | ~85-90 | <5 |
| Porcine Pancreatic Lipase (PPL) | ~80 | ~70-75 | ~5-10 |
| Pseudomonas cepacia Lipase (PCL) | ~90 | ~80-85 | <10 |
| Candida rugosa Lipase (CRL) | ~75 | ~65-70 | ~5 |
Table 2: Effect of Reaction Time on Product Yield using CAL-B
| Reaction Time (hours) | Conversion of this compound (%) | Yield of 3-Acetoxyphenol (%) | Yield of Resorcinol (%) |
| 4 | ~50 | ~48 | <2 |
| 8 | ~85 | ~82 | <3 |
| 12 | >95 | ~88 | <5 |
| 24 | >98 | ~85 | ~10 |
Experimental Protocols
This section provides a detailed methodology for the enzymatic hydrolysis of this compound.
Materials and Reagents
-
This compound (Substrate)
-
Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym® 435)
-
Phosphate Buffer (0.1 M, pH 7.0)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane
-
Acetone
-
Deionized Water
Equipment
-
Magnetic stirrer with heating plate
-
Reaction vessel (e.g., round-bottom flask)
-
pH meter
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates and chamber
-
Analytical balance
Protocol: Enzymatic Hydrolysis of this compound
-
Reaction Setup:
-
In a 100 mL round-bottom flask, dissolve 1.94 g (10 mmol) of this compound in 50 mL of 0.1 M phosphate buffer (pH 7.0).
-
Add 200 mg of immobilized Candida antarctica Lipase B to the solution.
-
-
Reaction Conditions:
-
Stir the reaction mixture at 37°C using a magnetic stirrer.
-
Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2 hours) and analyzing them by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.
-
-
Reaction Work-up:
-
Once the desired conversion is achieved (typically 8-12 hours), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with water and acetone, dried, and potentially reused.
-
Transfer the filtrate to a separatory funnel and extract the products with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
Elute with a gradient of hexane and ethyl acetate (starting from 9:1 and gradually increasing the polarity) to separate unreacted this compound, the desired 3-acetoxyphenol, and the byproduct resorcinol.
-
Collect the fractions containing the pure 3-acetoxyphenol (as identified by TLC).
-
Evaporate the solvent from the collected fractions to obtain the purified product.
-
-
Analysis:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Determine the yield of the purified 3-acetoxyphenol.
-
Visualizations
Caption: Reaction pathway for the lipase-catalyzed hydrolysis of this compound.
Caption: General experimental workflow for the enzymatic synthesis of 3-acetoxyphenol.
References
- 1. This compound | 108-58-7 | Benchchem [benchchem.com]
- 2. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring lipase regioselectivity: synthesis of regioisomeric acetoxyhydroxynaphthalenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Exploring lipase regioselectivity: synthesis of regioisomeric acetoxyhydroxynaphthalenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application of 1,3-Diacetoxybenzene in the Synthesis of Dyes and Fragrances
Abstract
1,3-Diacetoxybenzene, also known as resorcinol diacetate, is a versatile chemical intermediate derived from resorcinol. Its primary function in organic synthesis is to serve as a protected form of resorcinol, allowing for controlled reactions and the synthesis of complex molecules. The acetyl groups temporarily mask the highly reactive hydroxyl functionalities of the resorcinol core, preventing unwanted side reactions and oxidation.[1] These protecting groups can be readily removed under acidic or basic conditions, regenerating the resorcinol structure at the desired synthetic step.[1] This application note details the use of this compound in the synthesis of fluorescent dyes and azo dyes, as well as its role as a precursor in the creation of fragrance intermediates. Detailed protocols for key synthetic transformations are provided for researchers, scientists, and professionals in drug development and fine chemical synthesis.
Application Notes
Role in Dye Synthesis
The core structure of this compound is based on resorcinol (1,3-dihydroxybenzene), a highly activated aromatic ring that is a fundamental building block for various classes of dyes.[2] The two hydroxyl groups of resorcinol are strong activating ortho-, para-directors for electrophilic aromatic substitution, making it an excellent coupling component. However, this high reactivity can also lead to over-reaction or oxidation.
This compound offers a solution by protecting these hydroxyl groups as acetates. The acetoxy groups are less activating than hydroxyls, which allows for more controlled and regioselective electrophilic substitution reactions, such as nitration.[1] This strategy is crucial for producing specific dye precursors.[1]
-
Fluorescent Dyes (Xanthenes): this compound is a precursor to resorcinol, a key component in the synthesis of xanthene dyes like fluorescein. The classic synthesis involves the acid-catalyzed condensation of resorcinol (or a derivative) with phthalic anhydride.[3][4] While resorcinol is often used directly, synthetic routes can employ this compound, which may be hydrolyzed in situ or in a preceding step. Modern methods favor methanesulfonic acid as a catalyst, which provides higher yields under milder conditions compared to traditional zinc chloride catalysts.[4][5]
-
Azo Dyes: Azo dyes, characterized by the -N=N- chromophore, are a major class of synthetic colorants.[2] They are typically formed via an azo coupling reaction, where a diazonium salt acts as an electrophile and attacks an electron-rich coupling component. Resorcinol is an excellent coupling agent due to its activated ring. The coupling reaction typically occurs at the position para to one hydroxyl group. This compound can be used in this context, with the alkaline conditions of the coupling reaction often sufficient to hydrolyze the acetate groups, revealing the highly reactive resorcinol structure needed for the coupling.[6]
Role in Fragrance Synthesis
In the fragrance industry, resorcinol and its derivatives serve as crucial chemical intermediates for creating a wide array of aroma compounds.[7] They are used to build molecules with unique olfactory properties, including floral, fruity, woody, and balsamic notes.[7]
This compound is a key starting material for producing these fragrance intermediates. One of the most important transformations is the Fries rearrangement , an organic reaction that converts a phenolic ester (like this compound) into a hydroxy aryl ketone using a Lewis acid catalyst.[8] This reaction is used to synthesize 2,4-dihydroxyacetophenone (also known as resacetophenone), a valuable building block for pharmaceuticals and specialty chemicals, including fragrance compounds.
Furthermore, derivatives such as resorcinol monoacetate are themselves noted for their fragrance properties, possessing a sweet, balsamic odor used in oriental and woody fragrance formulations.[7]
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 108-58-7 | [9][10][11] |
| Molecular Formula | C₁₀H₁₀O₄ | [9][11] |
| Molecular Weight | 194.18 g/mol | [9][10] |
| Appearance | White crystalline solid or clear liquid | [9] |
| Melting Point | 145-146 °C (for solid form) | [11] |
| Boiling Point | ~278 °C at 760 mmHg | |
| Density | ~1.178 g/mL at 25 °C | [11] |
| Solubility | Soluble in organic solvents (ethanol, acetone); hydrolyzes in water |[9][11] |
Table 2: Comparison of Catalysts for Fluorescein Synthesis
| Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|
| Zinc Chloride (ZnCl₂) | 170 - 180 | 20 min | 17 | [5] |
| Methanesulfonic Acid (CH₃SO₃H) | 80 - 85 | 36 - 48 h | 60 - 92 | [4][5] |
| Zn₀.₉₅Ti₀.₀₅O | 160 | 1.33 h | 95 |[3] |
Experimental Protocols
Protocol 1: Synthesis of Fluorescein
This protocol describes the synthesis of fluorescein from resorcinol and phthalic anhydride using methanesulfonic acid as a catalyst, which is a higher-yield alternative to the traditional ZnCl₂ method.[4]
Materials:
-
Resorcinol (2.0 equivalents)
-
Phthalic anhydride (1.0 equivalent)
-
Methanesulfonic acid
-
Ice water
-
Nitrogen gas supply
Procedure:
-
To a solution of resorcinol (2 equiv.) in methanesulfonic acid (1 M), add phthalic anhydride (1 equiv.).
-
Heat the resulting mixture under a dry nitrogen atmosphere at 80-85°C for 36-48 hours.[4][5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the cooled mixture into 7 volumes of ice water. A precipitate will form.[4][5]
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid product with cold water.
-
Dry the solid product at 60°C in a vacuum oven to a constant weight to yield crude fluorescein.[4][5]
-
Purification (Optional): The crude fluorescein can be converted to its diacetate form for easier purification via recrystallization from ethanol. The purified diacetate can then be hydrolyzed back to the free dye using ammonium hydroxide.[5]
Protocol 2: Synthesis of an Azo Dye (Azo Violet)
This protocol details a general procedure for an azo coupling reaction between a diazotized amine (p-nitroaniline) and a coupling agent (resorcinol).
Part A: Diazotization of p-Nitroaniline
-
In a beaker, dissolve p-nitroaniline (1.0 equiv.) in 2M hydrochloric acid.
-
Cool the solution in an ice bath to below 10°C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite or potassium nitrite (1.0 equiv.) dropwise, ensuring the temperature remains below 10°C throughout the addition.[12]
-
Stir the mixture in the ice bath for 15 minutes to form the diazonium salt solution.
-
Add a small amount of urea to quench any excess nitrous acid.
Part B: Azo Coupling
-
In a separate beaker, dissolve resorcinol (1.0 equiv.) in a dilute sodium hydroxide solution (e.g., 2M NaOH).
-
Cool this solution in an ice bath to 0-5°C.[5]
-
Slowly add the cold diazonium salt solution from Part A to the cold resorcinol solution with constant, vigorous stirring.[5] A colored precipitate (the azo dye) will form immediately.
-
Maintain the temperature below 10°C and continue stirring for at least 30 minutes.[5]
-
Collect the dye product by vacuum filtration and wash thoroughly with cold water.
-
Dry the product in a desiccator or a low-temperature oven.
Protocol 3: Synthesis of 2,4-Dihydroxyacetophenone via Fries Rearrangement
This protocol describes the synthesis of a key fragrance intermediate from this compound using the Fries rearrangement.[13]
Materials:
-
This compound (resorcinol diacetate) (1.0 equivalent)
-
Anhydrous aluminum chloride (AlCl₃) (Lewis acid catalyst, ~3.0 equivalents)
-
Crushed ice
-
Concentrated hydrochloric acid
Procedure:
-
Finely powder the this compound and anhydrous aluminum chloride in a dry mortar.
-
Transfer the powdered mixture to a dry round-bottomed flask equipped with an air condenser connected to a gas-absorption trap (to handle evolved HCl gas).[13][14]
-
Place the flask in an oil bath and slowly heat from room temperature.
-
Over approximately 30 minutes, raise the oil bath temperature to 110-120°C. Evolution of hydrogen chloride gas should begin.
-
Slowly increase the temperature to 160-165°C and maintain it for about 3 hours. The reaction mixture will become a pasty, colored mass.[13][14]
-
After the reaction period, remove the flask from the oil bath and allow it to cool to room temperature.
-
Decompose the excess aluminum chloride by carefully adding the reaction mass to a beaker containing crushed ice, followed by concentrated hydrochloric acid.[14]
-
Collect the resulting solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from hot water or dilute acid to yield 2,4-dihydroxyacetophenone.[13]
Visualizations
Caption: Workflow for the synthesis of fluorescein dye.
Caption: General workflow for azo dye synthesis.
Caption: Synthetic utility of this compound.
References
- 1. This compound | 108-58-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescein synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. tongzebio.com [tongzebio.com]
- 8. benchchem.com [benchchem.com]
- 9. chem-tools.com [chem-tools.com]
- 10. This compound | C10H10O4 | CID 7942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,3-Diacetoxybenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1,3-diacetoxybenzene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Catalyst Inactivity: The catalyst, particularly Lewis acids like zinc chloride, may be inactive due to moisture.
-
Poor Quality Reagents: Impurities in the starting materials, such as water in the acetic anhydride or resorcinol, can inhibit the reaction.
-
Substrate Decomposition: Prolonged exposure to high temperatures or strong acidic conditions can lead to the decomposition of the starting material or product.
Solutions:
| Solution | Description |
| Optimize Reaction Conditions | Ensure the reaction is stirred efficiently and heated to the recommended temperature for the specified duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Ensure Anhydrous Conditions | Use freshly opened or distilled acetic anhydride. Dry resorcinol in a vacuum oven before use if necessary. Use flame-dried glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Verify Reagent Quality | Use high-purity resorcinol and acetic anhydride. If necessary, purify the starting materials before use. |
| Control Temperature | Use a temperature-controlled heating mantle or oil bath to maintain a stable reaction temperature. Avoid excessive heating. |
Issue 2: Presence of Significant Amounts of Monoacetylated Product (1-Acetoxy-3-hydroxybenzene)
Possible Causes:
-
Insufficient Acetic Anhydride: The stoichiometric amount of acetic anhydride may not have been sufficient to fully acetylate both hydroxyl groups of resorcinol.
-
Short Reaction Time: The reaction may not have been allowed to proceed long enough for the second acetylation to occur.
-
Low Reaction Temperature: The temperature may have been too low to drive the reaction to completion.
Solutions:
| Solution | Description |
| Increase Acetic Anhydride | Use a slight excess of acetic anhydride (e.g., 2.2-2.5 equivalents) to ensure complete diacetylation. |
| Extend Reaction Time | Monitor the reaction by TLC and continue heating until the monoacetylated intermediate is no longer observed. |
| Increase Temperature | If the reaction is sluggish, a moderate increase in temperature may improve the rate of the second acetylation. |
Issue 3: Formation of Colored Impurities or a Dark Reaction Mixture
Possible Causes:
-
Oxidation of Resorcinol: Resorcinol is susceptible to oxidation, which can lead to the formation of colored byproducts, especially at elevated temperatures or in the presence of air.
-
Side Reactions: At high temperatures, side reactions such as C-acylation (Fries rearrangement) can occur, leading to the formation of colored aromatic ketones.
-
Impurities in Starting Materials: Impurities in the resorcinol or acetic anhydride can lead to colored byproducts.
Solutions:
| Solution | Description |
| Inert Atmosphere | Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize oxidation. |
| Temperature Control | Avoid excessive heating and maintain the reaction temperature within the recommended range. |
| Purify Starting Materials | Use high-purity reagents. Recrystallize resorcinol if it appears discolored. |
| Charcoal Treatment | During work-up, the product can be dissolved in a suitable solvent and treated with activated charcoal to remove colored impurities before filtration and recrystallization. |
Issue 4: Difficulty in Isolating the Product During Work-up
Possible Causes:
-
Emulsion Formation: During the aqueous work-up and extraction with an organic solvent like dichloromethane, stable emulsions can form, making phase separation difficult.
-
Product Precipitation: The product may prematurely precipitate out of solution during the work-up, trapping impurities.
Solutions:
| Solution | Description |
| Breaking Emulsions | Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous layer. Gentle swirling or passing the mixture through a plug of glass wool can also help break the emulsion. In persistent cases, centrifugation may be necessary.[1][2][3] |
| Maintain Solubility | Ensure that a sufficient volume of extraction solvent is used to keep the product fully dissolved during the work-up. |
Frequently Asked Questions (FAQs)
Q1: Which catalyst is better for the synthesis of this compound: sodium acetate or zinc chloride?
Both sodium acetate and zinc chloride are effective catalysts for the acetylation of resorcinol. The choice of catalyst can depend on the desired reaction conditions and scale.
| Catalyst | Typical Conditions | Reported Yield | Advantages | Disadvantages |
| Sodium Acetate | Heating a slurry of resorcinol, sodium acetate, and acetic anhydride at 110°C for 2 hours.[4] | Up to 96%[4] | Inexpensive, readily available, high yield. | Requires higher temperatures. |
| Silica-supported Zinc Chloride | Reaction of resorcinol with acetic anhydride in acetonitrile at 80°C for 6.5 hours.[4] | Around 70%[4] | Milder reaction conditions, easy to remove by filtration. | May result in a higher proportion of the monoacetylated byproduct (around 18% reported in one study).[4] |
Q2: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. A suitable solvent system is a mixture of ethyl acetate and hexane. The spots can be visualized under UV light (254 nm) or by using a staining agent.
-
Resorcinol: Will have a low Rf value.
-
1-Acetoxy-3-hydroxybenzene (monoacetylated intermediate): Will have an intermediate Rf value.
-
This compound (product): Will have the highest Rf value.
The reaction is complete when the resorcinol and monoacetylated spots are no longer visible on the TLC plate.
Q3: What is the best way to purify the crude this compound?
Purification is typically achieved through a combination of washing and recrystallization.
-
Aqueous Work-up: The reaction mixture is often poured into ice-water to precipitate the crude product and hydrolyze any remaining acetic anhydride.
-
Extraction: The product is then extracted into an organic solvent such as dichloromethane or ethyl acetate. The organic layer is washed with water and then with a saturated sodium bicarbonate solution to remove acetic acid, followed by a final wash with brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to obtain a pure crystalline solid.
Q4: What are the key safety precautions to take during this synthesis?
-
Acetic Anhydride: Is corrosive and a lachrymator. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Resorcinol: Is harmful if swallowed and can cause skin and eye irritation.
-
Zinc Chloride: Is corrosive and can cause severe skin burns and eye damage. It is also harmful to aquatic life.
-
Solvents: Dichloromethane and other organic solvents are volatile and flammable. They should be handled in a well-ventilated area, away from ignition sources.
Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Experimental Protocols
Protocol 1: Synthesis of this compound using Sodium Acetate Catalyst
This procedure is adapted from a documented industrial approach.[4]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add resorcinol (0.27 mol), sodium acetate (0.45 mol), and acetic anhydride (180 ml).
-
Heat the mixture to 110°C with stirring for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water with stirring.
-
Extract the product with dichloromethane (3 x 100 ml).
-
Combine the organic extracts and wash with water (100 ml), followed by saturated sodium bicarbonate solution (100 ml), and finally with brine (100 ml).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system to obtain pure this compound. A reported yield for this method is 96%.[4]
Protocol 2: Synthesis of this compound using Silica-supported Zinc Chloride Catalyst
This procedure is based on a method utilizing a solid acid catalyst.[4]
-
To a solution of resorcinol in acetonitrile, add 2.2 millimoles of acetic anhydride and a catalytic amount of silica-supported zinc chloride.
-
Heat the reaction mixture at 80°C for 6.5 hours with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and filter to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and proceed with an aqueous work-up as described in Protocol 1 (steps 5-7). A reported yield of the diacetate product is 70%, with 18% of the monoacetylated product also isolated.[4]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Minimizing by-product formation in the nitration of 1,3-diacetoxybenzene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the nitration of 1,3-diacetoxybenzene.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Desired 4,6-Dinitro Product | - Incomplete Reaction: Reaction time may be too short or the temperature too low. - Side Reactions: Formation of significant amounts of by-products due to incorrect stoichiometry or temperature. - Loss During Work-up/Purification: The product may be lost during extraction or recrystallization steps. | - Reaction Time/Temperature: Increase the reaction time or slightly raise the temperature within the recommended range. Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC. - Stoichiometry/Temperature Control: Ensure precise measurement of reactants. Maintain a low reaction temperature, ideally between 0°C and 10°C, to suppress the formation of unwanted isomers.[1][2] - Optimize Work-up: Carefully perform extraction and recrystallization steps. Ensure the pH is appropriate during aqueous washes and use a suitable solvent for recrystallization to minimize product loss. |
| Formation of 2,4,6-Trinitro By-product (Styphnic Acid) | - Excess Nitrating Agent: Using too much nitric acid can lead to over-nitration. - High Reaction Temperature: Elevated temperatures favor the formation of the trinitro compound.[3] - Presence of Nitrous Acid: Nitrous acid can catalyze the formation of the 2,4,6-trinitro isomer.[2] | - Stoichiometry: Use a carefully measured molar excess of nitric acid, typically in the range of 2.0 to 2.5 equivalents. - Temperature Control: Strictly maintain the reaction temperature below 10°C.[1] - Urea Addition: Add a small amount of urea to the nitrating mixture to scavenge any nitrous acid present.[1][2] |
| Presence of 2,4-Dinitro Isomer | - Reaction Kinetics: The 2,4-dinitro isomer can be a significant by-product of the nitration of this compound.[3] | - Purification: The 2,4-dinitro isomer can often be separated from the desired 4,6-dinitro product through careful recrystallization, as their solubilities may differ in certain solvents.[3] |
| Dark-Colored Reaction Mixture or Product | - Decomposition: The starting material or product may be decomposing at higher temperatures or in the presence of strong acids. - Oxidation: Side reactions involving oxidation of the aromatic ring can lead to colored impurities. | - Temperature Control: Ensure the reaction is maintained at a low temperature throughout the addition of the nitrating agent and for the duration of the reaction. - Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to minimize oxidative side reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary by-products to expect during the nitration of this compound?
A1: The main by-products are the 2,4-dinitro-1,3-benzenediol and the 2,4,6-trinitro-1,3-benzenediol (styphnic acid), which are formed alongside the desired 4,6-dinitro-1,3-benzenediol (after hydrolysis of the acetate groups).[3][4]
Q2: How critical is temperature control in this reaction?
A2: Temperature control is extremely critical. The nitration of activated aromatic rings like this compound is a highly exothermic process. Maintaining a low temperature, typically between 0°C and 10°C, is essential to minimize the formation of over-nitrated by-products like styphnic acid and other unwanted isomers.[1][2]
Q3: What is the recommended nitrating agent and stoichiometry?
A3: A common nitrating agent is a mixture of concentrated nitric acid and concentrated sulfuric acid. For the dinitration of a related compound, a molar ratio of nitric acid to the substrate in the range of 2:1 to 3.3:1 and a sulfuric acid to substrate ratio of 9.5:1 to 20:1 has been suggested.[3] A specific protocol for resorcinol diacetate uses 2.2 equivalents of 90% fuming nitric acid in 80% sulfuric acid.[1][2]
Q4: Can the formation of the 2,4,6-trinitro by-product be prevented?
A4: While complete prevention is difficult, its formation can be significantly minimized. This is achieved through strict temperature control (keeping the reaction cold), using the correct stoichiometry of the nitrating agent, and by adding a nitrosonium ion scavenger like urea to the reaction mixture.[1][2]
Q5: What is the best way to purify the desired 4,6-dinitro product?
A5: The most common method for purification is recrystallization.[3][4] Solvents such as ethyl acetate have been shown to be effective for purifying the 4,6-dinitroresorcinol obtained after hydrolysis.[1][2]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Reaction Temperature | 0°C to 10°C | Strict temperature control is crucial to minimize by-products.[1][2] |
| Molar Ratio (HNO₃:Substrate) | ~2.2:1 | For dinitration.[1][2] |
| Molar Ratio (H₂SO₄:Substrate) | Varies; can be the solvent | Sulfuric acid acts as a catalyst and a dehydrating agent. |
| Nitrosonium Scavenger | Urea | Added to the nitrating mixture to reduce side reactions.[1][2] |
| Typical Yield (4,6-dinitroresorcinol) | ~75% (after purification) | Yields can vary based on reaction scale and purification efficiency.[1][2] |
Experimental Protocol: Dinitration of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Urea
-
Ice
-
Distilled Water
-
Ethyl Acetate (for recrystallization)
-
Sodium Bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Thermometer
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter flask
-
Standard glassware for extraction and recrystallization
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask, cool concentrated sulfuric acid in an ice bath. Slowly add fuming nitric acid to the sulfuric acid while maintaining the temperature below 10°C. Add a small amount of urea to the mixture and stir until dissolved.
-
Reaction Setup: In the three-necked flask, dissolve this compound in a portion of the concentrated sulfuric acid. Cool the flask in an ice bath to between 0°C and 5°C.
-
Nitration: Slowly add the prepared nitrating mixture dropwise from the dropping funnel to the solution of this compound. Ensure the internal temperature of the reaction mixture does not exceed 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for a specified time (e.g., 2-3 hours). Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over a large amount of crushed ice with vigorous stirring.
-
Isolation of Crude Product: The product will precipitate out of the aqueous solution. Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Hydrolysis (if 4,6-dinitroresorcinol is desired): The isolated dinitro-diacetate can be hydrolyzed to the diol by heating in an acidic or basic aqueous solution.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethyl acetate, to obtain the pure 4,6-dinitro product.[1][2]
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by appropriate analytical methods (e.g., melting point, NMR, IR, and mass spectrometry).
Experimental Workflow
Caption: Workflow for the nitration of this compound.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO1988005038A1 - Process for preparing 4,6-dinitroresorcinol - Google Patents [patents.google.com]
- 3. EP0312931B1 - Process for the preparation of amino-1,3 benzenediol - Google Patents [patents.google.com]
- 4. US4766244A - High purity process for the preparation of 4,6-diamino-1,3-benzenediol - Google Patents [patents.google.com]
Technical Support Center: HPLC Purity Assessment of 1,3-Diacetoxybenzene
This technical support center provides troubleshooting guidance and frequently asked questions for the HPLC analysis of 1,3-diacetoxybenzene, a common intermediate in pharmaceutical and chemical synthesis.[1] This guide is intended for researchers, scientists, and drug development professionals to address common issues encountered during purity assessment.
Experimental Protocol: Purity Assessment of this compound by HPLC
A reversed-phase HPLC method is typically employed for the analysis of this compound.[2] The following protocol is a recommended starting point for method development and validation.
| Parameter | Condition |
| HPLC System | Standard HPLC system with a UV detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: WaterB: Acetonitrile |
| Gradient | 0-20 min, 50-90% B;20-25 min, 90% B;25-30 min, 90-50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL of this compound in acetonitrile. |
Troubleshooting Guide
This section addresses specific issues that may arise during the HPLC analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| No Peaks | - Detector lamp is off.- No mobile phase flow.- Incorrect sample preparation. | - Turn on the detector lamp.- Check the mobile phase level in the reservoirs and ensure the pump is primed and running.[3]- Verify the sample was prepared correctly and injected. |
| Broad Peaks | - Mobile phase flow rate is too low.- Leak in the system (especially between the column and detector).- Column contamination. | - Adjust the flow rate to the recommended 1.0 mL/min.- Check all fittings for leaks and tighten or replace as necessary.[4]- Flush the column with a strong solvent like 100% methanol or isopropanol.[3] If the problem persists, consider replacing the guard column or the analytical column.[4] |
| Split Peaks | - Column void or obstruction.- Sample solvent is incompatible with the mobile phase. | - Reverse and flush the column. If the issue continues, the column may need to be replaced.[5]- Whenever possible, dissolve the sample in the mobile phase or a solvent with similar polarity.[4] |
| Fluctuating Baseline | - Air trapped in the pump head.- Mobile phase components are not miscible or properly degassed.- Contaminated mobile phase. | - Purge the pump to remove any trapped air bubbles.[3]- Ensure mobile phase components are miscible and degas the mobile phase before use.- Prepare fresh mobile phase using high-purity solvents. Water is a common source of contamination in reversed-phase analyses.[3] |
| Shifting Retention Times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Worn pump seals. | - Ensure the gradient system is delivering the correct composition.[4]- Use a column oven to maintain a constant temperature.[4]- Replace pump seals if they are worn or leaking.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the common synonyms for this compound?
A1: Common synonyms include resorcinol diacetate, m-phenylenediacetate, 1,3-benzenediol diacetate, and (3-acetyloxyphenyl) acetate.[6][7]
Q2: What are the expected impurities in this compound?
A2: Potential impurities can include the starting material, resorcinol (1,3-dihydroxybenzene), and byproducts from the acetylation reaction.[1] Depending on the synthesis route, other related substances may also be present.
Q3: How can I improve the resolution between this compound and its impurities?
A3: To improve resolution, you can try adjusting the gradient profile, for example, by using a shallower gradient. You can also evaluate different C18 columns from various manufacturers, as selectivity can differ. Lowering the flow rate can sometimes improve resolution, but may also lead to broader peaks.
Q4: My baseline is drifting upwards during the gradient. What could be the cause?
A4: An upward drifting baseline in a gradient elution is often due to the mobile phase components having different UV absorbance at the detection wavelength. Ensure that the UV absorbance of your acetonitrile and water are minimal at 254 nm. Using high-purity solvents can help minimize this effect.
Q5: Why is a guard column recommended?
A5: A guard column is a short, disposable column installed before the analytical column.[8] It is packed with the same stationary phase and serves to protect the more expensive analytical column from strongly retained or particulate contaminants in the sample, thereby extending the lifetime of the analytical column.[8]
HPLC Analysis Workflow
The following diagram illustrates the typical workflow for the HPLC purity assessment of this compound.
Caption: Workflow for the HPLC purity assessment of this compound.
References
- 1. This compound | 108-58-7 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. phenomenex.com [phenomenex.com]
- 6. This compound, 97% | Fisher Scientific [fishersci.ca]
- 7. This compound | C10H10O4 | CID 7942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: GC-MS Analysis of 1,3-Diacetoxybenzene Impurities
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying impurities in 1,3-diacetoxybenzene using Gas Chromatography-Mass Spectrometry (GC-MS). The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Impurities in this compound typically originate from the synthesis process, which commonly involves the acetylation of resorcinol.[1] Potential impurities include:
-
Starting Materials: Unreacted resorcinol and residual acetic anhydride or acetic acid.[2]
-
Intermediates: Partially reacted products such as mono-acetylated resorcinol.
-
Isomers: Positional isomers like 1,2-diacetoxybenzene and 1,4-diacetoxybenzene, which may form if the starting resorcinol contains isomeric impurities.
-
By-products: Degradation products or compounds formed from side reactions.
-
Residual Solvents: Solvents used during the synthesis and purification steps.[3]
Q2: Which GC column is recommended for this analysis?
A2: A mid-polarity capillary column is generally suitable for the analysis of aromatic acetates. A column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms, or equivalent) is a good starting point. These columns provide good resolution for aromatic compounds and are robust for routine analysis. The typical dimensions would be 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.
Q3: How should I prepare my this compound sample for GC-MS analysis?
A3: A simple dilution with a high-purity solvent is usually sufficient.
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in a suitable volatile solvent, such as dichloromethane or ethyl acetate, to a final concentration of about 1 mg/mL.
-
Vortex the sample to ensure it is fully dissolved.
-
Transfer an aliquot to a 2 mL autosampler vial for injection.
Q4: How can I identify an unknown peak in my chromatogram?
A4: To identify an unknown impurity, compare its mass spectrum to a spectral library (e.g., NIST, Wiley).[3] The fragmentation pattern provides a unique fingerprint for the compound.[3] Additionally, the retention time can be compared to that of a known reference standard if available. For novel impurities, further structural elucidation using techniques like high-resolution mass spectrometry (HRMS) or NMR may be necessary.[4]
Experimental Protocol: GC-MS Method for Impurity Profiling
This section provides a detailed methodology for the GC-MS analysis of this compound.
Table 1: GC-MS Instrument Parameters
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| Injection Mode | Split (e.g., 50:1 split ratio) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm) |
| Oven Program | - Initial Temperature: 80 °C, hold for 2 min- Ramp: 10 °C/min to 280 °C- Final Hold: Hold at 280 °C for 5 min |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Mass Scan Range | 40 - 350 amu |
| Solvent Delay | 3 minutes |
Table 2: Expected Retention Times and Key Mass Fragments for this compound and Potential Impurities
| Compound | Expected Retention Time (min) | Key Mass-to-Charge Ratios (m/z) |
| Acetic Acid | ~ 4-5 | 43, 45, 60 |
| Resorcinol | ~ 10-12 | 110, 82, 53 |
| Mono-acetylated Resorcinol | ~ 13-15 | 152, 110, 43 |
| This compound | ~ 16-18 | 194, 152, 110, 43 |
| 1,4-Diacetoxybenzene | ~ 16-18 | 194, 152, 110, 43 |
| 1,2-Diacetoxybenzene | ~ 16-18 | 194, 152, 110, 43 |
Note: Retention times are estimates and will vary depending on the specific instrument and column conditions. Isomers may co-elute or have very similar retention times, requiring careful chromatographic optimization or mass spectral deconvolution.
Troubleshooting Guide
Q5: My peaks are tailing. What should I do?
A5: Peak tailing is often caused by active sites in the GC system.[5]
-
Check the Inlet Liner: The glass inlet liner can become contaminated with non-volatile residues. Replace the liner. Using a deactivated liner can also help.[5]
-
Column Contamination: The front end of the column can accumulate contaminants. Trim 10-15 cm from the front of the column.[6]
-
System Activity: Active sites can also be present in the injector or detector. Ensure all connections are secure and that the system is leak-free.[5][7]
Q6: I am observing a noisy or drifting baseline. What is the cause?
A6: A noisy or drifting baseline can be caused by several factors.[7]
-
Column Bleed: Operating the column above its maximum temperature limit can cause the stationary phase to degrade, leading to a rising baseline. Ensure the oven temperature does not exceed the column's limit.[8]
-
Contaminated Carrier Gas: Impurities in the carrier gas (like oxygen or moisture) can damage the column and create noise. Ensure high-purity gas is used and that gas traps are functioning correctly.[6]
-
Contaminated Detector: The MS ion source can become contaminated over time. Follow the manufacturer's procedure for cleaning the ion source.[7]
Q7: The retention times for my peaks are shifting between runs. Why is this happening?
A7: Retention time shifts indicate a lack of stability in the chromatographic conditions.[6]
-
Check Gas Flow/Pressure: Fluctuations in the carrier gas flow rate or pressure will cause retention times to change. Check for leaks in the gas lines and ensure the gas regulator is stable.[6]
-
Oven Temperature Instability: Verify that the GC oven is accurately controlling the temperature program.
-
Column Issues: A heavily contaminated or degraded column can lead to inconsistent retention.
Q8: I have low sensitivity and my peaks are smaller than expected. What's the problem?
A8: A loss of sensitivity can be due to issues with the sample introduction or the detector.[5]
-
Injector Problems: Check for a leaking syringe or a clogged inlet liner. A leak in the injector septum can also cause sample loss.[7]
-
MS Detector Fouling: A contaminated ion source or detector will result in a weaker signal. Cleaning the ion source is often necessary to restore sensitivity.[5]
-
Sample Concentration: Ensure the sample was prepared at the correct concentration and has not evaporated from the vial.[5]
Visualizations
References
- 1. This compound | 108-58-7 [chemicalbook.com]
- 2. This compound | CAS#:108-58-7 | Chemsrc [chemsrc.com]
- 3. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 4. FAQs: Organic Impurities [usp.org]
- 5. m.youtube.com [m.youtube.com]
- 6. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 7. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Troubleshooting low yield in the acetylation of resorcinol
Welcome to the technical support center for the acetylation of resorcinol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues leading to low yields.
Frequently Asked Questions (FAQs)
Q1: What are the expected products of resorcinol acetylation?
The acetylation of resorcinol can yield three main products: resorcinol monoacetate (an O-acylation product), 2,4-dihydroxyacetophenone (a C-acylation product, also known as monoacetylresorcinol), and 4,6-diacetylresorcinol (a di-C-acylation product). The desired product is often 2,4-dihydroxyacetophenone, an important intermediate in the pharmaceutical industry.[1] The reaction pathway is influenced by the choice of catalyst and reaction conditions.
Q2: What are some common catalysts used for the acetylation of resorcinol?
A variety of catalysts can be used for the acetylation of resorcinol. Traditionally, Lewis acids like zinc chloride (ZnCl₂) and aluminum chloride (AlCl₃) are employed.[2][3][4] However, due to environmental concerns and issues with catalyst handling, greener alternatives are gaining prominence. These include solid acid catalysts like clays (e.g., montmorillonite K-10), zeolites, and ion exchange resins (e.g., Amberlyst-36).[1][2][5][6] Methane sulfonic acid (MSA) has also been shown to be an efficient catalyst for this reaction.[7][8]
Q3: Which acylating agent should I use: acetic acid or acetic anhydride?
Both acetic acid and acetic anhydride can be used as acylating agents. Acetic anhydride is generally more reactive but is also a precursor chemical with restricted use.[9] Acetic acid is a greener and more readily available option.[2] However, when using acetic acid, the water generated during the reaction can inhibit the catalyst and reduce yield. Therefore, using a dehydrating agent like phosphorus pentoxide (P₂O₅) or a setup to remove water is often recommended when using acetic acid.[7][8]
Q4: How can I monitor the progress of the reaction?
The progress of the acetylation of resorcinol can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8][9] This allows you to track the consumption of the starting material (resorcinol) and the formation of the desired product and any byproducts, helping to determine the optimal reaction time.
Troubleshooting Guide: Low Yield
Low yields in the acetylation of resorcinol can be attributed to several factors. The following guide provides a systematic approach to identifying and resolving these issues.
Problem 1: Low conversion of resorcinol.
| Possible Cause | Suggested Solution |
| Inactive or Insufficient Catalyst | Ensure the catalyst is anhydrous, as moisture can deactivate it, especially Lewis acids like ZnCl₂.[8] For some catalysts, a stoichiometric amount or even an excess may be required.[1] Consider increasing the catalyst loading or trying a different, more active catalyst.[10] |
| Suboptimal Reaction Temperature | The reaction temperature significantly impacts the reaction rate. For ZnCl₂ catalyzed reactions with acetic acid, a temperature range of 100-130°C is often recommended.[8] For other catalysts like methane sulfonic acid with acetic anhydride, temperatures can range from 90-150°C.[9][11] Optimize the temperature for your specific reaction conditions. |
| Insufficient Reaction Time | Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. In some cases, extending the reaction time can improve conversion.[12] |
| Poor Quality of Reagents | Use high-purity resorcinol and acylating agent. Impurities can interfere with the reaction.[10] |
Problem 2: Formation of multiple products (low selectivity).
| Possible Cause | Suggested Solution |
| Formation of O-acylated byproduct (resorcinol monoacetate) | O-acylation is a common side reaction.[8] The choice of catalyst can influence selectivity. Some catalysts may favor C-acylation over O-acylation. Fries rearrangement of the O-acylated product to the C-acylated product can sometimes be promoted by the catalyst. |
| Formation of di-acetylated byproduct (4,6-diacetylresorcinol) | Di-acetylation occurs when the mono-acetylated product undergoes a second acetylation.[8] To minimize this, carefully control the stoichiometry of the reactants. Using a molar ratio of resorcinol to acylating agent of 1:1 or slightly higher for the acylating agent is a good starting point for mono-acetylation.[12] Higher ratios of the acylating agent can favor di-acetylation.[11] |
| Incorrect Reaction Conditions | Fine-tuning the reaction temperature and time can improve selectivity towards the desired mono-acetylated product. |
Problem 3: Difficulty in product purification.
| Possible Cause | Suggested Solution |
| Complex mixture of products and unreacted starting material | If the reaction has low conversion and selectivity, the resulting mixture will be difficult to purify. Address the issues of low conversion and selectivity first. |
| Inappropriate purification method | Recrystallization from hot water is a common and effective method for purifying 2,4-dihydroxyacetophenone.[4][8] Other solvents like toluene can also be used for washing the crystals.[13] Column chromatography may be necessary for separating complex mixtures. |
Quantitative Data Summary
The following tables summarize yields reported in the literature under various reaction conditions.
Table 1: Yield of 4,6-diacetylresorcinol using Methane Sulfonic Acid (MSA) and Acetic Anhydride (AN) [9][11]
| Molar Ratio (MSA/AN/Resorcinol) | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| 2.2 / 2.2 / 1 | 110 | 1.5 | 84.6 |
| 1.1 / 2.2 / 1 | 130 | - | 86.1 |
| 0.5 / 2.2 / 1 | 130 | - | 76.8 |
| 2.2 / 2.2 / 1 | 150 | 0.5 | 89.6 |
Table 2: Yield of 1,3-phenylene diacetate using a Catalyst in Toluene [12]
| Substrate/Acetic Anhydride Molar Ratio | Catalyst (mmol %) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1:2 | 0.5 | 20 | 1.5 | 92 |
| 1:3 | 0.5 | 20 | 1.5 | 92 |
| 1:2 | 0.5 | 20 | 2 | - |
Experimental Protocols
Protocol 1: Acetylation of Resorcinol using Zinc Chloride and Acetic Acid[4]
-
To 30 mL of glacial acetic acid, add 15 g (110 mmol) of anhydrous zinc chloride.
-
Heat the mixture to 140°C until all the zinc chloride has dissolved.
-
Add 10 g (90 mmol) of resorcinol to the solution with stirring.
-
Continue heating and stirring the reaction mixture at 150°C in an oil bath for 3 hours.
-
After the reaction is complete, cool the mixture in an ice bath.
-
Break down the resulting zinc chloride complex by adding 50 mL of 50% hydrochloric acid. A bright yellow precipitate should form.
-
Filter the precipitate and wash it with a 5% HCl solution.
-
Recrystallize the crude product from hot water to obtain pure 2,4-dihydroxyacetophenone as a white solid.
Protocol 2: Acetylation of Resorcinol using Methane Sulfonic Acid and Acetic Anhydride[11]
-
In a 100 mL three-neck round-bottomed flask equipped with a mechanical stirrer, add 5.5 g (0.05 mol) of resorcinol and the desired amount of acetic anhydride.
-
Stir the mixture until the resorcinol is completely dissolved.
-
Add the desired amount of methane sulfonic acid to the flask.
-
Heat the reaction mixture in an oil bath to the desired temperature (e.g., 110°C).
-
Monitor the reaction progress by taking samples for HPLC analysis every 30 minutes.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled mixture into a cool mixture of water and methanol to precipitate the product.
-
Collect the product by vacuum filtration and dry it under vacuum at 40°C.
Visualizations
Caption: A workflow for troubleshooting low yield in the acetylation of resorcinol.
Caption: Key experimental parameters affecting the outcome of resorcinol acetylation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A green route for the acylation of resorcinol with acetic acid | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of Acetyl Resorcinol and Investigation of the Anti Microbial Potentials of Some of its Metal Complexes [ideas.repec.org]
- 4. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. benchchem.com [benchchem.com]
- 9. CN103709024A - Method for preparing 4,6-diacetylresorcinol by acetylating resorcinol - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. US4239921A - Process for purification of crude resorcinol - Google Patents [patents.google.com]
Preventing the formation of 2,4,6-trinitro-1,3-benzenediol during nitration
Technical Support Center: Nitration Process Control
Welcome to the technical support center. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for controlling the nitration of resorcinol, specifically to prevent the formation of the undesired byproduct, 2,4,6-trinitro-1,3-benzenediol (styphnic acid).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My nitration of resorcinol is producing a significant amount of an insoluble yellow crystalline byproduct, lowering the yield of my target dinitro-compound. What is happening?
A: You are likely forming 2,4,6-trinitro-1,3-benzenediol, commonly known as styphnic acid. Resorcinol has two highly activating hydroxyl (-OH) groups, which make the benzene ring extremely susceptible to electrophilic nitration at the 2, 4, and 6 positions.[1][2] Standard nitrating conditions (e.g., concentrated nitric and sulfuric acid at elevated temperatures) can easily lead to the addition of three nitro groups, resulting in the formation of this highly stable and often undesired trinitro-byproduct.[3][4][5]
Q2: What are the most critical experimental parameters to control to prevent this over-nitration?
A: The formation of styphnic acid is highly dependent on the reaction conditions. The following parameters are critical:
-
Temperature: This is arguably the most important factor. The nitration of resorcinol is a highly exothermic reaction. Without strict temperature control, runaway reactions can occur, leading to over-nitration and the formation of oxidative side products.[6] Maintaining sub-ambient temperatures is crucial for selectivity.
-
Nitrating Agent Composition: The purity and concentration of the nitric acid are key. The presence of nitrous acid (HNO₂) or nitrogen suboxides (NOx) can catalyze undesirable side reactions, including nitration at the 2-position.[7][8]
-
Rate of Addition & Agitation: A slow, controlled addition of the nitrating agent to the substrate (or vice-versa) ensures that the heat generated can be effectively dissipated. Efficient agitation is necessary to maintain thermal and concentration homogeneity within the reactor.
Q3: I am trying to synthesize 4,6-dinitroresorcinol. What specific conditions favor the formation of this isomer over the trinitro-byproduct?
A: To selectively synthesize 4,6-dinitroresorcinol, the goal is to moderate the reactivity of the system to prevent the third nitration step. Research and patent literature have demonstrated successful approaches:
-
Sub-ambient Temperatures: Carrying out the nitration at temperatures between -50°C and 0°C significantly improves selectivity for the dinitro-product.[8]
-
Use of Purified Nitric Acid: Employing concentrated nitric acid (e.g., 89-91%) that is substantially free of nitrogen suboxides is essential.[8] This can be achieved by treating the acid with hydrogen peroxide or urea to eliminate nitrous species that favor nitration at the 2-position.[7][8]
-
Control of Stoichiometry: Using a stoichiometric excess of nitric acid (e.g., at least a 5-fold excess) while maintaining low temperatures can drive the reaction to the dinitro-stage without promoting trinitration.[8]
Q4: Are there alternative methods or reagents that can improve the selectivity of dinitration?
A: Yes, several strategies can be employed:
-
Use of Protecting Groups: One effective method involves protecting the hydroxyl groups of resorcinol, for example, by converting it to resorcinol diacetate. The bulky acetate groups provide steric hindrance that directs nitration primarily to the 4 and 6 positions.[8] The protecting groups are subsequently removed via hydrolysis.
-
Alternative Nitrating Systems: While mixed acid is common, other nitrating agents can offer different selectivity profiles. Microwave-assisted nitration using metal nitrates has been explored, although yields can be a concern.[1]
-
Two-Step Nitrosation/Oxidation: An alternative pathway involves the initial formation of 2,4-dinitrosoresorcinol via nitrosation, which is then oxidized and further nitrated.[9] While this specific route is often used to synthesize styphnic acid, understanding such multi-step pathways highlights the principle of using milder, more controlled reactions to achieve the desired substitution pattern.
Q5: What are the primary safety hazards associated with the accidental formation of 2,4,6-trinitro-1,3-benzenediol?
A: 2,4,6-trinitro-1,3-benzenediol is a low-sensitivity but powerful explosive compound.[4][5] Its primary hazards include:
-
Explosion Risk: It can explode upon rapid heating or detonation and is sensitive to shock and friction.[10][11]
-
Violent Decomposition: When heated, it can deflagrate or explode.
-
Handling Precautions: Due to its explosive nature, it should be handled in small quantities. It is often stored and handled while wetted with at least 20% water or a water/alcohol mixture to reduce its sensitivity.[9][12] The nitration process itself is hazardous, involving highly corrosive acids and the potential evolution of toxic nitrogen dioxide (NO₂) gas, requiring the use of a fume hood and appropriate personal protective equipment (PPE).[6]
Data Presentation: Influence of Reaction Conditions
The following table summarizes key experimental conditions and their impact on the selectivity of resorcinol nitration.
| Parameter | Condition to Prevent Trinitration (Favor Dinitration) | Condition Leading to Trinitration | Rationale & Reference |
| Temperature | -50°C to 0°C | 30°C to 100°C | Low temperatures control the exothermic reaction, reducing the rate of the third nitration step and preventing oxidative side-reactions.[6][8] High temperatures favor over-nitration.[3] |
| Nitric Acid Purity | Substantially free of NO₂ and nitrous acid | Standard grade mixed acid containing NO₂/HNO₂ | Nitrogen suboxides (NO⁺ precursors) catalyze nitration at the highly activated 2-position, leading to 2,4-dinitroresorcinol and subsequently styphnic acid.[7][8] |
| Control Agents | Addition of Urea or H₂O₂ to the nitrating mixture | None | These agents act as scavengers for nitrosonium ions (NO⁺) and nitrous acid, preventing side reactions and increasing the yield of the 4,6-dinitro isomer.[7][8] |
| Reaction Strategy | Use of protecting groups (e.g., resorcinol diacetate) | Direct nitration of unprotected resorcinol | Bulky protecting groups sterically hinder the 2-position, directing nitration to the 4 and 6 positions and significantly improving selectivity.[8] |
Experimental Protocols
Reference Protocol: Selective Synthesis of 4,6-Dinitroresorcinol
Disclaimer: This protocol involves hazardous materials and a highly energetic reaction. It should only be performed by trained professionals in a controlled laboratory setting with appropriate safety measures, including a fume hood, blast shield, and personal protective equipment (PPE).
Objective: To synthesize 4,6-dinitroresorcinol with minimal formation of 2,4,6-trinitro-1,3-benzenediol. This method is adapted from patented procedures emphasizing temperature control and acid purity.[8]
Materials:
-
Resorcinol
-
Concentrated Nitric Acid (90%), substantially free of nitrogen suboxides
-
Ice/salt or a cryo-cooling system
-
Reaction vessel with overhead stirring and a dropping funnel
Procedure:
-
Preparation of Nitrating Agent: Cool the required volume of concentrated nitric acid (a 5- to 10-fold molar excess relative to resorcinol) to a temperature between -35°C and -25°C in a cooling bath.
-
Substrate Addition: Add the resorcinol to the chilled nitric acid portion-wise at a rate that allows the internal temperature to be maintained within the -35°C to -25°C range. Vigorous stirring is essential.
-
Reaction Monitoring: Once the addition is complete, allow the mixture to react at this low temperature for a specified period (e.g., 1-2 hours), monitoring for completion by a suitable method like Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring it onto crushed ice. The product will precipitate out of the aqueous solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acid. The product can be further purified by recrystallization.
Visualizations
Chemical Pathway
The following diagram illustrates the sequential nitration of resorcinol, highlighting the desired dinitro-product and the undesired trinitro-byproduct.
Caption: Reaction pathway for the nitration of resorcinol.
Troubleshooting Workflow
This flowchart provides a logical guide for troubleshooting experiments where the formation of 2,4,6-trinitro-1,3-benzenediol is a problem.
Caption: Troubleshooting workflow for preventing over-nitration.
References
- 1. chemrj.org [chemrj.org]
- 2. Nitration of resorcinol and catechol maximum lowers their boiling point i.. [askfilo.com]
- 3. Buy Styphnic acid | 82-71-3 [smolecule.com]
- 4. Styphnic acid - Wikipedia [en.wikipedia.org]
- 5. Styphnic acid - Sciencemadness Wiki [sciencemadness.org]
- 6. Sciencemadness Discussion Board - STYPHNIC ACID - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. WO1988005038A1 - Process for preparing 4,6-dinitroresorcinol - Google Patents [patents.google.com]
- 8. US5371303A - One-step preparation of 4,6-dinitroresorcinol from resorcinol - Google Patents [patents.google.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Styphnic acid | C6H3N3O8 | CID 6721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemos.de [chemos.de]
- 12. Lead styphnate | C6HN3O8.Pb | CID 61789 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in Electrophilic Substitution of 1,3-Diacetoxybenzene
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers in improving the regioselectivity of electrophilic substitution reactions on 1,3-diacetoxybenzene.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for electrophilic substitution on this compound and why?
A1: Electrophilic substitution on this compound is strongly directed to the C4 and C6 positions. The acetoxy group (-OAc) is an ortho, para-director in electrophilic aromatic substitution.[1][2][3][4] In this compound, the C4 and C6 positions are ortho to one acetoxy group and para to the other, making them the most electronically activated sites for attack by an electrophile. The C2 position, while ortho to both groups, is sterically hindered. The C5 position is meta to both groups and is therefore deactivated.
Q2: Why is the acetoxy group an ortho, para-director?
A2: The oxygen atom of the acetoxy group has lone pairs of electrons that can be donated to the aromatic ring through resonance.[1][2] This electron donation stabilizes the positive charge of the carbocation intermediate (arenium ion) that forms during electrophilic attack. This stabilizing effect is most pronounced when the electrophile adds to the ortho or para positions, lowering the activation energy for these pathways compared to meta-attack.[5][6][7]
Q3: Is the this compound ring considered activated or deactivated towards electrophilic substitution?
A3: The this compound ring is generally considered to be moderately activated. While the oxygen lone pairs are activating via resonance, the adjacent electron-withdrawing carbonyl group pulls electron density away from the oxygen, making the acetoxy group less activating than a hydroxyl (-OH) or alkoxy (-OR) group.[1][2] Therefore, reaction rates are typically slower than with resorcinol (1,3-dihydroxybenzene) but significantly faster than with benzene itself.
Q4: What is the Fries Rearrangement, and is it a potential side reaction?
A4: The Fries Rearrangement is a reaction where a phenolic ester is converted to a hydroxyaryl ketone, typically catalyzed by a Lewis acid.[8][9] This can be a significant competing side reaction during Friedel-Crafts acylation of this compound, where the Lewis acid catalyst can induce one or both acetoxy groups to rearrange.[10] This rearrangement is also ortho, para-selective.
Troubleshooting Guides
Issue 1: Low regioselectivity with a mixture of C2, C4/C6, and other substituted products.
| Possible Cause | Recommended Solution |
| High Reaction Temperature | High temperatures can provide enough energy to overcome the activation barrier for less-favored isomers. Lowering the reaction temperature often improves selectivity by favoring the thermodynamically more stable C4/C6 product.[11] |
| Highly Reactive Electrophile | A very small and highly reactive electrophile may overcome the steric hindrance at the C2 position, leading to a mixture. If possible, consider using a sterically bulkier electrophile to disfavor attack at the hindered C2 position. |
| Incorrect Solvent Polarity | The polarity of the solvent can influence the relative energies of the transition states for ortho, para, and meta attack.[11][12] Experiment with a range of solvents (e.g., polar aprotic vs. nonpolar) to optimize the C4/C6 product ratio. |
| Fries Rearrangement | During Friedel-Crafts reactions, strong Lewis acids (e.g., AlCl₃) can promote the Fries rearrangement.[8] Use a milder Lewis acid (e.g., FeCl₃, ZnCl₂) or lower the reaction temperature to suppress this side reaction. |
Issue 2: The reaction rate is very slow or does not proceed to completion.
| Possible Cause | Recommended Solution |
| Insufficient Electrophile Reactivity | The this compound ring is only moderately activated. The chosen electrophile may not be strong enough. Consider using a more potent electrophile or a more effective catalyst system to increase the reaction rate. |
| Catalyst Deactivation | Impurities in the starting materials or solvent can poison the catalyst. Ensure all reagents and solvents are pure and dry, and use freshly activated catalysts where applicable.[11] |
| Protecting Group Effect | For certain challenging substitutions, the acetoxy groups may be too deactivating. An alternative strategy is to hydrolyze the diacetate to the highly reactive resorcinol, perform the electrophilic substitution, and then re-acetylate the hydroxyl groups.[10] |
Visualizations
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. Fries Rearrangement [sigmaaldrich.com]
- 9. Fries Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. This compound | 108-58-7 | Benchchem [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Regioselectivity in the nitration of dialkoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Resorcinol Acetylation
Welcome to the technical support center for resorcinol acetylation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding catalyst selection and reaction optimization for the efficient acetylation of resorcinol.
Troubleshooting Guide
This section addresses specific issues that may be encountered during resorcinol acetylation experiments.
Question 1: Why is the yield of my desired mono-acetylated resorcinol (2,4-dihydroxyacetophenone) low?
Possible Causes and Solutions:
-
Suboptimal Catalyst Choice: The type and activity of the catalyst are critical. While zinc chloride is a common catalyst, other catalysts might be more effective depending on your specific reaction conditions.[1]
-
Recommendation: Consider screening alternative catalysts such as solid acid catalysts (e.g., Amberlyst-36, montmorillonite clay K-10) or other Lewis acids.[2][3] Methane sulfonic acid has also been reported as an efficient catalyst.[1][4] Ensure the catalyst is anhydrous, as moisture can lead to deactivation.[1]
-
-
Inefficient Acetylating Agent: The choice of acetylating agent can impact the reaction rate and yield.
-
Incorrect Reaction Temperature: The reaction temperature significantly influences both the reaction rate and the formation of side products.[1]
-
Recommendation: For reactions using zinc chloride and acetic acid, maintaining a temperature between 100-130°C is often recommended to favor the formation of 2,4-dihydroxyacetophenone.[1] Optimization of the temperature for your specific catalyst and solvent system is crucial.
-
-
Incomplete Reaction: The reaction may not have reached completion.
Question 2: How can I minimize the formation of side products like resorcinol diacetate (O-acylation) and 4,6-diacetylresorcinol (di-C-acylation)?
Possible Causes and Solutions:
-
Reaction Conditions Favoring Side Products: High temperatures and incorrect stoichiometry can promote the formation of undesired products.[1]
-
Recommendation: Carefully control the stoichiometry of the reactants. Using a milder catalyst or optimizing the reaction temperature can improve selectivity towards the desired mono-C-acetylated product.[1]
-
-
Catalyst Type: Some catalysts may have lower selectivity.
Question 3: My catalyst seems to have deactivated. What could be the cause and how can I prevent it?
Possible Causes and Solutions:
-
Presence of Moisture: Water in the reaction mixture can deactivate many catalysts, especially Lewis acids like zinc chloride.[1]
-
Recommendation: Ensure all reactants and solvents are anhydrous. Use freshly dried reagents and perform the reaction under an inert atmosphere if necessary.
-
-
Coking or Fouling: Deposition of carbonaceous materials (coke) on the catalyst surface can block active sites.[6]
-
Recommendation: This is a common issue with solid catalysts at high temperatures. Lowering the reaction temperature or periodically regenerating the catalyst might be necessary. Some solid catalysts, like Amberlyst-36, are noted to be reusable, suggesting good stability under certain conditions.[3]
-
-
Poisoning: Impurities in the reactants or solvent can act as catalyst poisons, binding to the active sites and reducing activity.[6]
-
Recommendation: Use high-purity reactants and solvents.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for resorcinol acetylation?
A1: Traditionally, Lewis acids like zinc chloride (ZnCl₂) are widely used.[7][8][9] However, due to environmental concerns and issues with catalyst removal, there is a growing interest in greener and reusable alternatives. These include solid acid catalysts such as ion-exchange resins (e.g., Amberlyst-36), clays (e.g., montmorillonite K-10), sulfated zirconia, and heteropoly acids.[2][3][10] Methane sulfonic acid is another effective catalyst that is metal-free.[4][11]
Q2: What is the difference between C-acylation and O-acylation of resorcinol?
A2: C-acylation refers to the formation of a carbon-carbon bond, where the acetyl group attaches directly to the benzene ring of resorcinol, typically yielding 2,4-dihydroxyacetophenone. O-acylation, on the other hand, involves the formation of an ester linkage, where the acetyl group attaches to one of the hydroxyl groups of resorcinol, forming resorcinol monoacetate or diacetate.
Q3: Are there any "green" or more environmentally friendly methods for resorcinol acetylation?
A3: Yes, several approaches aim to make the process more sustainable. Using acetic acid as the acetylating agent instead of acetic anhydride or acetyl chloride is a greener choice.[2] The use of reusable solid acid catalysts, such as ion-exchange resins and clays, minimizes waste and avoids the use of corrosive and polluting metal halides.[2][3] Solvent-free reaction conditions are also being explored to reduce the environmental impact.[12]
Q4: How can I purify the 2,4-dihydroxyacetophenone product?
A4: A common and effective method for purification is recrystallization from hot water.[1] Washing the crude product with a dilute acid can help in removing any residual catalyst.[1] Monitoring the purity using techniques like TLC is recommended.
Data Presentation
Table 1: Comparison of Different Catalysts for Resorcinol Acetylation
| Catalyst | Acetylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Zinc Chloride (ZnCl₂) | Glacial Acetic Acid | - | 142 | 0.33 | 90.1 | [9] |
| Zinc Chloride (ZnCl₂) | Acetic Anhydride | Toluene | 20 | 1.5 | 92 | [5] |
| Methane Sulfonic Acid | Acetic Acid | - | 130 | 1.0 | 90.5 (di-acetylated) | [13] |
| Amberlyst-36 | Acetic Acid | - | - | - | Most effective among tested solid acids | [2][3] |
| Montmorillonite Clay (K-10) | Phenylacetyl Chloride | 1,2-dichloroethane | - | - | Yield correlated with surface area | [10] |
| Vanadyl Sulfate (VOSO₄) | Acetic Anhydride | Solvent-free | Room Temp | 24 | 80 (for Thymol) | [12] |
Experimental Protocols
Protocol 1: Resorcinol Acetylation using Zinc Chloride
This protocol is based on the synthesis of 4-acetylresorcinol using zinc chloride as a catalyst.[9]
-
Preparation: In a conical flask, add freshly fused and powdered zinc chloride (10 g) to dry glacial acetic acid (15 ml).
-
Reactant Addition: While stirring, quickly add dry resorcinol (10 g) to the mixture.
-
Reaction: Gently heat the mixture on a flame to 142°C for 20 minutes. The solution will become viscous and red.
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Work-up: Add 80 ml of HCl (1:1 v/v) to the syrupy mass and stir. An orange-red crystalline material will separate out after a few minutes.
-
Purification: Crystallize the crude product from cold methanol to obtain 4-acetylresorcinol.
Protocol 2: Resorcinol Diacetylation using Methane Sulfonic Acid
This protocol describes the di-acetylation of resorcinol using methane sulfonic acid.[13]
-
Reaction Setup: In a reaction vessel, mix resorcinol, acetic acid, and methane sulfonic acid. A typical molar ratio is 2:2:1 for methane sulfonic acid/acetic anhydride/resorcinol.
-
Reaction: Heat the mixture to the desired temperature (e.g., 130°C).
-
Monitoring: Monitor the reaction progress by analyzing samples at different time intervals.
-
Work-up and Purification: The specific work-up procedure would involve neutralization and extraction, followed by purification techniques like recrystallization or column chromatography to isolate the 4,6-diacetylresorcinol.
Mandatory Visualization
Caption: General experimental workflow for resorcinol acetylation.
Caption: Troubleshooting decision tree for low yield in resorcinol acetylation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A green route for the acylation of resorcinol with acetic acid | Semantic Scholar [semanticscholar.org]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Synthesis of Acetyl Resorcinol and Investigation of the Anti Microbial Potentials of Some of its Metal Complexes [ideas.repec.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of 1,3-Diacetoxybenzene
This guide provides troubleshooting advice and answers to frequently asked questions regarding the work-up procedure for the synthesis of 1,3-diacetoxybenzene.
Troubleshooting Guide
This section addresses specific issues that may arise during the isolation and purification of this compound.
Q1: My final product yield is significantly lower than expected. What are the common causes?
A1: Low yield can stem from several factors throughout the experimental process:
-
Incomplete Reaction: The initial acetylation of resorcinol may not have gone to completion. Ensure sufficient reaction time and temperature as specified in your protocol.
-
Product Hydrolysis: this compound is an ester and is susceptible to hydrolysis back to resorcinol or the mono-acetylated intermediate, especially in the presence of strong acids or bases during the work-up.[1] Using neutral or slightly basic (e.g., sodium bicarbonate solution) washes is crucial.[2]
-
Loss During Extraction: Inefficient extraction can leave a significant amount of product in the aqueous layer. Ensure you perform multiple extractions with an appropriate organic solvent and check for emulsion formation. Adding brine (saturated NaCl solution) can help break emulsions.
-
Loss During Purification: If performing distillation, ensure the vacuum is stable and the temperature is appropriate to prevent product decomposition. For column chromatography, select a suitable solvent system to ensure good separation without excessive band broadening.
Q2: I obtained an oil, but the literature reports a solid (or vice-versa). Why is my product's physical state different?
A2: The physical state of your product can be influenced by its purity.
-
Presence of Impurities: Residual solvent, starting materials (resorcinol, acetic anhydride), or byproducts like 1-acetoxy-3-hydroxybenzene can act as an impurity, depressing the melting point and potentially causing the product to appear as an oil or a low-melting solid.
-
Polymorphism: While less common for this molecule, some organic compounds can exist in different crystalline forms (polymorphs) with different melting points. However, impurity is the more likely cause. Ensure your product is thoroughly dried under vacuum to remove any residual solvent.
Q3: My NMR/GC analysis shows the presence of resorcinol and/or a mono-acetylated byproduct. How can I remove these?
A3: The presence of these impurities indicates either an incomplete reaction or hydrolysis during work-up.
-
Removal of Resorcinol/Mono-acetate: A wash with a mild base like a cold, dilute sodium bicarbonate (NaHCO₃) solution during the liquid-liquid extraction can help. The phenolic hydroxyl groups of resorcinol and the mono-acetate are acidic enough to be deprotonated by the base, making them water-soluble and drawing them into the aqueous layer. Be cautious not to use a strong base or prolonged exposure, which could hydrolyze your desired diacetate product.
-
Purification: If washing is insufficient, purification by column chromatography (silica gel) or vacuum distillation is recommended for separating the diacetate from the more polar impurities.
Q4: An intractable emulsion formed during the solvent extraction. How can I resolve this?
A4: Emulsion formation is a common issue in liquid-liquid extractions.
-
Break the Emulsion: The most common method is to add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to force the separation of the organic and aqueous layers.
-
Mechanical Agitation: Gently swirling or stirring the mixture with a glass rod can sometimes help coalesce the dispersed droplets.
-
Filtration: In stubborn cases, filtering the entire emulsified mixture through a pad of Celite or glass wool can break the emulsion.
-
Patience: Allowing the separatory funnel to stand undisturbed for an extended period can also lead to separation.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and well-established method is the acetylation of resorcinol (1,3-dihydroxybenzene) using acetic anhydride.[1][3] This reaction is a classic esterification and is often catalyzed by a mild base like sodium acetate or a solid acid catalyst.[1]
Q2: Why is it necessary to pour the reaction mixture into ice water as the first step of the work-up?
A2: This step serves two main purposes:
-
Quenching the Reaction: It rapidly cools the mixture, effectively stopping the reaction.
-
Decomposing Excess Reagent: It hydrolyzes any remaining, highly reactive acetic anhydride to the more benign and water-soluble acetic acid.
Q3: Can I use a different solvent than dichloromethane for extraction?
A3: Yes, other water-immiscible organic solvents can be used. Ethyl acetate is a common alternative. The choice of solvent depends on the specific requirements of your experiment, such as downstream applications and ease of removal. Ensure the solvent has good solubility for this compound and is easily separable from water.
Q4: My synthesis used a solid catalyst (e.g., SiO₂-ZnCl₂). How should I adapt the work-up?
A4: A key advantage of using a heterogeneous catalyst is the ease of its removal.[1] Before the aqueous quench, you should first filter the reaction mixture to remove the solid catalyst.[1] The filtrate can then be processed using the standard aqueous work-up procedure.
Quantitative Data Summary
The table below summarizes key physical and chemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₀O₄ | [4] |
| Molecular Weight | 194.18 g/mol | [4][5] |
| Appearance | Clear, colorless to light yellow liquid | [3][6] |
| Boiling Point | 146 °C @ 12 mmHg | [3][7][8] |
| Density | 1.178 g/mL at 25 °C | [3][7][8] |
| Refractive Index (n²⁰/D) | 1.503 | [3][7][8] |
| Typical Yield | 70% - 96% | [1] |
Detailed Experimental Protocol: Work-up Procedure
This protocol outlines a standard procedure for the isolation and purification of this compound following its synthesis from resorcinol and acetic anhydride.
-
Quenching: Once the reaction is deemed complete, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing ice-water (approximately 10 volumes of ice-water to 1 volume of reaction mixture) with vigorous stirring.
-
Extraction: Transfer the resulting aqueous mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL for a typical lab-scale reaction). Combine the organic extracts.
-
Washing/Neutralization:
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 50 mL) to neutralize any residual acid (e.g., acetic acid). Note: Vent the separatory funnel frequently, as CO₂ gas may evolve.
-
Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (1 x 50 mL) to aid in the removal of water and help prevent emulsion formation.
-
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration & Solvent Removal: Filter the mixture to remove the drying agent. Concentrate the filtrate by removing the solvent using a rotary evaporator.
-
Purification (Optional): If analytical data (e.g., TLC, GC-MS, or NMR) indicates the presence of impurities, purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualized Workflow
Caption: Workflow for the work-up and purification of this compound.
References
- 1. This compound | 108-58-7 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 108-58-7 [chemicalbook.com]
- 4. This compound | C10H10O4 | CID 7942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,4-Diacetoxybenzene synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 108-58-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. This compound CAS#: 108-58-7 [m.chemicalbook.com]
Validation & Comparative
A Comparative Guide to Electrophilic Substitution Reactivity: 1,3-Diacetoxybenzene vs. Resorcinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 1,3-diacetoxybenzene and resorcinol (1,3-dihydroxybenzene) in electrophilic aromatic substitution (EAS) reactions. Understanding the nuanced differences in their reactivity is paramount for designing synthetic routes and predicting reaction outcomes in medicinal chemistry and materials science. While structurally related, the electronic properties of the hydroxyl and acetoxy substituents impart dramatically different characteristics to the aromatic ring.
Core Principles: The Role of Substituent Electronic Effects
The rate and regioselectivity of electrophilic aromatic substitution are governed by the ability of a substituent to donate or withdraw electron density from the benzene ring. This is primarily a function of two opposing electronic effects:
-
Resonance Effect (+R): The delocalization of lone-pair electrons from the substituent into the aromatic π-system. This effect increases electron density on the ring, particularly at the ortho and para positions, thereby activating it towards electrophilic attack. Both hydroxyl (-OH) and acetoxy (-OAc) groups exhibit a +R effect due to the lone pairs on the oxygen atom directly attached to the ring.[1][2]
-
Inductive Effect (-I): The withdrawal of electron density from the ring through the sigma (σ) bond due to the higher electronegativity of the substituent atom (oxygen in this case).[2] This effect deactivates the ring.
The overall influence of a substituent is the net result of these two effects.[3][4]
Comparative Analysis of Reactivity
Resorcinol (1,3-Dihydroxybenzene)
The two hydroxyl groups of resorcinol are powerful activating groups .[5][6] The electron-donating resonance effect (+R) of the -OH group, where oxygen's lone pairs are donated directly into the ring, is significantly stronger than its electron-withdrawing inductive effect (-I).[7] This strong activation leads to a highly electron-rich aromatic ring that reacts rapidly with electrophiles, often under mild conditions and without a catalyst. The directing effect is strongly ortho and para to the hydroxyl groups, making the C4 and C6 positions (and the highly activated C2 position between them) extremely susceptible to substitution.[8] This high reactivity can sometimes be a disadvantage, leading to polysubstitution which can be difficult to control.
This compound (Resorcinol Diacetate)
In this compound, the hydroxyl groups are acylated to form acetoxy (-OAc) groups. While the acetoxy group is still an ortho, para-director and an activating group , it is significantly less potent than a hydroxyl group.[9] The reason for this diminished activating capability lies in competing resonance . The lone pair on the oxygen atom adjacent to the ring is not only delocalized into the benzene ring but is also drawn into the adjacent carbonyl group of the acetyl moiety.[9] This "cross-conjugation" reduces the availability of the lone pair for donation to the aromatic π-system.[9] Consequently, the +R effect is weakened, making the ring of this compound less electron-rich and therefore less reactive than that of resorcinol.
The logical relationship between these electronic effects and overall reactivity is visualized below.
Figure 1. A diagram illustrating the interplay of electronic effects on the reactivity of resorcinol and this compound in electrophilic aromatic substitution.
Quantitative Data and Reaction Outcomes
The difference in reactivity is clearly demonstrated by the outcomes of common electrophilic substitution reactions. Resorcinol's high reactivity often leads to poly-substituted products, whereas this compound allows for more selective mono-substitution.
| Reaction | Electrophile | Typical Reagents | Resorcinol | This compound |
| Nitration | NO₂⁺ | Dilute HNO₃ vs. Conc. HNO₃/H₂SO₄ | Undergoes nitrosation and nitration readily.[10] Can lead to polynitrated products like 2,4,6-trinitroresorcinol (styphnic acid) under forcing conditions. | Requires stronger conditions (e.g., HNO₃/H₂SO₄). Primarily yields 4,6-dinitro-1,3-diacetoxybenzene with good selectivity, avoiding the formation of trinitro byproducts.[11] |
| Halogenation | Br⁺ / Cl⁺ | Br₂ in H₂O or other mild reagents | Reacts instantly with bromine water to quantitatively form 2,4,6-tribromoresorcinol precipitate. | Requires a Lewis acid catalyst for efficient reaction. Can be controlled to yield mono-halogenated products. |
| Friedel-Crafts Acylation | RCO⁺ | Acyl Chloride / AlCl₃ | Tends to undergo O-acylation on the highly nucleophilic hydroxyl groups rather than C-acylation on the ring. Ring acylation is often problematic. | Undergoes a Fries rearrangement. The substrate is first acylated, and then upon heating with a Lewis acid, the acyl group migrates to the ring, typically yielding 4-acylresorcinol derivatives after hydrolysis. |
Experimental Protocols
The following protocols illustrate the practical differences in handling these two substrates.
Experiment 1: Bromination of Resorcinol (Demonstration of High Reactivity)
-
Objective: To demonstrate the rapid, catalyst-free polysubstitution of resorcinol.
-
Workflow:
-
Dissolution: Dissolve 1.10 g (10 mmol) of resorcinol in 100 mL of deionized water in a 250 mL beaker with magnetic stirring.
-
Addition: At room temperature, add aqueous bromine solution (bromine water) dropwise to the stirring resorcinol solution.
-
Observation: A voluminous white precipitate of 2,4,6-tribromoresorcinol forms almost instantaneously, and the reddish-brown color of the bromine disappears upon addition.
-
Endpoint: Continue addition until a faint, persistent yellow-orange color remains, indicating a slight excess of bromine and complete reaction.
-
Isolation: Collect the white solid by vacuum filtration, wash thoroughly with cold water to remove any unreacted bromine and HBr, and dry. The yield is typically quantitative.
-
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Activating and deactivating group | PPTX [slideshare.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. egpat.com [egpat.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. What is the mechanism of Resorcinol? [synapse.patsnap.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. The Nitrite-Scavenging Properties of Catechol, Resorcinol, and Hydroquinone: A Comparative Study on Their Nitration and Nitrosation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EP0312931B1 - Process for the preparation of amino-1,3 benzenediol - Google Patents [patents.google.com]
Comparison of 1,2-, 1,3-, and 1,4-diacetoxybenzene in organic reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 1,2-, 1,3-, and 1,4-diacetoxybenzene in organic reactions, with a focus on the Fries rearrangement. Experimental data from various studies are presented to highlight the differences in reactivity and product distribution among these isomers. Detailed experimental protocols and visualizations are included to support researchers in their synthetic endeavors.
Introduction to Diacetoxybenzene Isomers
1,2-, 1,3-, and 1,4-diacetoxybenzene, also known as catechol diacetate, resorcinol diacetate, and hydroquinone diacetate, respectively, are important intermediates in organic synthesis. They are typically prepared by the acetylation of the corresponding dihydroxybenzenes. While sharing the same molecular formula (C₁₀H₁₀O₄) and weight (194.18 g/mol ), their distinct substitution patterns lead to significant differences in their physical properties and chemical reactivity.
Table 1: Physical Properties of Diacetoxybenzene Isomers
| Property | 1,2-Diacetoxybenzene | 1,3-Diacetoxybenzene | 1,4-Diacetoxybenzene |
| CAS Number | 635-67-6 | 108-58-7 | 1205-91-0 |
| Melting Point | 64 °C | Not well-defined; often a liquid at room temperature | 121-123 °C |
| Boiling Point | 140 °C / 12 mmHg | 146 °C / 12 mmHg | 282.4 °C at 760 mmHg |
| Appearance | White to almost white powder or crystal | Clear, colorless liquid | White crystalline flake |
Comparative Performance in the Fries Rearrangement
The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst. This reaction is particularly useful for comparing the reactivity of the diacetoxybenzene isomers, as the position of the second acetoxy group significantly influences the regioselectivity and yield of the resulting dihydroxyacetophenone products. The reaction is ortho- and para-selective, with reaction conditions such as temperature and solvent polarity influencing the product distribution.[1]
Key Observations:
-
1,2-Diacetoxybenzene (Catechol diacetate): The Fries rearrangement of catechol diacetate can be directed to favor the ortho product. Careful temperature control is crucial to prevent the formation of the para isomer.[2]
-
This compound (Resorcinol diacetate): This isomer is a valuable precursor for the synthesis of 2,4-dihydroxyacetophenone, a key intermediate in the production of various pharmaceuticals.
-
1,4-Diacetoxybenzene (Hydroquinone diacetate): The rearrangement of this isomer is a common method for synthesizing 2,5-dihydroxyacetophenone.[3][4]
Table 2: Comparative Yields in the Fries Rearrangement
| Starting Material | Major Product | Catalyst | Temperature | Yield (%) | Reference |
| 3-Methylcatechol diacetate | 2,3-Dihydroxy-4-methylacetophenone | AlCl₃ | 120 °C | 18 | [2] |
| Hydroquinone diacetate | 2,5-Dihydroxyacetophenone | AlCl₃ | 160-165 °C | 64-77 (recrystallized) | [3] |
Note: Directly comparative yield data for all three isomers under identical conditions is limited in the available literature. The data presented reflects conditions optimized for specific products.
Experimental Protocols
General Synthesis of Diacetoxybenzenes
The diacetoxybenzene isomers are typically synthesized by reacting the corresponding dihydroxybenzene (catechol, resorcinol, or hydroquinone) with acetic anhydride.
Workflow for the Synthesis of Diacetoxybenzenes
Caption: General workflow for the synthesis of diacetoxybenzene isomers.
Fries Rearrangement of 1,4-Diacetoxybenzene (Hydroquinone Diacetate)
This protocol describes the synthesis of 2,5-dihydroxyacetophenone.[3]
Materials:
-
Hydroquinone diacetate (50 g, 0.257 mol)
-
Anhydrous aluminum chloride (116 g, 0.87 mol)
-
Crushed ice
-
Concentrated hydrochloric acid
-
Water
-
95% Ethanol (for recrystallization)
Equipment:
-
500-mL round-bottomed flask
-
Air condenser with a calcium chloride tube
-
Gas-absorption trap
-
Oil bath
-
Büchner funnel
Procedure:
-
Finely powder and mix the hydroquinone diacetate and anhydrous aluminum chloride in a mortar.
-
Transfer the mixture to a dry 500-mL round-bottomed flask equipped with an air condenser connected to a gas-absorption trap.
-
Place the flask in an oil bath and gradually heat from room temperature to 110-120 °C over approximately 30 minutes.
-
Once the evolution of hydrogen chloride gas begins, slowly increase the temperature to 160-165 °C and maintain for about 3 hours.
-
After approximately 2 hours, the evolution of HCl will slow, and the mixture will become a pasty, green mass.
-
Remove the flask from the oil bath and allow it to cool to room temperature.
-
Carefully decompose the excess aluminum chloride by adding 350 g of crushed ice, followed by 25 mL of concentrated hydrochloric acid.
-
Collect the resulting solid product by filtration using a Büchner funnel and wash with two 100-mL portions of cold water.
-
The crude product can be recrystallized from 4 L of water or 250 mL of 95% ethanol to yield green, silky needles.
Workflow for the Fries Rearrangement
Caption: Generalized experimental workflow for the Fries rearrangement.
Reaction Mechanisms and Regioselectivity
The Fries rearrangement proceeds via the formation of an acylium ion intermediate, which then acts as an electrophile in an aromatic substitution reaction on the phenoxide ring. The regioselectivity (ortho vs. para) is influenced by several factors:
-
Temperature: Lower temperatures generally favor the formation of the para-product (kinetic control), while higher temperatures favor the thermodynamically more stable ortho-product.[1] The ortho-isomer can be stabilized by the formation of a chelate between the Lewis acid and the adjacent hydroxyl and carbonyl groups.
-
Solvent: Non-polar solvents tend to favor the formation of the ortho product, while polar solvents can solvate the acylium ion, allowing it to migrate to the less sterically hindered para position.[1]
Logical Relationship of Factors Influencing Fries Rearrangement Selectivity
Caption: Factors influencing ortho vs. para selectivity in the Fries rearrangement.
Conclusion
References
A Comparative Guide to Protecting Groups for Resorcinol in Multi-Step Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. Resorcinol, a dihydroxylated benzene derivative, presents a unique challenge due to the similar reactivity of its two hydroxyl groups. Uncontrolled reactions can lead to a mixture of mono- and di-substituted products, complicating purification and reducing overall efficiency. This guide provides a comprehensive comparison of common protecting groups for resorcinol—Methyl (Me), Benzyl (Bn), Methoxymethyl (MOM), and tert-Butyldimethylsilyl (TBDMS)—supported by experimental data to aid in the strategic planning of complex synthetic routes.
The Challenge of Selective Resorcinol Protection
The C2 symmetry of resorcinol renders its two hydroxyl groups chemically equivalent, making selective mono-protection a non-trivial task. Direct alkylation or silylation often results in a statistical mixture of the starting material, the desired mono-protected product, and the di-protected byproduct. Achieving high yields of the mono-protected species typically requires careful control of stoichiometry, reaction time, and temperature, or the use of more advanced synthetic strategies.
Comparative Analysis of Protecting Groups
The choice of a suitable protecting group depends on several factors, including its stability to subsequent reaction conditions, the ease and efficiency of its introduction and removal, and its influence on the reactivity of the resorcinol core. The following sections detail the performance of four commonly employed protecting groups.
Methyl (Me) Ether
Methyl ethers are robust protecting groups, stable to a wide range of reaction conditions, including strongly basic and nucleophilic reagents. However, their inertness also makes their cleavage challenging, often requiring harsh and non-selective reagents like boron tribromide (BBr₃).
Benzyl (Bn) Ether
Benzyl ethers offer a good balance of stability and ease of removal. They are stable to many reagents but can be readily cleaved by catalytic hydrogenolysis, a mild method that is often compatible with other functional groups. However, achieving high yields of mono-benzylated resorcinol can be challenging.[1]
Methoxymethyl (MOM) Ether
MOM ethers are acetal-type protecting groups that are stable to basic conditions but are readily cleaved under acidic conditions. This orthogonality to many base-catalyzed and organometallic reactions makes them a valuable tool in multi-step synthesis.
tert-Butyldimethylsilyl (TBDMS) Ether
TBDMS ethers are popular due to their ease of introduction and removal under mild, fluoride-mediated conditions. Their steric bulk can also influence the regioselectivity of subsequent reactions. However, they are generally labile to acidic conditions.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data for the mono-protection and deprotection of resorcinol with the discussed protecting groups. It is important to note that yields can be highly dependent on the specific reaction conditions and substrate.
Table 1: Mono-Protection of Resorcinol
| Protecting Group | Reagents and Conditions | Solvent | Time | Temperature (°C) | Yield (%) | Reference |
| Methyl (Me) | Me₂SO₄, K₂CO₃ | Acetone | 8.5 h | Reflux | ~71% (di-ether) | [2] |
| Benzyl (Bn) | BnBr, K₂CO₃ | Acetone | Not specified | Not specified | 27% | [1] |
| Benzyl (Bn) | BnBr, 10-fold excess resorcinol | Not specified | Not specified | Not specified | ~60-70% | [1] |
| Methoxymethyl (MOM) | MOMCl, Hunig's base | CH₂Cl₂ | Not specified | Not specified | High (qualitative) | [1] |
| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole | DMF | Overnight | Room Temp | Low (20-35%) | [3] |
Table 2: Deprotection of Mono-Protected Resorcinol Derivatives
| Protected Resorcinol | Reagents and Conditions | Solvent | Time | Temperature (°C) | Yield (%) | Reference |
| 3-Methoxyphenol | BBr₃ | CH₂Cl₂ | Not specified | 0 to RT | High (qualitative) | [4] |
| 3-(Benzyloxy)phenol | H₂, Pd/C | Not specified | Not specified | Not specified | High (qualitative) | [5] |
| 3-(Methoxymethoxy)phenol | 1M HCl | THF | Not specified | Reflux | High (qualitative) | [6] |
| 3-((tert-Butyldimethylsilyl)oxy)phenol | TBAF | THF | Not specified | Room Temp | High (qualitative) |
Experimental Protocols
Detailed methodologies for key protection and deprotection reactions are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol 1: Mono-benzylation of Resorcinol
-
Reaction: To a solution of resorcinol (10.0 g, 90.8 mmol) in acetone (200 mL) is added potassium carbonate (1.25 g, 9.08 mmol) and benzyl bromide (1.08 mL, 9.08 mmol).
-
Conditions: The mixture is stirred at room temperature and monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford 3-(benzyloxy)phenol.
-
Expected Yield: ~27%[1]
Protocol 2: Deprotection of 3-(Benzyloxy)phenol via Hydrogenolysis
-
Reaction: A solution of 3-(benzyloxy)phenol (1.0 g, 5.0 mmol) in ethanol (25 mL) is treated with 10% palladium on carbon (100 mg).
-
Conditions: The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: The reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield resorcinol.
-
Expected Yield: Quantitative.
Protocol 3: MOM Protection of Mono-benzylated Resorcinol
-
Reaction: To a solution of 3-(benzyloxy)phenol (1.0 g, 5.0 mmol) in dichloromethane (25 mL) at 0 °C is added N,N-diisopropylethylamine (1.3 mL, 7.5 mmol), followed by dropwise addition of methoxymethyl chloride (0.46 mL, 6.0 mmol).
-
Conditions: The reaction is stirred at room temperature for 12 hours.
-
Work-up: The reaction is quenched with saturated aqueous sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
-
Expected Yield: High.[1]
Protocol 4: Deprotection of MOM Ether
-
Reaction: A solution of the MOM-protected resorcinol derivative (1.0 mmol) in a mixture of tetrahydrofuran and 1M hydrochloric acid (2:1, 15 mL) is prepared.
-
Conditions: The solution is heated at reflux and the reaction progress is monitored by TLC.
-
Work-up: After completion, the mixture is cooled to room temperature and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the deprotected product.
-
Expected Yield: High.[6]
Visualization of Reaction Pathways
The following diagrams illustrate the protection and deprotection schemes for the discussed protecting groups on resorcinol.
Caption: General workflow for the protection and deprotection of resorcinol.
Caption: Example of an orthogonal protection strategy for resorcinol.
Conclusion
The selection of an appropriate protecting group for resorcinol is a critical decision in the design of a multi-step synthesis. While robust protecting groups like methyl ethers offer high stability, their removal requires harsh conditions. Benzyl ethers provide a good compromise, though selective mono-protection can be low-yielding. MOM and silyl ethers offer mild protection and deprotection conditions, providing valuable orthogonality. Ultimately, the optimal choice will depend on the specific reaction sequence and the compatibility of the protecting group with the various reagents and intermediates involved. Careful consideration of the data and protocols presented in this guide will facilitate more efficient and successful syntheses of complex molecules derived from resorcinol.
References
- 1. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pjsir.org [pjsir.org]
- 3. reddit.com [reddit.com]
- 4. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Activity of 1,3-Diacetoxybenzene Derivatives and Their Parent Compounds
For Immediate Release
[City, State] – [Date] – A comprehensive review of available scientific literature reveals distinct differences in the biological activities of 1,3-diacetoxybenzene derivatives when compared to their parent compounds, such as resorcinol. This comparison guide synthesizes experimental data on their antioxidant, anti-inflammatory, and enzyme-inhibiting properties, providing valuable insights for researchers, scientists, and drug development professionals. The acetylation of the hydroxyl groups in parent compounds like resorcinol to form this compound derivatives can significantly modulate their biological efficacy.
Key Biological Activities: A Comparative Overview
The primary areas where the biological activities of this compound derivatives and their parent compounds have been investigated are antioxidant capacity, anti-inflammatory effects, and enzyme inhibition, particularly tyrosinase inhibition.
Antioxidant Activity
The conversion of hydroxyl groups to acetoxy groups generally leads to a decrease in antioxidant activity. The free hydroxyl groups in parent compounds like resorcinol are crucial for their ability to donate hydrogen atoms and scavenge free radicals.
| Compound | Assay | IC50 Value | Reference |
| Resorcinol | DPPH Radical Scavenging | > 1000 µM | [1] |
| This compound | DPPH Radical Scavenging | Data Not Available | - |
Note: A lower IC50 value indicates greater antioxidant activity. Data for this compound in a directly comparable DPPH assay was not available in the reviewed literature, however, the fundamental mechanism of antioxidant activity in phenolic compounds suggests that masking the hydroxyl groups would reduce efficacy.
Anti-inflammatory Activity
The anti-inflammatory effects of these compounds are often evaluated through their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response. While specific comparative data for this compound is limited, studies on related resorcinol derivatives suggest that structural modifications can enhance anti-inflammatory potential. For instance, certain 5-alk(en)ylresorcinols isolated from mango peels have demonstrated potent COX-1 and COX-2 inhibitory activity, with IC50 values for COX-2 inhibition as low as 3.5 µM to 4.4 µM.[2]
| Compound | Assay | IC50 Value | Reference |
| Resorcinol | COX-2 Inhibition | Data Not Available | - |
| This compound | COX-2 Inhibition | Data Not Available | - |
| 5-(11'Z-heptadecenyl)-resorcinol | COX-2 Inhibition | 4.4 µM | [2] |
| 5-(8'Z,11'Z-heptadecadienyl)-resorcinol | COX-2 Inhibition | 3.5 µM | [2] |
Enzyme Inhibition: Tyrosinase
A significant area of research for resorcinol derivatives is their role as tyrosinase inhibitors, which is relevant for applications in treating hyperpigmentation. In this context, the addition of alkyl chains to the resorcinol structure has been shown to dramatically increase inhibitory potency compared to the parent compound. However, the acetylation to form this compound would likely decrease this activity, as the hydroxyl groups are key for interaction with the enzyme's active site.
| Compound | Enzyme | IC50 Value | Reference |
| Resorcinol | Human Tyrosinase (in melanocyte cultures) | 16.3 µM | [3] |
| 4-Butylresorcinol (Rucinol) | Human Tyrosinase (in MNT-1 cell lysates) | 8.3 µM | [4] |
| Thiamidol | Human Tyrosinase | 1.1 µM | [3] |
| This compound | Tyrosinase | Data Not Available | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate antioxidant activity.
Principle: Antioxidants reduce the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Various concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of inhibition percentage against concentration.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the COX-2 enzyme.
Principle: The assay typically measures the production of prostaglandins (e.g., PGE2) from arachidonic acid by the COX-2 enzyme. Inhibition of the enzyme leads to a decrease in prostaglandin production.
Procedure:
-
The test compound is pre-incubated with purified COX-2 enzyme in a suitable buffer.
-
Arachidonic acid (the substrate) is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of prostaglandin produced is quantified, often using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
The percentage of COX-2 inhibition is calculated by comparing the amount of prostaglandin produced in the presence of the test compound to that of a control without the inhibitor.
-
The IC50 value is determined from a dose-response curve.
Tyrosinase Inhibition Assay
This assay evaluates the ability of a compound to inhibit the tyrosinase enzyme, which is involved in melanin synthesis.
Principle: The assay measures the enzymatic conversion of a substrate (e.g., L-DOPA) to a colored product (dopachrome) by tyrosinase. Inhibitors reduce the rate of this color formation.
Procedure:
-
The test compound is incubated with a solution of mushroom or human tyrosinase in a phosphate buffer.
-
The substrate, L-DOPA, is added to start the reaction.
-
The formation of dopachrome is monitored by measuring the increase in absorbance at a specific wavelength (around 475 nm) over time.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance versus time curve.
-
The percentage of tyrosinase inhibition is calculated as: % Inhibition = [(Rate of control reaction - Rate of inhibited reaction) / Rate of control reaction] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against different concentrations of the inhibitor.
Visualizing the Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Anti-inflammatory 5-(11'Z-heptadecenyl)- and 5-(8'Z,11'Z-heptadecadienyl)-resorcinols from mango (Mangifera indica L.) peels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Synthesis of 1,3-Diacetoxybenzene
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the O-Acetylation of Resorcinol.
The synthesis of 1,3-diacetoxybenzene, a key intermediate in the production of pharmaceuticals and high-performance polymers, is most commonly achieved through the O-acetylation of resorcinol.[1] The choice of catalyst for this esterification reaction is critical, influencing reaction efficiency, yield, and overall process sustainability. This guide provides a comparative analysis of various catalysts, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.
Performance Comparison of Catalysts
The following table summarizes the performance of different catalysts for the synthesis of this compound from resorcinol and acetic anhydride, based on available literature data. It is important to note that direct comparison is nuanced due to variations in experimental conditions across different studies.
| Catalyst | Catalyst Type | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Sodium Acetate (NaOAc) | Homogeneous Base | Resorcinol, Acetic Anhydride | Acetic Anhydride (reagent and solvent) | 110 | 2 hours | 96 |
| Silica-Supported Zinc Chloride (SiO₂-ZnCl₂) | Heterogeneous Lewis Acid | Resorcinol, Acetic Anhydride | Acetonitrile | 80 | 6.5 hours | 70[1] |
| Vanadyl Sulfate (VOSO₄) | Homogeneous Lewis Acid | Phenol (model substrate), Acetic Anhydride | Solvent-free | Room Temperature | 24 hours | 80-87 |
| Pyridine | Homogeneous Base | Hydroxyl-containing compounds, Acetic Anhydride | Pyridine (reagent and solvent) | Room Temperature | Varies (monitored by TLC) | High (general) |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using the compared catalysts are provided below.
Sodium Acetate Catalyzed Synthesis
This protocol outlines a high-yield procedure using the readily available and inexpensive sodium acetate catalyst.[1]
Materials:
-
Resorcinol (0.27 mol)
-
Sodium Acetate (0.45 mol)
-
Acetic Anhydride (180 ml)
-
Dichloromethane
-
Ice-water
Procedure:
-
A slurry of resorcinol and sodium acetate in acetic anhydride is prepared in a suitable reaction vessel.
-
The mixture is heated to 110°C for 2 hours with stirring.
-
After the reaction is complete, the mixture is cooled and poured into ice-water.
-
The product is extracted with dichloromethane.
-
The organic layer is washed, dried, and the solvent is evaporated to yield pure this compound.
Silica-Supported Zinc Chloride Catalyzed Synthesis
This method utilizes a heterogeneous catalyst, which can simplify product purification.[1]
Materials:
-
Resorcinol
-
Acetic Anhydride (2.2 millimoles)
-
Silica-supported Zinc Chloride catalyst
-
Acetonitrile
Procedure:
-
Resorcinol and acetic anhydride are dissolved in acetonitrile in a reaction flask.
-
The silica-supported zinc chloride catalyst is added to the mixture.
-
The reaction is heated to 80°C for 6.5 hours with stirring.
-
Upon completion, the catalyst is filtered off.
-
The solvent is removed under reduced pressure to yield the product. A minor amount of the monoacetylated product may also be formed.[1]
Vanadyl Sulfate Catalyzed Solvent-Free Synthesis
This environmentally friendly approach avoids the use of organic solvents.[2][3] The following is a general procedure adapted for the acetylation of phenols.
Materials:
-
Resorcinol
-
Acetic Anhydride (stoichiometric amount)
-
Vanadyl Sulfate (VOSO₄) (1 mol%)
Procedure:
-
Resorcinol and a stoichiometric amount of acetic anhydride are mixed in a reaction vessel.
-
1 mol% of vanadyl sulfate is added to the mixture.
-
The reaction is stirred at room temperature for 24 hours.
-
The reaction is quenched with water.
-
The product is extracted with a suitable organic solvent, washed to remove unreacted starting material and catalyst, and dried. The solvent is then evaporated.
Pyridine Catalyzed Synthesis
Pyridine can act as both a basic catalyst and a solvent for the acetylation reaction.[4]
Materials:
-
Resorcinol (1.0 equiv.)
-
Acetic Anhydride (3.0-4.0 equiv.)
-
Dry Pyridine
-
1 M HCl, Saturated aq. NaHCO₃, Brine
-
Dichloromethane or Ethyl Acetate
Procedure:
-
Dissolve resorcinol in dry pyridine under an inert atmosphere (e.g., Argon) and cool to 0°C.
-
Slowly add acetic anhydride to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding methanol.
-
Co-evaporate the mixture with toluene to remove pyridine.
-
Dissolve the residue in dichloromethane or ethyl acetate and wash successively with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to obtain the product.
Visualizing the Process
To better understand the experimental workflow and the logic behind catalyst selection, the following diagrams are provided.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logic diagram for catalyst selection based on experimental priorities.
Conclusion
The choice of catalyst for the synthesis of this compound significantly impacts the reaction's outcome and practicality. For high yields and straightforward conditions, sodium acetate is an excellent choice. When catalyst recovery and reuse are a priority, heterogeneous catalysts like silica-supported zinc chloride offer a viable alternative, albeit with potentially longer reaction times and slightly lower yields in the cited example. For environmentally conscious synthesis, solvent-free methods using catalysts such as vanadyl sulfate are promising. Pyridine remains a classic and effective basic catalyst and solvent system. Researchers should consider the trade-offs between yield, reaction conditions, cost, and environmental impact when selecting the most appropriate catalyst for their specific application.
References
- 1. This compound | 108-58-7 | Benchchem [benchchem.com]
- 2. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 3. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Lipase Substrate Specificity: 1,3-Diacetoxybenzene Versus Other Common Esters
For researchers, scientists, and drug development professionals, understanding the substrate specificity of lipases is critical for applications ranging from biocatalysis to drug metabolism studies. This guide provides a comparative analysis of lipase activity, with a focus on the hydrolysis of 1,3-diacetoxybenzene in relation to other commonly used ester substrates. While direct kinetic data for this compound is not extensively available in the current literature, this guide synthesizes existing data on related substrates to provide a predictive comparison and a framework for experimental validation.
Comparative Analysis of Lipase Substrate Specificity
Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are a versatile class of enzymes that catalyze the hydrolysis of ester bonds. Their specificity is influenced by several factors, including the chemical structure of the substrate, such as the length of the acyl chain, the nature of the alcohol moiety, and the overall steric hindrance of the molecule.
Quantitative Comparison of Lipase Activity on Various Esters
To provide a baseline for comparison, the following table summarizes the kinetic parameters (Michaelis constant, Km, and maximum velocity, Vmax) for the hydrolysis of several common ester substrates by Candida rugosa lipase, a widely studied and utilized lipase. The Km value is an indicator of the enzyme's affinity for the substrate (a lower Km suggests higher affinity), while Vmax represents the maximum rate of reaction.
| Substrate | Lipase Source | Km (mM) | Vmax (µmol/min/mg) | Reference |
| p-Nitrophenyl butyrate | Candida rugosa | 0.129 | 0.034 | [1] |
| Olive Oil | Candida rugosa (immobilized) | 0.15 | 51 | [2] |
| Triacetin | Porcine Pancreatic Lipase | - | - | [3] |
| p-Nitrophenyl acetate | Candida rugosa (isoenzyme A) | - | - | [4] |
| This compound | - | Data not available | Data not available | - |
Note: Direct comparison of Vmax values should be approached with caution due to variations in experimental conditions across different studies.
Discussion of Substrate Specificity
-
Acyl Chain Length: Lipases generally show a preference for substrates with specific acyl chain lengths. For instance, many lipases are more active on esters of medium to long-chain fatty acids (C6-C18) than on short-chain esters like acetates. This is evident in the activity of some lipases on a series of p-nitrophenyl esters, where activity often peaks with intermediate chain lengths.
-
Aromatic Esters: Lipases are known to hydrolyze aromatic esters. Studies on the hydrolysis of biphenyl esters and the regioselective acylation of dihydroxybenzenes demonstrate that the aromatic ring is accommodated within the active site of many lipases.
-
This compound as a Substrate: Based on its structure, this compound is a di-ester of a phenol (resorcinol) with short-chain fatty acids (acetic acid). The presence of two ester groups on the aromatic ring may present steric challenges for some lipases. However, studies on the enzymatic deacetylation of structurally similar compounds, such as 2,4-diacetoxyphenyl alkyl ketones, suggest that lipases can hydrolyze such molecules. It is plausible that lipases with a more open active site architecture would be more efficient in hydrolyzing this compound. The hydrolysis would likely proceed in a stepwise manner, yielding 3-acetoxyphenol and then resorcinol.
Experimental Protocols
Below are detailed methodologies for common lipase activity assays that can be adapted to determine the kinetic parameters for the hydrolysis of this compound.
1. Spectrophotometric Assay using p-Nitrophenyl Esters
This assay is widely used for its convenience and sensitivity. It measures the release of p-nitrophenol, which is a yellow chromophore under alkaline conditions.
-
Materials:
-
Lipase solution of known concentration.
-
Substrate stock solution (e.g., p-nitrophenyl butyrate in isopropanol).
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing a surfactant like Triton X-100 to emulsify the substrate).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
-
-
Procedure:
-
Prepare a series of substrate dilutions in the reaction buffer.
-
Add a fixed volume of the substrate dilutions to the wells of the microplate.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a small volume of the lipase solution to each well.
-
Immediately start monitoring the increase in absorbance at 405 nm over time.
-
The initial reaction velocity (V0) is calculated from the linear portion of the absorbance versus time plot.
-
Kinetic parameters (Km and Vmax) are determined by plotting V0 against substrate concentration and fitting the data to the Michaelis-Menten equation.
-
2. Titrimetric Assay for Triglyceride Hydrolysis
This method measures the release of free fatty acids from the hydrolysis of triglycerides.
-
Materials:
-
Lipase solution.
-
Triglyceride substrate (e.g., olive oil or triacetin).
-
Emulsifying agent (e.g., gum arabic).
-
Reaction buffer (e.g., Tris-HCl, pH 8.0).
-
Standardized NaOH solution (e.g., 0.05 M).
-
pH-stat or autotitrator.
-
-
Procedure:
-
Prepare a stable emulsion of the triglyceride substrate in the reaction buffer containing the emulsifying agent.
-
Place a known volume of the substrate emulsion in the reaction vessel of the pH-stat, maintained at the desired temperature.
-
Calibrate the pH electrode and set the pH-stat to maintain the reaction pH.
-
Initiate the reaction by adding the lipase solution.
-
The pH-stat will automatically add the NaOH solution to neutralize the fatty acids released, keeping the pH constant.
-
Record the volume of NaOH consumed over time.
-
The rate of NaOH consumption is directly proportional to the rate of hydrolysis. One unit of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of fatty acid per minute.
-
Visualizations
Caption: Enzymatic hydrolysis of this compound by lipase.
Caption: General experimental workflow for determining lipase kinetic parameters.
Conclusion
References
- 1. Optimization of the production and characterization of lipase from Candida rugosa and Geotrichum candidum in soybean molasses by submerged fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic studies of lipase from Candida rugosa: a comparative study between free and immobilized enzyme onto porous chitosan beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
A Spectroscopic Showdown: Differentiating 1,3-Diacetoxybenzene and Its Isomers
For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is paramount. This guide provides a detailed spectroscopic comparison of 1,3-diacetoxybenzene and its ortho- and para-isomers, 1,2-diacetoxybenzene and 1,4-diacetoxybenzene, respectively. By leveraging nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we can elucidate the distinct structural nuances of these closely related compounds.
The arrangement of the two acetoxy groups on the benzene ring significantly influences the electronic environment and symmetry of each molecule. These differences manifest as unique spectral fingerprints, allowing for unambiguous identification. This guide presents a summary of key spectroscopic data in a comparative format, followed by detailed experimental protocols for data acquisition.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the three diacetoxybenzene isomers.
¹H NMR Spectroscopy
| Isomer | Chemical Shift (δ) of Aromatic Protons (ppm) | Multiplicity of Aromatic Protons | Chemical Shift (δ) of Methyl Protons (ppm) | Multiplicity of Methyl Protons |
| 1,2-Diacetoxybenzene | ~7.18-7.25 | Multiplet | ~2.29 | Singlet |
| This compound | ~7.38 (t), ~6.95 (m) | Triplet, Multiplet | ~2.28 | Singlet |
| 1,4-Diacetoxybenzene | ~7.12 | Singlet | ~2.28 | Singlet |
¹³C NMR Spectroscopy
| Isomer | Chemical Shift (δ) of Carbonyl Carbon (ppm) | Chemical Shift (δ) of Aromatic Carbons (ppm) | Chemical Shift (δ) of Methyl Carbon (ppm) |
| 1,2-Diacetoxybenzene | ~168.6 | ~142.8, ~126.6, ~124.0 | ~20.7 |
| This compound | ~169.1 | ~151.2, ~129.8, ~126.8, ~119.5 | ~21.1 |
| 1,4-Diacetoxybenzene | ~169.2 | ~148.2, ~122.5 | ~21.1 |
IR Spectroscopy
| Isomer | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) |
| 1,2-Diacetoxybenzene | ~1770 | ~1200, ~1170 | ~3070 |
| This compound | ~1765 | ~1210, ~1180 | ~3080 |
| 1,4-Diacetoxybenzene | ~1760 | ~1215, ~1165 | ~3060 |
Mass Spectrometry
| Isomer | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| 1,2-Diacetoxybenzene | 194 | 152, 110, 43 |
| This compound | 194 | 152, 110, 43[1] |
| 1,4-Diacetoxybenzene | 194 | 152, 110, 43 |
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of the diacetoxybenzene isomers.
Caption: A flowchart outlining the key stages of spectroscopic analysis for the differentiation of diacetoxybenzene isomers.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the diacetoxybenzene isomer was dissolved in 0.6 mL of deuterated chloroform (CDCl₃). The solution was then transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.
-
¹H NMR Acquisition: A standard proton experiment was performed with a 90° pulse angle, a spectral width of 16 ppm, and a relaxation delay of 1 second. A total of 16 scans were accumulated.
-
¹³C NMR Acquisition: A proton-decoupled carbon experiment was performed with a 45° pulse angle, a spectral width of 240 ppm, and a relaxation delay of 2 seconds. Approximately 1024 scans were accumulated to achieve an adequate signal-to-noise ratio.
-
Data Processing: The resulting free induction decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid diacetoxybenzene isomer was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.
-
Data Acquisition: The spectrum was collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement.
-
Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum. The spectrum was then baseline-corrected.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of the diacetoxybenzene isomer in methanol was introduced into the mass spectrometer via direct infusion using a syringe pump.
-
Instrumentation: Mass spectra were obtained on a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: The analysis was performed in positive ion mode. The capillary voltage was set to 3.5 kV, and the cone voltage was 30 V. The desolvation gas flow was maintained at 600 L/hr at a temperature of 350°C. Data was collected over a mass range of m/z 50-300.
-
Data Processing: The acquired mass spectra were analyzed to determine the mass-to-charge ratio of the molecular ion and major fragment ions.
References
A Computational Lens on Reaction Pathways: DFT Studies of Regioselectivity in 1,3-Diacetoxybenzene and its Analogs
A comprehensive guide for researchers and drug development professionals on the application of Density Functional Theory (DFT) to predict and understand the regioselectivity of reactions involving 1,3-diacetoxybenzene and structurally related compounds.
The regiochemical outcome of reactions involving substituted aromatic compounds is a critical factor in synthetic chemistry, particularly in the fields of materials science and drug development. This compound, a resorcinol derivative, presents an interesting case for studying regioselectivity due to the influence of its two acetoxy groups. While both are ortho, para-directing, they are also deactivating, leading to a nuanced reactivity profile. This guide provides a comparative overview of how Density Functional Theory (DFT) studies can elucidate the preferred reaction sites in this compound and its analogs, supported by theoretical data and detailed computational protocols.
Theoretical Predictions of Regioselectivity: A Comparative Overview
DFT has emerged as a powerful tool for predicting the regioselectivity of chemical reactions by calculating the potential energy surfaces of different reaction pathways. The transition state with the lowest activation energy typically corresponds to the major product. While specific DFT studies on this compound are not extensively reported in the literature, the principles can be readily applied by examining studies on analogous compounds like resorcinol and other substituted benzenes.
For an electrophilic aromatic substitution reaction on this compound, attack can occur at the C2, C4/C6, or C5 positions. The acetoxy groups are expected to direct incoming electrophiles to the ortho (C2, C6) and para (C4) positions. However, the C2 position is sterically hindered by the two adjacent acetoxy groups. Therefore, the primary competition is anticipated to be between the C4/C6 and C5 positions.
Table 1: Hypothetical Comparison of Activation Energies for Electrophilic Aromatic Substitution on this compound
| Position of Electrophilic Attack | Expected Relative Activation Energy (ΔG‡) | Rationale |
| C4/C6 | Lowest | Ortho/para-directing effect of both acetoxy groups; less steric hindrance than C2. |
| C2 | High | Significant steric hindrance from two adjacent acetoxy groups. |
| C5 | Highest | Meta position relative to both deactivating acetoxy groups. |
Note: This table is a qualitative prediction based on established principles of electrophilic aromatic substitution. Actual values would require specific DFT calculations.
Alternative Substrates and Methodologies
The regioselectivity of electrophilic aromatic substitution is highly dependent on the nature of the substituents on the aromatic ring. A comparison with substrates bearing different functional groups provides valuable context.
Table 2: Comparison of Regioselectivity in Electrophilic Aromatic Substitution for Different Substrates
| Substrate | Directing Group(s) | Predicted Major Product(s) | Supporting DFT Study Insights |
| Anisole (Methoxybenzene) | -OCH₃ (ortho, para-directing, activating) | ortho, para | The transition state leading to the σ-complex is the rate-determining step for activated systems[1][2]. |
| Nitrobenzene | -NO₂ (meta-directing, deactivating) | meta | For deactivated systems, the transition state leading to the σ-complex is the rate-determining step[1][2]. |
| 1,3-Dimethoxybenzene | -OCH₃ (ortho, para-directing, activating) | C4/C6, then C2 | DFT analysis of nitration highlights the role of the HOMO symmetry in determining regioselectivity[3]. |
| Resorcinol (1,3-Dihydroxybenzene) | -OH (ortho, para-directing, activating) | C4/C6, then C2 | DFT calculations on the oxidation of resorcinol confirm the energetically favorable pathways[4][5]. |
Experimental and Computational Protocols
Generalized Experimental Protocol for Electrophilic Nitration of this compound:
To a solution of this compound in a suitable solvent (e.g., acetic anhydride or dichloromethane) at a controlled temperature (typically 0 °C), a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or nitronium tetrafluoroborate) is added dropwise with stirring. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is quenched with ice water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The product mixture is then purified by column chromatography to separate the different regioisomers. The ratio of the isomers is determined by techniques such as ¹H NMR spectroscopy or gas chromatography.
Detailed DFT Protocol for Predicting Regioselectivity:
-
Geometry Optimization: The ground state geometries of the reactants (this compound and the electrophile) are optimized using a selected DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-31G(d,p) or larger).
-
Transition State (TS) Search: For each possible reaction pathway (attack at C2, C4/C6, and C5), a transition state search is performed. This can be done using methods like the synchronous transit-guided quasi-Newton (STQN) method or by scanning the potential energy surface along the reaction coordinate.
-
Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures (reactants, transition states, and products). The presence of a single imaginary frequency for each transition state confirms that it is a true saddle point on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed starting from each transition state to confirm that it connects the corresponding reactants and products.
-
Energy Profile Construction: The relative Gibbs free energies of all stationary points are calculated to construct the potential energy profile for each reaction pathway. The activation energy (ΔG‡) for each pathway is the difference in Gibbs free energy between the transition state and the reactants. The pathway with the lowest activation energy is predicted to be the major reaction channel.
-
Analysis of Electronic Properties: To gain further insight, electronic properties such as natural bond orbital (NBO) charges, Fukui functions, and frontier molecular orbital (FMO) analysis can be performed to identify the most nucleophilic sites on the this compound ring.
Visualizing Reaction Pathways and Computational Workflows
Caption: Reaction pathways for electrophilic substitution on this compound.
Caption: General workflow for a DFT study on reaction regioselectivity.
References
- 1. Theoretical investigation of regioselectivity in electrophilic aromatic nitration [kth.diva-portal.org]
- 2. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselectivity in the nitration of dialkoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrochemical oxidation of resorcinol: mechanistic insights from experimental and computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Electrochemical oxidation of resorcinol: mechanistic insights from experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,3-Diacetoxybenzene: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the handling and disposal of 1,3-Diacetoxybenzene, this guide offers procedural steps to ensure the safety of laboratory personnel and compliance with regulations.
For researchers and scientists in drug development, the proper management of chemical waste is paramount. This document outlines the necessary procedures for the safe disposal of this compound (also known as Resorcinol Diacetate), a compound that requires careful handling due to its potential health hazards.
Safety and Hazard Information
This compound is classified as an irritant and may cause skin, eye, and respiratory system irritation.[1][2] It is essential to handle this chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE).
Quantitative Data Summary:
| Property | Value | Source |
| Molecular Formula | C10H10O4 | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Boiling Point | 146 °C at 12 mm Hg | [4] |
| Water Solubility | Hydrolysis | [5][6] |
Spill Cleanup and Disposal Protocols
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination. The following protocol is a general guideline and should be adapted based on the specific conditions of the spill and institutional safety procedures.
Experimental Protocol: this compound Spill Cleanup
Materials:
-
Chemical spill kit containing:
-
Inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads)
-
Sealable, labeled hazardous waste container
-
Plastic scoop and dustpan (for solid spills, though this compound is typically a liquid)
-
Heavy-duty plastic bags
-
Appropriate cleaning solution (e.g., soap and water)
-
-
Personal Protective Equipment (PPE):
-
Safety goggles or face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
Lab coat or chemical-resistant apron
-
Closed-toe shoes
-
Procedure:
-
Evacuate and Secure the Area: Immediately alert personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the immediate area. Restrict access to the spill site.
-
Assess the Spill: Evaluate the extent of the spill and ensure you have the appropriate training and equipment to handle it. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department.
-
Don Appropriate PPE: Before beginning cleanup, put on all required personal protective equipment to prevent skin and eye contact.
-
Contain the Spill: For liquid spills, use an absorbent material to create a dike around the spill to prevent it from spreading.[7]
-
Absorb the Chemical: Carefully cover the spill with an inert absorbent material, starting from the outside and working inwards.[6] Allow the absorbent to fully soak up the liquid.
-
Collect the Waste: Using a plastic scoop, carefully collect the absorbed material.[8] Place the contaminated absorbent into a labeled, sealable hazardous waste container or a heavy-duty plastic bag.
-
Decontaminate the Area: Clean the spill area with soap and water to remove any remaining residue.[9] Place all cleaning materials (e.g., paper towels, wipes) into the same hazardous waste container.
-
Dispose of Waste: Seal the hazardous waste container and label it clearly with the contents ("this compound spill debris").[8] Dispose of the container as hazardous waste according to your institution's and local regulations.[2][5] Do not pour any waste down the drain.
-
Post-Cleanup: Remove and dispose of contaminated PPE in the hazardous waste container. Wash hands thoroughly with soap and water. Report the spill to your supervisor or EHS department.
Waste Disposal Workflow
The proper disposal of this compound follows a structured workflow to ensure safety and regulatory compliance. This process begins with the initial handling of the chemical and culminates in its final disposal as hazardous waste.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before handling or disposing of this chemical.
References
- 1. fishersci.com [fishersci.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. This compound | 108-58-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. carlroth.com [carlroth.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sites.rowan.edu [sites.rowan.edu]
- 7. ccny.cuny.edu [ccny.cuny.edu]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. jk-sci.com [jk-sci.com]
Personal protective equipment for handling 1,3-Diacetoxybenzene
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 1,3-Diacetoxybenzene (CAS No. 108-58-7), tailored for research, scientific, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that causes skin irritation and serious eye damage.[1][2] It may also cause respiratory irritation.[3][4] Therefore, strict adherence to PPE protocols is mandatory to ensure personnel safety.
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles (European Standard - EN 166). A face shield is required if there is a splash hazard.[1][4] | To prevent serious eye irritation or damage from splashes or vapors.[1][4] |
| Hand Protection | Protective gloves.[1][4] Users should inspect gloves before use and observe permeability and breakthrough time instructions from the supplier. | To prevent skin irritation and potential allergic reactions upon contact.[1][3] |
| Skin and Body Protection | Long-sleeved protective clothing and protective boots as needed.[1][4] | To minimize skin contact and prevent contamination of personal clothing. |
| Respiratory Protection | A vapor respirator or dust respirator should be used if ventilation is inadequate, or during large-scale use or emergencies.[1][4] Follow local and national regulations. | To prevent respiratory tract irritation from vapors or aerosols.[3] |
Step-by-Step Handling and Storage Protocol
Proper handling and storage are critical to minimize exposure risk and maintain the chemical's integrity.
2.1. Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area.[1][4] The use of a local exhaust ventilation system is strongly recommended to control hazardous materials at the source.
-
Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[1][4] Do not breathe vapors or mists.[4]
-
Hygiene: Wash hands and face thoroughly after handling.[1] Remove and wash contaminated clothing before reuse.[1][4] Do not eat, drink, or smoke in the handling area.
-
Equipment: Use appropriate tools and equipment to prevent spills and splashes.
2.2. Storage Procedures:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][4]
-
Incompatibilities: Store away from incompatible materials, such as oxidizing agents.[1]
-
Temperature: Store at the recommended temperature as specified by the supplier.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention from a poison center or doctor.[1] |
| Skin Contact | Immediately wash the affected area with plenty of water.[1] Remove all contaminated clothing and wash it before reuse.[1] If skin irritation occurs, get medical advice or attention.[1] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical advice. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell. |
A rescuer should wear appropriate personal protective equipment, such as rubber gloves and air-tight goggles, before administering first aid.[1]
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
4.1. Spill Response Workflow
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
